molecular formula C9H15NO3 B1524277 tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate CAS No. 1221347-27-8

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

カタログ番号: B1524277
CAS番号: 1221347-27-8
分子量: 185.22 g/mol
InChIキー: GKUQKQQLAZLMFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQKQQLAZLMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its handling, characterization, and application.

Chemical Identity and Molecular Structure

This compound, distinguished by the presence of a Boc-protected morpholine scaffold, is a valuable intermediate in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for selective transformations at other positions of the molecule.

Table 1: Core Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 1221347-27-8[1][2][3][4]
Molecular Formula C₉H₁₅NO₃[2][3][5]
Molecular Weight 185.22 g/mol [2][3]
Synonyms 1-Boc-2,3-dihydro-[6]oxazine, 4-Boc-2,3-dihydro-[6]oxazine, tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate[2]

Physicochemical Properties: A Summary

Understanding the physical properties of a compound is paramount for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. While extensive experimental data for this specific compound is not widely published, a combination of supplier information and predictive models provides a solid foundation.

Table 2: Key Physical and Chemical Properties

PropertyValue/InformationSource/Method
Appearance Powder or liquid[5]
Purity ≥97% to ≥98%[2][3][5]
Solubility Soluble in common organic solvents like Dichloromethane and Ethyl Acetate.General knowledge for Boc-protected amines
Storage 2-8°C, sealed in a dry environment, away from moisture.[1][3]Supplier Recommendation
Topological Polar Surface Area (TPSA) 38.77 Ų[3]
LogP 1.7249[3]

Safety and Handling: A Precautionary Approach

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on general safety data for similar chemical structures.

General Safety Precautions: [7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishing media if necessary.

Hazard Identification (General for this class of compounds):

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Synthesis and Purification: A Proposed Protocol

Reaction Scheme:

Synthesis Reactant1 2H-1,4-Oxazine Reaction Stir at room temperature Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)2O Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (Et3N) or similar non-nucleophilic base Base->Reaction Product This compound Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product

A proposed synthesis workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2H-1,4-oxazine in a suitable aprotic solvent such as dichloromethane (DCM), add a non-nucleophilic base like triethylamine.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, the expected spectral features can be predicted based on its structure.

A. ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxazine ring and the tert-butyl group. The large signal from the nine equivalent protons of the tert-butyl group is a key identifier.[9]

B. ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key resonances will include those for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the oxazine ring.

C. FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group.

D. Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Characterization cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesized Product NMR NMR (1H, 13C) Synthesis->NMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The 1,4-oxazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The Boc-protected derivative serves as a key intermediate for the synthesis of a variety of substituted morpholines and related compounds. These can be explored for a wide range of therapeutic targets, leveraging the favorable pharmacokinetic properties often associated with the morpholine ring.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its key physical properties, safe handling procedures, a proposed synthetic route, and methods for its characterization. A thorough understanding of these aspects is essential for the successful application of this compound in research and development.

References

A Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate: Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structure and IUPAC numbering of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate. This compound, a key heterocyclic building block, is frequently utilized in medicinal chemistry and organic synthesis. Its structure is fundamentally a morpholine ring, a saturated 1,4-oxazine derivative, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This document will systematically deconstruct the compound's nomenclature to elucidate its precise atomic arrangement, detail the principles behind its standardized numbering, and explore the functional significance of the Boc protecting group.

Structural Elucidation: From Nomenclature to Molecular Architecture

The formal IUPAC name, this compound, provides a precise blueprint for its molecular structure. A systematic deconstruction of the name reveals the identity and connectivity of each component.

The Core Heterocycle: 1,4-Oxazine

The foundation of the molecule is the 1,4-oxazine ring. Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2] The "1,4" prefix specifies that the oxygen and nitrogen atoms are positioned opposite each other within the ring, in a para relationship.

Saturation and Hydrogenation

The designations 2H and (3H) are locants indicating the presence of "indicated hydrogen" at positions 2 and 3 of the oxazine ring.[3] In practice, this signifies that the carbons at these positions are saturated (sp³ hybridized) and part of a C-C single bond, rather than a C=C double bond. This saturation transforms the unsaturated 1,4-oxazine ring into a 2,3-dihydro-1,4-oxazine , which is universally known by its common name, morpholine . The morpholine scaffold is a privileged structure in drug discovery, valued for its favorable physicochemical properties.

The Protecting Group: tert-Butyl Carboxylate

The remainder of the name, tert-butyl ...-4-...carboxylate , describes the substituent attached to the nitrogen atom at position 4.

  • Carboxylate : This indicates an ester group (-COO-).

  • tert-Butyl : This specifies the alcohol-derived portion of the ester is tert-butanol, resulting in a -C(O)O-C(CH₃)₃ group.

  • -4- : This locant confirms the entire tert-butoxycarbonyl (Boc) group is attached to the ring at position 4, which is the nitrogen atom.

When assembled, these components yield N-Boc-morpholine , a stable, versatile intermediate for chemical synthesis.

IUPAC Numbering Convention for the 1,4-Oxazine System

Standardized numbering is critical for unambiguous communication in chemistry. For the 1,4-oxazine ring, the IUPAC convention follows established rules for heterocyclic systems to ensure consistency.

The numbering begins at the oxygen atom , which is assigned position 1 . The numbering then proceeds around the ring in the direction that gives the other heteroatom, nitrogen, the lowest possible number, which is position 4 . This established priority (O > N for starting the numbering in this class) dictates the numbering for all derivatives.

The complete numbering is as follows:

  • Position 1 : Oxygen (O)

  • Position 2 : Carbon (C)

  • Position 3 : Carbon (C)

  • Position 4 : Nitrogen (N)

  • Position 5 : Carbon (C)

  • Position 6 : Carbon (C)

This convention is visualized in the diagram below.

structure_numbering cluster_ring 1,4-Oxazine Ring Numbering cluster_boc Boc Group N4 N (4) C3 C (3) N4->C3 C_carbonyl C=O N4->C_carbonyl Attachment at N-4 C2 C (2) C3->C2 O1 O (1) C2->O1 C6 C (6) O1->C6 C5 C (5) C6->C5 C5->N4 O_ester O C_carbonyl->O_ester C_tert C(CH₃)₃ O_ester->C_tert

Caption: IUPAC numbering of the 1,4-oxazine ring and Boc group attachment.

The Functional Role of the Boc Protecting Group

The inclusion of the tert-butoxycarbonyl (Boc) group is a deliberate and crucial strategic choice in synthetic chemistry. The secondary amine of the morpholine ring is nucleophilic and moderately basic, making it reactive under many conditions. The Boc group serves as a protecting group , temporarily masking this reactivity.

Mechanism of Protection: The carbonyl group of the Boc moiety is electron-withdrawing, which delocalizes the lone pair of electrons on the adjacent nitrogen atom. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it inert to a wide range of reagents and reaction conditions, such as those involving organometallics, hydrides, or subsequent acylation/alkylation steps.

Deprotection: The Boc group is valued for its stability in basic and nucleophilic environments while being readily removable under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), efficiently cleaves the carbamate to regenerate the free amine, liberating gaseous isobutylene and carbon dioxide. This robust protection/deprotection protocol is a cornerstone of modern multi-step organic synthesis.

Physicochemical Data

A summary of key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 1221347-27-8[4]
Molecular Formula C₉H₁₇NO₃PubChem
Molecular Weight 187.24 g/mol PubChem
Common Synonym N-Boc-morpholine-

Applications in Drug Discovery and Development

The morpholine ring is a prevalent scaffold in a multitude of approved pharmaceutical agents due to its metabolic stability, advantageous polarity, and ability to improve the pharmacokinetic profile of drug candidates. This compound serves as a critical starting material for introducing this valuable moiety. Its use allows for the controlled and specific elaboration of molecular structures, making it an indispensable tool in the synthesis of complex molecules with potential therapeutic activity, including anticancer, antimicrobial, and CNS-active agents.[2][5]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (CAS 1221347-27-8). As a key building block in medicinal chemistry and drug development, understanding the structural and electronic properties of this N-Boc protected heterocycle is paramount. This document offers a comprehensive interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures. While a complete, publicly available, assigned experimental spectrum for this specific molecule is not readily found in the literature, this guide presents a robust, predicted data set based on established chemical shift trends and coupling constants observed in similar N-heterocyclic systems. The methodologies for NMR data acquisition and the rationale behind spectral interpretation are also discussed in detail to provide a holistic understanding for researchers in the field.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a saturated heterocyclic compound featuring a 1,4-oxazine ring protected with a tert-butoxycarbonyl (Boc) group. The 1,4-oxazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The Boc protecting group offers a stable yet readily cleavable means of masking the nitrogen atom's reactivity, making this compound a versatile intermediate for the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds.[1] It provides precise information about the chemical environment of each nucleus, allowing for the unambiguous determination of molecular structure, conformation, and purity.[2] This guide will delve into the characteristic ¹H and ¹³C NMR signatures of this compound, providing a foundational understanding for scientists working with this and related compounds.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following is a generalized, field-proven protocol for acquiring ¹H and ¹³C NMR data for N-Boc protected heterocycles like the title compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving power and relatively inert nature.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[3]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically adequate for achieving a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of structurally similar compounds and fundamental NMR principles.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 3.65t2HH-3Protons on the carbon adjacent to the nitrogen of the Boc group are expected to be deshielded.
~ 3.45t2HH-2Protons on the carbon adjacent to the oxygen are also deshielded.
~ 1.47s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in this region.[6]
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 154.8C=O (Boc)The carbonyl carbon of the Boc group is characteristically found in this downfield region.[6]
~ 79.9-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.[6]
~ 66.7C-2The carbon atom adjacent to the oxygen is expected to have a chemical shift in this range.[6]
~ 43.5C-3The carbon atom adjacent to the nitrogen is slightly more shielded than the one next to oxygen.[6]
~ 28.4-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.[6]

Detailed Spectral Interpretation

The predicted NMR spectra are consistent with the molecular structure of this compound.

¹H NMR Spectrum
  • The tert-Butyl Group: The most prominent signal in the ¹H NMR spectrum is expected to be a sharp singlet at approximately 1.47 ppm, integrating to nine protons. This is the characteristic signal for the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

  • The Oxazine Ring Protons: The four protons on the saturated 1,4-oxazine ring are expected to appear as two distinct signals, each integrating to two protons.

    • The protons on the carbon adjacent to the nitrogen (C-3) are predicted to be a triplet at around 3.65 ppm.

    • The protons on the carbon adjacent to the oxygen (C-2) are predicted to be a triplet at approximately 3.45 ppm.

    • The triplet multiplicity arises from the coupling with the adjacent methylene group protons.

¹³C NMR Spectrum
  • The Boc Group Carbons: The ¹³C NMR spectrum will show three signals corresponding to the Boc group.

    • The carbonyl carbon is the most deshielded, appearing around 154.8 ppm.

    • The quaternary carbon will be observed near 79.9 ppm.

    • The three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.

  • The Oxazine Ring Carbons: The two carbon atoms of the oxazine ring will be in the aliphatic region.

    • The carbon atom bonded to the electronegative oxygen (C-2) is expected to be more deshielded, with a predicted chemical shift of around 66.7 ppm.

    • The carbon atom adjacent to the nitrogen (C-3) is predicted to appear at a slightly more upfield position, around 43.5 ppm.

Visualization of Molecular Structure and Key NMR Assignments

The following diagram illustrates the structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts for the key nuclei.

Figure 1: Molecular structure of this compound with predicted NMR shifts.

Conclusion

This technical guide provides a detailed, albeit predicted, overview of the ¹H and ¹³C NMR spectral data for this compound. The presented data and interpretations are based on sound spectroscopic principles and analysis of closely related structures. This information serves as a valuable resource for chemists and researchers, aiding in the identification, characterization, and quality control of this important synthetic intermediate. As with any analytical data, it is always recommended to acquire experimental spectra for definitive structural confirmation.

References

An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1,4-oxazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both synthetic versatility and significant biological relevance. Among the myriad of heterocyclic systems, the 3,4-dihydro-2H-1,4-oxazine core has emerged as a privileged structure, present in a range of pharmacologically active compounds. This guide focuses on a key derivative, tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate , a versatile building block for drug discovery and organic synthesis. Its unique combination of a reactive enamine-like moiety masked within a stable heterocyclic ring, along with the readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable tool for the synthesis of complex nitrogen-containing molecules. This document aims to provide a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, serving as a critical resource for researchers engaged in the development of novel therapeutics.

Core Molecular Attributes

tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, also known as 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine, is a heterocyclic compound featuring a six-membered oxazine ring with a nitrogen atom protected by a Boc group. The presence of a double bond between carbons 5 and 6 imparts enamine-like reactivity, a key feature for further functionalization.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
CAS Number 1221347-27-8[1]
Appearance Colorless low melting solid[1]
Canonical SMILES CC(C)(C)OC(=O)N1C=COCC1[1]
InChI Key GKUQKQQLAZLMFX-UHFFFAOYSA-N[1]

Synthesis and Methodologies

The synthesis of tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate and its derivatives often involves multi-step sequences starting from readily available precursors. While a direct, one-pot synthesis of the title compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related heterocyclic systems. A plausible synthetic strategy involves the cyclization of an appropriately substituted amino alcohol precursor, followed by N-protection.

Conceptual Synthetic Workflow

A generalized approach to the 3,4-dihydro-2H-1,4-oxazine ring system involves the cyclization of N-substituted 2-(2-hydroxyethylamino)ethanols or related synthons. The introduction of the double bond can be achieved through various elimination or oxidation strategies. The final step would be the protection of the nitrogen atom with the Boc group.

G cluster_0 Synthesis Pathway Precursor Amino Alcohol Precursor (e.g., 2-(2-hydroxyethoxy)ethanamine) Cyclization Intramolecular Cyclization Precursor->Cyclization Dehydrating Agent Oxazine_Ring Saturated 1,4-Oxazine (Morpholine) Cyclization->Oxazine_Ring Dehydrogenation Introduction of Double Bond Oxazine_Ring->Dehydrogenation Oxidizing Agent Dihydrooxazine 3,4-Dihydro-2H-1,4-oxazine Dehydrogenation->Dihydrooxazine Protection N-Boc Protection (Boc)₂O, Base Dihydrooxazine->Protection Final_Product tert-Butyl 2,3-Dihydro-1,4-oxazine-4-carboxylate Protection->Final_Product

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: N-Boc Protection of Amines

A crucial step in the synthesis is the protection of the nitrogen atom. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for this transformation.

Materials:

  • 3,4-Dihydro-2H-1,4-oxazine (or its precursor amine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate is dominated by two key features: the enamine-like double bond and the acid-labile N-Boc protecting group.

Reactions of the Enamine Moiety

The endocyclic double bond, being part of an enamine system, is nucleophilic and susceptible to attack by various electrophiles. This allows for the introduction of substituents at the C5 or C6 position, depending on the reaction conditions and the nature of the electrophile. This reactivity is pivotal for the use of this compound as a building block in the synthesis of more complex molecules.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the Boc group, liberating the secondary amine for further functionalization.

G cluster_1 Reactivity Profile Start tert-Butyl 2,3-Dihydro- 1,4-oxazine-4-carboxylate Electrophilic_Addition Electrophilic Addition (e.g., Halogenation, Acylation) Start->Electrophilic_Addition Electrophile Deprotection Acidic Deprotection (e.g., TFA, HCl) Start->Deprotection Functionalized_Oxazine C5/C6-Functionalized Dihydrooxazine Electrophilic_Addition->Functionalized_Oxazine Free_Amine 3,4-Dihydro-2H-1,4-oxazine Deprotection->Free_Amine Further_Functionalization Further N-Functionalization Free_Amine->Further_Functionalization Electrophile

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Development

The 1,4-oxazine scaffold is a common motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate serves as a versatile starting material for the synthesis of novel drug candidates incorporating this privileged scaffold.

The ability to functionalize the dihydro-oxazine ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel derivatives of 3,4-dihydro-2H-benzo[3][4]oxazine has led to the discovery of potent 5-HT6 receptor antagonists. Furthermore, the development of late-stage functionalization techniques enables the modification of complex molecules, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.[5]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), the methylene protons of the oxazine ring, and the vinylic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the oxazine ring, and the sp² hybridized carbons of the double bond.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ), as well as characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the carbamate at approximately 1700 cm⁻¹, as well as C-H and C-O stretching frequencies.

Conclusion

tert-Butyl 2,3-dihydro-1,4-oxazine-4-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive enamine moiety and a stable, yet readily cleavable, N-protecting group provides a powerful tool for the construction of complex nitrogen-containing heterocyclic compounds. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, underscoring its significance for researchers and scientists in the field of drug discovery. The continued exploration of the chemistry of this and related scaffolds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

CAS number for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate and its Derivatives: A Cornerstone for Modern Drug Discovery

Abstract

The 1,4-oxazine scaffold is a significant heterocyclic system that forms the core of numerous biologically active compounds. When protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, forming this compound and its derivatives, it becomes a versatile and pivotal building block in medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this valuable scaffold. We will explore the causality behind synthetic strategies, the role of this moiety in creating targeted therapeutics, and provide detailed protocols and mechanistic insights to empower its effective use in the laboratory. While a specific CAS number for the unsubstituted parent compound is not prominently indexed, this guide focuses on the overarching chemical class and its profound impact on drug discovery.

The N-Boc-1,4-Oxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazine ring is a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position yields this compound. This transformation is a cornerstone of modern organic synthesis for several critical reasons:

  • Strategic Protection: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows chemists to perform modifications on other parts of the molecule without affecting the secondary amine of the oxazine ring.

  • Modulation of Physicochemical Properties: The bulky and lipophilic nature of the Boc group can significantly alter the solubility and reactivity of the parent molecule, which can be advantageous during synthesis and purification.

  • Synthetic Versatility: As a protected scaffold, it serves as a precursor to a vast library of monosubstituted 1,4-oxazine derivatives, which are integral to many therapeutic agents.[1]

The 1,4-oxazine moiety itself is considered a "privileged scaffold" because it is a recurring structural motif in compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and CNS-active agents.[2]

Physicochemical Properties of the Core Scaffold

The fundamental properties of the parent compound, this compound, are summarized below. These values provide a baseline for understanding the behavior of its more complex derivatives.

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance Typically an oil or low-melting solid
Boiling Point Not well-documented; subject to decomposition
Solubility Soluble in most organic solvents (DCM, EtOAc, THF)
pKa (Conjugate Acid) ~ -1.0 (estimated for the Boc-protected amine)

Synthesis and Mechanistic Rationale

The synthesis of N-Boc protected 1,4-oxazines can be achieved through various routes. A common and effective strategy involves the cyclization of an appropriate precursor followed by Boc protection. Below is a representative, field-proven protocol.

General Synthetic Protocol: Two-Step Synthesis from 2-(2-Aminoethoxy)ethanol

This protocol describes a reliable method for preparing the core scaffold.

Step 1: Intramolecular Cyclization to form 1,4-Oxazine (Morpholine) This step often starts with a commercially available precursor that can be induced to cyclize. For the unsubstituted core, morpholine itself is the direct precursor.

Step 2: N-Boc Protection of the 1,4-Oxazine Ring

  • Causality: The reaction of morpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base is a standard and highly efficient method for introducing the Boc protecting group. The base (e.g., triethylamine or DIPEA) neutralizes the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Morpholine D N-Boc Protection (0 °C to RT, 4-6h) A->D Reactants B Di-tert-butyl dicarbonate (Boc₂O) B->D Reactants C Base (e.g., Et₃N) in DCM C->D Reactants E Aqueous Workup (Quench, Wash) D->E Crude Product F Column Chromatography E->F Purification G tert-Butyl 1,4-oxazine -4(3H)-carboxylate F->G Pure Product G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF_alpha_N HIF-1α PHD PHD Enzymes (Inactive in Hypoxia) HIF_alpha_N->PHD Hydroxylation VHL VHL Protein PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha_H HIF-1α Dimer HIF-1 Dimer HIF_alpha_H->Dimer HIF_beta HIF-1β HIF_beta->Dimer Nucleus Nucleus Dimer->Nucleus Translocation VEGF VEGF, Angiogenesis, Tumor Survival Nucleus->VEGF Gene Transcription Oxazine 1,4-Oxazine Derivatives Oxazine->Dimer Inhibition

References

A Technical Guide to the Nomenclature, Synthesis, and Application of Boc-Protected 1,4-Oxazines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,4-oxazine heterocyclic core, particularly its saturated form, morpholine, is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties to drug candidates. Protecting the ring's nitrogen atom is a critical step in multi-step syntheses, enabling selective functionalization elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for this purpose due to its robustness and facile, orthogonal cleavage under acidic conditions. This guide provides a definitive clarification of the IUPAC nomenclature for Boc-protected 1,4-oxazines, addresses common ambiguities between saturated and unsaturated systems, and presents field-proven synthetic protocols and applications relevant to drug development professionals.

The 1,4-Oxazine Scaffold: A Cornerstone in Medicinal Chemistry

The 1,4-oxazine ring is a six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[1] The system can exist in various states of saturation, a distinction crucial for correct nomenclature and understanding its chemical behavior:

  • Unsaturated (2H-1,4-Oxazine): The parent aromatic-like structure, which is less common as a synthetic starting material.[2]

  • Partially Saturated (Dihydro-1,4-oxazines): Intermediates with one double bond.

  • Fully Saturated (Tetrahydro-1,4-oxazine or Morpholine): This is the most prevalent form in drug discovery.[3] The morpholine ring is a common "bioisostere" for other groups, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of a molecule.[4] Its widespread use in approved drugs and clinical candidates underscores its importance.[5][6]

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group

In complex organic synthesis, selectively shielding reactive functional groups is paramount. The Boc group is a cornerstone of nitrogen protection strategy for several compelling reasons:[7][8]

  • Stability: It forms a carbamate that is highly stable and unreactive towards most nucleophiles, bases, and reductive conditions.[9]

  • Orthogonality: Its key vulnerability is acidolysis. It can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that leave other protecting groups, such as Fmoc or Cbz, intact.[7] This orthogonality is essential for sequential synthetic steps.

  • Facile Introduction: The group is readily introduced using di-tert-butyl dicarbonate, (Boc)₂O, a stable and commercially available reagent.[10]

The protection mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O, followed by the collapse of the tetrahedral intermediate.[8]

Caption: General mechanism for Boc protection of an amine.

Systematic IUPAC Nomenclature: A Definitive Clarification

Ambiguity in nomenclature can lead to costly errors in research and procurement. This section provides the precise IUPAC names for the target compounds.

Boc-Protected 2H-1,4-Oxazine

For the specific unsaturated parent heterocycle, 2H-1,4-oxazine, the correct IUPAC name for the N-Boc protected derivative is:

tert-butyl 2H-1,4-oxazine-4-carboxylate

  • tert-butyl : Refers to the ester portion of the carbamate.

  • 2H-1,4-oxazine : Defines the parent heterocyclic ring, with the '2H' indicating a saturated carbon at position 2.[2]

  • -4-carboxylate : Indicates the carbamate is attached to the nitrogen at position 4.

tert-butyl 2H-1,4-oxazine-4-carboxylate N1 tert-butyl 2H-1,4-oxazine-4-carboxylate mol tert-butyl morpholine-4-carboxylate N1 tert-butyl morpholine-4-carboxylate mol Synthesis Workflow Start 1. Reagent Preparation - Dissolve Morpholine in Dichloromethane (DCM) - Cool to 0 °C in an ice bath Step2 2. Reagent Addition - Add Di-tert-butyl dicarbonate ((Boc)₂O) - Add Triethylamine (TEA) dropwise Start->Step2 Maintain Inert Atmosphere Step3 3. Reaction - Stir at 0 °C for 1 hour - Allow to warm to room temperature - Stir for 12-16 hours Step2->Step3 Monitor by TLC Step4 4. Workup - Wash with 1M HCl (aq) - Wash with Saturated NaHCO₃ (aq) - Wash with Brine Step3->Step4 Step5 5. Isolation & Purification - Dry organic layer over Na₂SO₄ - Filter and concentrate in vacuo - Purify by column chromatography if needed Step4->Step5 End Product tert-butyl morpholine-4-carboxylate Step5->End

References

A Senior Application Scientist's Guide to the Key Chemical Properties of the 1,4-Oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazine scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds, from approved pharmaceuticals to cutting-edge molecular probes.[1][2] Its unique stereoelectronic properties, conferred by the strategic placement of oxygen and nitrogen atoms within a six-membered ring, provide a versatile framework for designing molecules with diverse pharmacological profiles. This guide offers an in-depth exploration of the core chemical properties of the 1,4-oxazine ring system. We will dissect its structural and electronic characteristics, navigate key synthetic methodologies with a focus on mechanistic rationale, detail its characteristic reactivity in cycloadditions and ring-forming reactions, and summarize its profound impact on medicinal chemistry. This document is structured to serve as a technical resource, blending foundational principles with field-proven insights to empower researchers in harnessing the full potential of this remarkable scaffold.

Introduction: The Enduring Significance of the 1,4-Oxazine Core

The 1,4-oxazine ring is a six-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. While the parent 4H-1,4-oxazine is an unstable, non-aromatic 8π-electron system, its saturated (morpholine), partially saturated (dihydro-oxazine), and benzo-fused derivatives form the structural bedrock of countless functional molecules.[3][4] The inherent polarity, hydrogen bonding capability, and defined conformational bias of the scaffold make it a cornerstone in drug design, enabling precise modulation of properties like solubility, receptor binding, and metabolic stability.[5][6]

Derivatives of this scaffold are prevalent in numerous natural and synthetic compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[7][8] The successful application of this core in approved drugs underscores its importance and drives continued innovation in its synthesis and functionalization.[1]

Structural and Electronic Landscape

The chemical behavior of the 1,4-oxazine scaffold is a direct consequence of its structure and electron distribution. Unlike aromatic systems, the parent ring is unstable and reactive.[4] However, its reduced and benzo-fused analogues are stable and conformationally well-defined.

Molecular Geometry and Spectroscopic Signature

The parent 4H-1,4-oxazine has been generated and spectroscopically characterized, confirming its non-aromatic nature.[4][9] Its NMR spectrum shows signals that are intermediate between those of analogous pyran and dihydropyridine structures.[4] For the more common and stable derivatives, spectroscopic analysis is routine for structural confirmation.

The power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy lies in their ability to provide a detailed fingerprint of the molecular architecture. For instance, in naphthoxazine derivatives, the proton on the chiral center often appears as a distinct singlet, while the ester protons present as sharp singlets at characteristic chemical shifts.[7] The presence of key functional groups like carbonyls (C=O) and imines (C=N) gives rise to strong, identifiable absorption bands in the IR spectrum.[7] Mass spectrometry further corroborates proposed structures by providing a precise mass-to-charge ratio, confirming the molecular weight of the synthesized adducts.[1][7]

Table 1: Representative Spectroscopic Data for 1,4-Oxazine Derivatives

Feature¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)Source
CH (Stereocenter) ~ 5.7 - 6.3 (singlet)~ 70 - 85N/A
CH₂ (Ring) ~ 4.4 - 5.4 (multiplets)~ 40 - 70~ 2850 - 2960 (C-H stretch)[1]
Ester C=O N/A~ 165 - 173~ 1720 - 1760[7]
Ketone C=O N/A~ 190 - 192~ 1660 - 1690[1]
C=N (Imine) N/A~ 150 - 157~ 1640 - 1650[7]

Note: Chemical shifts and absorption frequencies are approximate and vary based on substitution and solvent.

Constructing the Core: Key Synthetic Strategies

The development of efficient and versatile methods to synthesize the 1,4-oxazine scaffold is a central focus of organic chemistry. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Intramolecular Wittig Reaction

A powerful and elegant approach for constructing fused 1,4-oxazine systems involves a one-pot intramolecular Wittig reaction. This method provides an efficient and economical pathway under mild, neutral conditions.[7]

Causality in Experimental Design: The reaction is initiated by the nucleophilic attack of a phosphine (e.g., triphenylphosphine) on an electron-deficient acetylenic ester. This generates a reactive zwitterionic intermediate. The choice of a phosphine is critical; it serves as the catalyst that ultimately forms a stable phosphine oxide, driving the reaction to completion. The presence of a nitroso compound, such as 1-nitroso-2-naphthol, is essential as it acts as the source of the N-O component of the ring. Protonation of the initial intermediate leads to a vinylphosphonium salt, which is then attacked by the conjugate anion of the nitroso compound. This sequence culminates in an intramolecular Wittig reaction, where the resulting oxaphosphorane intermediate collapses to form the C=N bond of the 1,4-oxazine ring and triphenylphosphine oxide.[7]

Protocol 1: Synthesis of Naphtho[2,1-b][10]oxazine Derivatives via Intramolecular Wittig Reaction [7]

  • Reagent Preparation: To a magnetically stirred solution of triphenylphosphine (1 mmol) and 1-nitroso-2-naphthol (1 mmol) in toluene (10 mL), add a solution of dialkyl acetylenedicarboxylate (1 mmol) in toluene (2 mL) dropwise at ambient temperature over 10 minutes.

  • Initial Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. A color change may be observed as the initial adduct forms.

  • Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired 1,4-oxazine product from the triphenylphosphine oxide byproduct.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and operational steps. The synthesis of 3,4-dihydro-2H-benzo[b][10]oxazines is well-suited to this approach.[1]

Expert Insight: The use of microwave irradiation in these MCRs represents a significant process optimization.[1] Microwave heating provides rapid and uniform energy distribution, which drastically reduces reaction times from hours to minutes and often improves yields and product purity. The selection of a base, such as cesium carbonate (Cs₂CO₃), is crucial for facilitating the initial condensation and subsequent cyclization steps.

Protocol 2: Microwave-Assisted Multicomponent Synthesis of 3,4-Dihydro-2H-benzo[b][10]oxazines [1]

  • Component Mixing: In a microwave reaction vessel, combine the substituted 2-aminophenol (1 mmol), a substituted benzaldehyde (1 mmol), a phenacyl bromide (1 mmol), and cesium carbonate (1.5 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol (5-10 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes).

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the base. Concentrate the filtrate and purify the resulting crude product using silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling Strategies

Modern organometallic chemistry offers powerful tools for heterocycle synthesis. Palladium-catalyzed cross-coupling reactions provide a versatile route to functionalized 1,4-oxazines that are otherwise difficult to access.[11][12]

Mechanistic Rationale: This strategy often begins with a readily available starting material like N-Boc morpholine-3,5-dione. Conversion to a bisvinylphosphate intermediate creates two electrophilic centers suitable for palladium-catalyzed reactions.[11] This intermediate can then undergo various transformations, including reduction, Suzuki coupling, or Stille coupling, to introduce a wide range of substituents at the 3- and 5-positions of the 1,4-oxazine ring with high control. The choice of palladium catalyst, ligands, and reaction conditions is paramount for achieving high yields and selectivity.[12]

G cluster_0 Synthetic Workflow for Substituted 1,4-Oxazines A N-Boc Morpholine -3,5-dione B Bisvinylphosphate Intermediate A->B  KHMDS, HMPA C Pd(0) Catalytic Cycle B->C  Pd Catalyst, Ligand D Substituted 1,4-Oxazine Product C->D  Reductive Elimination E Coupling Partner (e.g., Boronic Acid) E->C

Caption: Palladium-catalyzed synthesis of 1,4-oxazines.

The Reactivity Profile: A Hub for Molecular Diversity

The 1,4-oxazine scaffold is not merely a static core; its inherent reactivity provides a platform for constructing even more complex molecular architectures.

Cycloaddition and Cycloreversion Reactions

1,4-Oxazinones are particularly valuable as diene components in [4+2] cycloaddition reactions, most notably in the synthesis of polysubstituted pyridines.[13]

Trustworthy Protocol Design: This process involves a tandem intermolecular cycloaddition/cycloreversion sequence. The 1,4-oxazinone reacts with a dienophile, such as a terminal alkyne, in a Diels-Alder fashion. The resulting bicyclic intermediate is often unstable and undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like carbon dioxide (CO₂) to yield the final aromatic pyridine product.[13] The predictability and high efficiency of this sequence make it a self-validating system for generating complex pyridine libraries from oxazinone precursors.

G 1,4-Oxazinone\n(Diene) 1,4-Oxazinone (Diene) Bicyclic Intermediate Bicyclic Intermediate 1,4-Oxazinone\n(Diene)->Bicyclic Intermediate [4+2] Cycloaddition + Alkyne Substituted Pyridine Substituted Pyridine Bicyclic Intermediate->Substituted Pyridine Retro [4+2] - CO₂

Caption: Diels-Alder/Retro-Diels-Alder sequence.

Other important cycloaddition pathways include:

  • 1,4-Dipolar Cycloadditions: Reactions with Huisgen 1,4-dipoles (generated from activated acetylenes and azaheterocycles) provide access to complex spirocyclic systems.[10]

  • Photocycloadditions: The C=N bond of 1,4-benzoxazin-2-ones can undergo [2+2] photocycloaddition with electron-poor olefins, offering a route to strained four-membered rings.[14]

Stereoselective Transformations

Control over stereochemistry is critical in drug development. The synthesis of 1,4-oxazine derivatives can be performed with high stereoselectivity, often by leveraging chiral starting materials or stereoselective reactions.[15][16] For example, starting from polymer-supported serine, multi-step solid-phase synthesis can yield complex fused oxazino-diazepine-diones.[16][17] The key to stereocontrol in this sequence is a stereoselective reduction step using an appropriate reducing agent like triethylsilane, which delivers a hydride from a sterically defined face, followed by cyclization that proceeds with full retention of the newly established stereocenter's configuration.[17]

Biological Significance and Therapeutic Promise

The 1,4-oxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of a wide range of therapeutic agents.

Table 2: Pharmacological Activities of 1,4-Oxazine Derivatives

Biological ActivityExample/NoteSource
Antimicrobial/Antibacterial The core of drugs like Levofloxacin. Active against both Gram-positive and Gram-negative bacteria.[1][18]
Anticancer Derivatives act as hypoxia-targeted agents and DNA topoisomerase inhibitors.[19][20]
Antioxidant Many synthesized derivatives show potent radical scavenging and ferric reducing power.[1]
Anti-inflammatory A well-documented activity for this class of compounds.[5]
Antitubercular Potential lead compounds have been identified in various studies.[3]
Antihypertensive The scaffold is present in compounds with blood pressure-lowering effects.[7]
TTR Amyloid Fibril Inhibition Designed 4H-1,4-oxazines show significant inhibition, relevant for amyloidosis.[21]

The widespread bioactivity is attributed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating optimal interactions with enzyme active sites and receptors. Furthermore, the heteroatoms can participate in crucial hydrogen bonding interactions, anchoring the molecule to its biological target.

Conclusion

The 1,4-oxazine core represents a confluence of structural stability, electronic versatility, and synthetic accessibility. Its chemical properties make it an exceptionally valuable scaffold for the development of new chemical entities in the pharmaceutical and materials science sectors. From elegant intramolecular Wittig reactions and efficient multicomponent syntheses to its strategic use in cycloaddition cascades, the chemistry of 1,4-oxazines is both rich and practical. As our understanding of disease biology deepens, the proven track record and inherent modularity of the 1,4-oxazine scaffold ensure that it will remain a central focus of innovation for scientists and researchers for the foreseeable future.

References

Literature review on the synthesis of 1,4-oxazine heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazine Heterocycles

Authored by a Senior Application Scientist

The 1,4-oxazine scaffold is a privileged heterocyclic motif of significant interest to the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6] Notably, substituted 1,4-benzoxazines have been investigated as ferroptosis inhibitors and hypoxia-targeted cancer therapeutics, highlighting their relevance in addressing complex diseases.[5][7] The versatility and biological significance of this core structure have spurred the development of numerous synthetic strategies.

This guide provides an in-depth exploration of key methodologies for the synthesis of 1,4-oxazine and its derivatives. We will move beyond simple procedural listings to dissect the underlying principles, rationale for catalyst and reagent selection, and the strategic advantages of each approach, offering field-proven insights for researchers and drug development professionals.

Intramolecular Cyclization: The Workhorse of 1,4-Oxazine Synthesis

Intramolecular cyclization represents one of the most direct and widely employed strategies for constructing the 1,4-oxazine ring. This approach typically involves the formation of a key C-N or C-O bond from a pre-functionalized linear precursor. The choice of catalyst and reaction conditions is paramount, dictating the efficiency, regioselectivity, and stereochemical outcome of the transformation.

Copper-Catalyzed C-N Bond Formation via Aziridine Ring-Opening

A highly effective and stereospecific method involves the reaction of activated aziridines with 2-halophenols.[8] This one-pot, two-step sequence is a testament to the power of tandem catalysis, where a Lewis acid first promotes a regioselective ring-opening, followed by a copper-catalyzed intramolecular C-N bond formation.

Causality and Mechanistic Insight: The reaction initiates with a Lewis acid (e.g., BF₃·OEt₂) catalyzed Sₙ2-type nucleophilic attack of the 2-halophenol on the activated aziridine. This step is crucial for setting up the linear precursor with the required stereochemistry. The subsequent addition of a Cu(I) catalyst, typically with a suitable ligand, facilitates an intramolecular Ullmann-type coupling between the secondary amine and the aryl halide, forging the final C-N bond to yield the 3,4-dihydro-1,4-benzoxazine ring.[8] The enantio- and diastereospecificity of this method (ee > 99%, de > 99%) makes it particularly valuable for the synthesis of chiral molecules, such as intermediates for drugs like Levofloxacin.[8]

G cluster_0 Step 1: Aziridine Ring-Opening cluster_1 Step 2: Intramolecular C-N Cyclization A Activated Aziridine + 2-Halophenol C Linear Amino Ether Intermediate (Sₙ2 Attack) A->C Regioselective Ring Opening B Lewis Acid (e.g., BF₃·OEt₂) B->A E 3,4-Dihydro-1,4-benzoxazine C->E Intramolecular Ullmann Coupling D Cu(I) Catalyst + Ligand D->C G cluster_0 Tandem Reaction Pathway A 1,4-Oxazin-2-one (Diene) C [4+2] Cycloaddition A->C B Alkyne (Dienophile) B->C D Unstable Bicyclic Adduct C->D E Retro-[4+2] Cycloreversion D->E F Substituted Pyridine E->F G CO₂ Extrusion E->G releases

References

Methodological & Application

Synthesis protocol for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is based on established chemical principles for the formation of the 1,4-oxazine ring system and N-protection strategies. We present a detailed, step-by-step procedure, including reagent specifications, reaction conditions, purification methods, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. This guide is intended to provide researchers with a reliable method for accessing this important synthetic intermediate.

Introduction: The Significance of the 1,4-Oxazine Scaffold

The 1,4-oxazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties make it a key component in the design of novel therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable, handle for further synthetic transformations, making this compound a versatile intermediate for the construction of more complex molecular architectures.[3][4] The partial unsaturation in the 2H-1,4-oxazine ring offers additional opportunities for functionalization compared to its saturated morpholine counterpart.[5][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the N-alkylation of a Boc-protected amino alcohol followed by an intramolecular cyclization. This strategy is advantageous as it utilizes readily available starting materials and employs robust reaction conditions.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization and Dehydration A tert-Butyl (2-hydroxyethyl)carbamate C Intermediate Acetal A->C NaH, DMF B 2-Bromoacetaldehyde diethyl acetal B->C D Final Product: This compound C->D Acidic Workup (e.g., aq. HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurityNotes
tert-Butyl (2-hydroxyethyl)carbamateSigma-Aldrich≥98%Store under inert atmosphere.
2-Bromoacetaldehyde diethyl acetalTCI>95%Corrosive, handle with care.
Sodium hydride (NaH)Acros Organics60% disp. in mineral oilHighly reactive, handle under inert gas.
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%Use dry solvent.
Ethyl acetate (EtOAc)VWR ChemicalsACS GradeFor extraction and chromatography.
HexanesVWR ChemicalsACS GradeFor chromatography.
Saturated aqueous sodium bicarbonateIn-house prep.-For workup.
BrineIn-house prep.-For workup.
Anhydrous sodium sulfate (Na2SO4)EMD MilliporeACS GradeFor drying organic layers.
Hydrochloric acid (HCl)Sigma-Aldrich2 M aqueous solutionFor cyclization.
Step 1: Synthesis of tert-Butyl (2-((2,2-diethoxyethyl)amino)ethyl)carbamate

This step involves the N-alkylation of tert-butyl (2-hydroxyethyl)carbamate with 2-bromoacetaldehyde diethyl acetal. The use of a strong base like sodium hydride is crucial for the deprotonation of the alcohol to form a nucleophilic alkoxide.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • In a separate flask, dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF.

  • Add the solution of tert-butyl (2-hydroxyethyl)carbamate dropwise to the NaH slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by cautiously adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate acetal.

Step 2: Synthesis of this compound

The crude intermediate from Step 1 is subjected to an acid-catalyzed cyclization and dehydration. The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde, which then undergoes intramolecular condensation with the secondary amine to form the desired 2H-1,4-oxazine ring.

Procedure:

  • Dissolve the crude tert-butyl (2-((2,2-diethoxyethyl)amino)ethyl)carbamate from the previous step in a suitable solvent such as tetrahydrofuran (THF).

  • Add 2 M aqueous hydrochloric acid (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the product by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (~1.5 ppm, s, 9H), methylene protons of the oxazine ring, and vinylic protons. The chemical shifts will be dependent on the solvent.
¹³C NMR Resonances for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the oxazine ring.
Mass Spec The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed.
FT-IR Characteristic absorption bands for the C=O stretch of the carbamate and C=C stretch of the enamine functionality.

Troubleshooting and Safety Considerations

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the alcohol or side reactions can lower the yield. The purity of the sodium hydride is also critical.

  • Incomplete Cyclization in Step 2: The concentration of the acid and the reaction time may need to be optimized. If the reaction stalls, gentle heating (40-50 °C) can be applied, but care must be taken to avoid decomposition of the Boc group.[7]

  • Safety: Sodium hydride is a flammable solid and reacts violently with water. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Handle 2-bromoacetaldehyde diethyl acetal in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the provided insights, researchers can confidently prepare this versatile building block for applications in drug discovery and organic synthesis. The methods described are based on well-established transformations in heterocyclic chemistry, ensuring a high probability of success.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 1,4-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its wide array of biological activities and unique physicochemical properties.[1][2][3] This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern one-pot synthetic strategies for accessing functionalized 1,4-oxazine derivatives. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental design. Detailed, field-proven protocols for key methodologies, including microwave-assisted multicomponent reactions and copper-catalyzed cyclizations, are presented alongside troubleshooting guides and quantitative data to ensure reproducibility and facilitate optimization.

Introduction: The Enduring Significance of the 1,4-Oxazine Core

The 1,4-oxazine ring system, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antioxidant, anticancer, and antihypertensive properties.[1][2][3][4][5] The structural rigidity and defined stereochemistry of the oxazine ring allow for precise orientation of functional groups, making it an ideal framework for designing targeted therapeutics. The development of efficient and versatile synthetic methods to access novel, functionalized 1,4-oxazines is therefore a critical endeavor in modern organic and medicinal chemistry.

One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel, offer significant advantages over traditional multi-step approaches. These methods are characterized by:

  • Increased Efficiency: Reduced reaction times and simplified workup procedures.[5][6]

  • Cost-Effectiveness: Lower consumption of solvents and reagents.

  • Environmental Sustainability: Minimized waste generation, aligning with the principles of green chemistry.[7][8]

This guide will explore several robust one-pot methodologies for the synthesis of these valuable compounds.

Strategic Approaches to One-Pot 1,4-Oxazine Synthesis

The construction of the 1,4-oxazine ring in a single pot can be achieved through various strategic bond-forming reactions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include domino reactions, multicomponent reactions, and transition-metal-catalyzed cyclizations.

Domino and Cascade Reactions

Domino or cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next.[9] A notable example is the synthesis of photochromic 2,2-diarylphenanthro-[2H]-[9][10]-oxazines, which proceeds through a five-step cascade including acyl azide formation, Curtius rearrangement, aza-Wittig reaction, and final cyclization.[9] Another elegant approach involves the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to yield 1,4-benzoxazines.[11]

Multicomponent Reactions (MCRs)

MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. A highly efficient, microwave-assisted, one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b][9][10]oxazines has been developed using substituted 2-aminophenols, benzaldehydes, and phenacyl bromides.[5] This method is notable for its short reaction times, high yields, and operational simplicity.[5][6]

Transition-Metal Catalysis

Transition metals, particularly copper and gold, have emerged as indispensable catalysts for the synthesis of 1,4-oxazines.

  • Copper Catalysis: Copper(I) catalysts are widely employed for their ability to facilitate C-N and C-O bond formation. An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones from 2-halophenols and 2-chloroacetamides proceeds via a nucleophilic substitution followed by a CuI-catalyzed intramolecular coupling cyclization.[12][13] This method is attractive due to its simple reaction conditions and broad substrate scope.[12]

  • Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. A mild and efficient synthesis of substituted 4H-benzo[d][9][12]oxazines has been developed through the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.[14][15][16] The reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization.[14][15]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for two highly effective and versatile one-pot syntheses of functionalized 1,4-oxazine derivatives.

Protocol 1: Microwave-Assisted Three-Component Synthesis of 3,4-Dihydro-2H-benzo[b][9][10]oxazines

This protocol is based on the work of Zhimomi et al. and offers a rapid and efficient route to a variety of substituted 1,4-benzoxazines.[5] The reaction proceeds via the initial formation of a Schiff base from the aminophenol and aldehyde, followed by nucleophilic attack of the phenoxide on the phenacyl bromide and subsequent intramolecular cyclization.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification A Combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), phenacyl bromide (1 mmol), and Cs2CO3 (1.5 mmol) in ethanol (10 mL) in a microwave-safe vessel. B Irradiate the mixture in a microwave reactor for 3-5 minutes at a suitable temperature (e.g., 80-100 °C). A->B Step 1 C Monitor reaction completion by TLC. B->C Step 2 D Cool the reaction mixture to room temperature. C->D Step 3 E Pour the mixture into ice-cold water. D->E Step 4 F Collect the precipitate by filtration. E->F Step 5 G Wash the solid with water and dry. F->G Step 6 H Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure product. G->H Step 7

Caption: Workflow for microwave-assisted synthesis of 1,4-benzoxazines.

  • Substituted 2-aminophenol

  • Substituted benzaldehyde

  • Substituted phenacyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (absolute)

  • Microwave reactor

  • Standard glassware for filtration and recrystallization

  • Thin-layer chromatography (TLC) plates

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted 2-aminophenol (1.0 mmol), the substituted benzaldehyde (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and cesium carbonate (1.5 mmol).

  • Add ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 3-5 minutes at a pre-determined optimal temperature (typically 80-100 °C).

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3,4-dihydro-2H-benzo[b][9][10]oxazine derivative.

EntryR¹ (on Aminophenol)R² (on Benzaldehyde)R³ (on Phenacyl Bromide)Time (min)Yield (%)
1H4-NO₂4-Br385
2CH₃HCl468
3H4-Cl4-OCH₃482
4H3,4-(OCH₃)₂4-CH₃380
5H4-CH₃4-OCH₃377

Data adapted from Zhimomi, B. K. et al. (2024).[5]

The reaction is initiated by the condensation of the 2-aminophenol with the benzaldehyde to form a Schiff base intermediate. The cesium carbonate acts as a base, deprotonating the phenolic hydroxyl group. The resulting phenoxide then undergoes a nucleophilic attack on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization to form the 1,4-benzoxazine ring.[5] The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and improved yields.[5][6]

G cluster_0 Mechanism A 2-Aminophenol + Benzaldehyde B Schiff Base Intermediate A->B - H2O C Phenoxide Formation (Cs2CO3) B->C D Nucleophilic Attack on Phenacyl Bromide C->D E Intramolecular Cyclization D->E F 1,4-Benzoxazine Product E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A To a solution of 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K2CO3 (2.0 mmol). B Stir the resulting mixture at 100 °C for 12-24 hours. A->B Step 1 C Monitor reaction completion by TLC. B->C Step 2 D Remove the solvent under reduced pressure. C->D Step 3 E Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product. D->E Step 4 G cluster_0 Mechanism A 2-Halophenol + 2-Chloroacetamide B SN2 Reaction (Base) A->B C Ether Intermediate B->C D Intramolecular Cu(I)-Catalyzed C-N Coupling C->D E 1,4-Benzoxazin-3-one Product D->E

References

Application Notes & Protocols: Tert-Butyl 2H-1,4-Oxazine-4(3H)-Carboxylate - A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Oxazine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on a select group of heterocyclic scaffolds. These "privileged structures" possess favorable physicochemical properties, enabling them to interact with a wide array of biological targets. The saturated 1,4-oxazine ring, commonly known as morpholine, is a quintessential example of such a scaffold. Its incorporation into drug candidates is a well-established strategy to enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and introduce a key hydrogen bond acceptor.[1][2] The morpholine ring is a structural component in numerous approved drugs, highlighting its significance in developing effective therapeutics for a range of diseases.[3]

This guide focuses on a key building block that provides a protected and readily functionalizable entry point into this valuable chemical space: tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate . The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for mild and efficient deprotection, thus unlocking the secondary amine for subsequent elaboration. This application note provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this building block, complete with detailed protocols for its use in drug discovery workflows.

Physicochemical Properties and Structural Data

A fundamental understanding of the building block's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃--INVALID-LINK--
Molecular Weight 187.22 g/mol --INVALID-LINK--
Appearance Colorless low melting solid--INVALID-LINK--
CAS Number 1221347-27-8--INVALID-LINK--

The Boc-protected 1,4-oxazine exists in a stable chair-like conformation, which influences its reactivity and how it presents appended functionalities for interaction with biological targets.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common and efficient laboratory-scale synthesis involves a two-step process: formation of the 1,4-oxazine ring followed by N-Boc protection.

Protocol 1: Synthesis of 3,4-Dihydro-2H-1,4-oxazine

The synthesis of the parent heterocycle can be achieved through various methods, including the cyclization of 2-(2-aminoethoxy)ethanol. A well-established method involves the reaction of diethanolamine with sulfuric acid.

Workflow for Synthesis of 3,4-Dihydro-2H-1,4-oxazine

G reagents Diethanolamine Concentrated H₂SO₄ reaction Reaction Vessel Heat (e.g., 160°C) reagents->reaction 1. Add H₂SO₄ slowly workup Work-up 1. Cooldown 2. Neutralization (NaOH) 3. Extraction reaction->workup 2. Heat under reflux product 3,4-Dihydro-2H-1,4-oxazine workup->product 3. Isolate product

Caption: Synthesis of the core 1,4-oxazine ring.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine.

  • Slowly add concentrated sulfuric acid dropwise with cooling in an ice bath.

  • After the addition is complete, heat the mixture to approximately 160°C for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., sodium hydroxide) to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-1,4-oxazine.

Protocol 2: N-Boc Protection

The protection of the secondary amine of 3,4-dihydro-2H-1,4-oxazine is a straightforward procedure using di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Procedure:

  • Dissolve 3,4-dihydro-2H-1,4-oxazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.[4]

Core Applications in Drug Discovery: Deprotection and Derivatization

The primary utility of this compound lies in the facile removal of the Boc group to unmask the reactive secondary amine. This amine serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Workflow for Derivatization

G cluster_derivatization Derivatization Reactions start tert-Butyl 2H-1,4-oxazine- 4(3H)-carboxylate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection intermediate 3,4-Dihydro-2H-1,4-oxazine (as salt or free base) deprotection->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation acylation N-Acylation (RCOCl, Base) intermediate->acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) intermediate->reductive_amination buchwald Buchwald-Hartwig Coupling (Ar-X, Pd cat.) intermediate->buchwald final_products Diverse Library of 1,4-Oxazine Derivatives alkylation->final_products acylation->final_products reductive_amination->final_products buchwald->final_products

Caption: Strategic workflow for drug discovery.

Protocol 3: N-Boc Deprotection

The choice of deprotection conditions is critical and depends on the sensitivity of other functional groups in the molecule.

Method A: Acidic Conditions (Standard)

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected oxazine in DCM (e.g., 0.1 M).

    • Add an excess of TFA (e.g., 5-10 equivalents).

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

Method B: Milder Acidic Conditions

  • Reagents: HCl in 1,4-dioxane or diethyl ether.

  • Procedure:

    • Dissolve the substrate in a minimal amount of a co-solvent if necessary (e.g., methanol).

    • Add a solution of HCl in dioxane (e.g., 4 M).

    • Stir at room temperature until the reaction is complete.

    • The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration.

Protocol 4: N-Alkylation of the Deprotected Oxazine

This reaction introduces alkyl substituents on the nitrogen atom, which can be crucial for modulating potency and pharmacokinetic properties.

Step-by-Step Procedure:

  • The deprotected 3,4-dihydro-2H-1,4-oxazine (as the free base or generated in situ from the salt with a base like diisopropylethylamine - DIPEA) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • The reaction mixture may be heated to facilitate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography.

Protocol 5: N-Acylation of the Deprotected Oxazine

Acylation introduces amide functionalities, which can act as hydrogen bond donors/acceptors and are common in bioactive molecules.

Step-by-Step Procedure:

  • Dissolve the deprotected 1,4-oxazine in an anhydrous solvent like DCM.

  • Add a non-nucleophilic base such as triethylamine or DIPEA.

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., an acid chloride or anhydride).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer and purify the product as needed.

Case Studies: Application in the Synthesis of Bioactive Molecules

The 1,4-oxazine scaffold is present in a variety of compounds with diverse biological activities, including anticancer, antimicrobial, and CNS-active agents.[5][6][7][8][9]

  • Anticancer Agents: The morpholine ring is a key feature in several kinase inhibitors. For example, Gefitinib (Iressa), an EGFR inhibitor, contains a morpholine moiety that enhances its solubility and pharmacokinetic profile. While not directly synthesized from the title building block, the synthetic strategies for similar compounds often involve the coupling of a deprotected morpholine with a heterocyclic core.

  • CNS-Active Agents: The morpholine scaffold is prevalent in drugs targeting the central nervous system. Its ability to improve blood-brain barrier penetration makes it a valuable component. For instance, Reboxetine, a norepinephrine reuptake inhibitor, features a morpholine ring.

  • Antibacterial Agents: Linezolid, a potent antibiotic, contains a morpholine ring. The synthesis of linezolid analogues often involves the functionalization of a pre-formed morpholine derivative.

The use of this compound allows for the systematic and efficient synthesis of libraries of such compounds for screening and lead optimization.

Conclusion and Future Perspectives

This compound is a high-value building block for modern drug discovery. Its robust protection strategy, coupled with the versatile reactivity of the deprotected amine, provides medicinal chemists with a reliable and efficient tool to access the rich chemical space of 1,4-oxazine derivatives. The favorable properties imparted by the morpholine scaffold continue to make it a highly sought-after motif in the design of new therapeutic agents. As drug discovery programs increasingly demand novel chemical matter with optimized drug-like properties, the strategic application of this and similar building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application of Boc-Protected Oxazines in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boc-Protected Oxazines in Complex Synthesis

In the landscape of modern organic synthesis, the quest for stereochemical control and efficient construction of complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to chemists, tert-butyloxycarbonyl (Boc)-protected oxazines have emerged as exceptionally versatile and powerful intermediates. These six-membered heterocyclic scaffolds, featuring an endocyclic oxygen and a Boc-protected nitrogen atom, offer a unique confluence of stability, conformational rigidity, and controlled reactivity.

The Boc protecting group is not merely a passive spectator; its steric bulk and electronic properties are instrumental in directing the stereochemical course of reactions at adjacent centers. It provides a strategic advantage by locking the oxazine ring into predictable conformations, thereby enabling highly diastereoselective transformations. Furthermore, the oxazine ring itself serves as a latent 1,3-amino alcohol, a ubiquitous structural motif in a vast array of bioactive natural products and pharmaceuticals. This inherent functionality allows for the creation of complex chiral molecules that would be challenging to assemble through other means.

This technical guide provides an in-depth exploration of the application of Boc-protected oxazines in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical flow of synthetic strategies through clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these chiral synthons in their own work.

Core Application: Enantio- and Regiodivergent Synthesis of β-Amino Acids

One of the most elegant and powerful applications of Boc-protected oxazines is in the asymmetric synthesis of β²- and β³-amino acids. These non-proteinogenic amino acids are crucial components of peptidomimetics and various pharmaceuticals, offering enhanced proteolytic stability and unique conformational properties.[1] A seminal strategy developed by Tius and coworkers demonstrates how a single Boc-1,3-oxazinane precursor can be selectively functionalized at either the C4 or C5 position, leading to both β³- and β²-amino acids with high enantiomeric purity.[1][2]

Causality of the Synthetic Design: The Role of the Boc Group and Ligand Control

The success of this methodology hinges on a one-pot sequence involving sparteine-mediated enantioselective lithiation, transmetallation to zinc, and a ligand-controlled Negishi cross-coupling reaction.

  • The Boc Group as a Directing Group: The Boc group on the nitrogen atom is essential for activating the adjacent methylene protons for deprotonation. The lithiation, directed by the chiral diamine (-)-sparteine, selectively removes a proton at the C4 position in a stereocontrolled manner, creating a chiral organolithium intermediate.

  • Ligand-Controlled Regioselectivity: The subsequent Negishi coupling's regiochemical outcome is masterfully controlled by the choice of phosphine ligand on the palladium catalyst.

    • A bulky, rigid ligand favors a direct reductive elimination, leading to functionalization at the C4 position .

    • A less hindered, more flexible ligand promotes a migratory insertion mechanism (β-hydride elimination followed by re-insertion), resulting in functionalization at the C5 position .[1]

This regiodivergent approach is a testament to the subtle yet powerful influence of ligand choice in modern catalysis and highlights the Boc-1,3-oxazinane as a unique platform for such selective transformations.

Experimental Protocols

This protocol is adapted from the work of M.A. Tius and coworkers.[1]

Materials:

  • N-Boc-1,3-oxazinane

  • s-BuLi (sec-Butyllithium)

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et₂O)

  • ZnCl₂ solution in THF

  • Aryl bromide (ArBr)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (L¹ for C4-arylation, L² for C5-arylation)

  • Anhydrous toluene

Procedure:

  • To a solution of N-Boc-1,3-oxazinane (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O at -78 °C, add s-BuLi (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 8 hours.

  • Add a solution of ZnCl₂ in THF (1.2 equiv) and allow the mixture to warm to room temperature over 1 hour.

  • Remove the volatile solvents under reduced pressure.

  • To the residue, add a solution of the aryl bromide (0.7 equiv), Pd₂(dba)₃ (2.5 mol%), and the appropriate phosphine ligand (5 mol%) in anhydrous toluene.

  • Heat the reaction mixture at 80 °C for 17-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4- or C5-arylated N-Boc-1,3-oxazinane.

Data Presentation: Ligand-Controlled Regioselectivity
EntryLigand (L)ProductPosition FunctionalizedYield (%)e.r.
1L¹ (Bulky)8a C48597:3
2L² (Flexible)9a C57896:4

Data adapted from Tius, M. A., et al. (2019). Nature Catalysis.[1]

Protocol 2: Conversion to β-Amino Acids

The functionalized Boc-1,3-oxazinanes are readily converted to the desired β-amino acids in a two-step sequence: aminal cleavage followed by oxidation.

Step 1: Aminal Cleavage to N-Boc-1,3-aminoalcohols

  • Dissolve the C4- or C5-functionalized Boc-1,3-oxazinane in a mixture of THF and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ and extract with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the corresponding N-Boc-1,3-aminoalcohol.

Step 2: Oxidation to β-Amino Acids

  • Method A (For C4-functionalized aminoalcohols):

    • To a solution of the N-Boc-1,3-aminoalcohol in a mixture of MeCN and H₂O, add RuCl₃ (5 mol%) and NaIO₄ (3 equiv).

    • Stir at room temperature until the starting material is consumed.

    • Work up the reaction to isolate the β³-amino acid.

  • Method B (For C5-functionalized aminoalcohols):

    • To a solution of the N-Boc-1,3-aminoalcohol in a mixture of CH₂Cl₂ and H₂O, add TEMPO (20 mol%) and phenyliodine(III) diacetate (PIDA) (2 equiv).

    • Stir at room temperature until completion.

    • Work up the reaction to isolate the β²-amino acid.

Visualization of the Synthetic Workflow

workflow cluster_start Starting Material cluster_one_pot One-Pot Sequence cluster_divergence Ligand-Controlled Divergence cluster_conversion Conversion to Bioactive Molecules start N-Boc-1,3-oxazinane lithiation Enantioselective Lithiation [(-)-sparteine, s-BuLi] start->lithiation transmetal Transmetallation [ZnCl₂] lithiation->transmetal negishi Negishi Coupling [ArBr, Pd₂(dba)₃, Ligand] transmetal->negishi c4_product C4-Functionalized Boc-oxazinane negishi->c4_product  Bulky Ligand (L¹) c5_product C5-Functionalized Boc-oxazinane negishi->c5_product Flexible Ligand (L²)   cleavage_c4 Aminal Cleavage (TFA) c4_product->cleavage_c4 cleavage_c5 Aminal Cleavage (TFA) c5_product->cleavage_c5 oxidation_c4 Oxidation (RuCl₃/NaIO₄) cleavage_c4->oxidation_c4 beta3_aa β³-Amino Acid oxidation_c4->beta3_aa oxidation_c5 Oxidation (TEMPO/PIDA) cleavage_c5->oxidation_c5 beta2_aa β²-Amino Acid oxidation_c5->beta2_aa

Figure 1: Regiodivergent synthesis of β-amino acids.

Broader Applications: Synthesis of Iminosugars

The utility of chiral oxazines extends to the synthesis of other important classes of bioactive molecules, such as iminosugars. These compounds are sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, and they often exhibit potent glycosidase inhibitory activity, making them valuable therapeutic targets for diabetes, viral infections, and cancer.

Case Study: Total Synthesis of (+)-1-Deoxynojirimycin

A concise and stereocontrolled synthesis of (+)-1-deoxynojirimycin, a potent α-glucosidase inhibitor, has been achieved using a 1,3-oxazine as a key chiral building block.[3] While this specific synthesis does not employ a Boc-protected oxazine, the principles of using the oxazine as a conformationally restricted template for stereocontrolled transformations are directly applicable and could be adapted to a Boc-protected strategy for orthogonal protection schemes.

The key steps in this synthesis involve the diastereoselective nucleophilic addition to an aldehyde derived from the oxazine, which sets a crucial stereocenter. The oxazine ring then serves as a scaffold to install the remaining stereocenters before being unraveled and re-cyclized to form the final piperidine ring of the iminosugar.

Conceptual Workflow for Iminosugar Synthesis

iminosugar_synthesis cluster_chiral_pool Chiral Pool cluster_oxazine_formation Scaffold Construction cluster_functionalization Stereocontrolled Functionalization cluster_final_steps Ring Transformation amino_acid Chiral Amino Acid (e.g., Serine derivative) oxazine Formation of Chiral 1,3-Oxazine amino_acid->oxazine functionalization Diastereoselective Additions & Modifications oxazine->functionalization polyol Polyhydroxylated Intermediate functionalization->polyol ring_opening Oxazine Ring Opening polyol->ring_opening cyclization Intramolecular Cyclization ring_opening->cyclization iminosugar (+)-1-Deoxynojirimycin cyclization->iminosugar

Figure 2: Conceptual pathway to iminosugars.

Conclusion and Future Outlook

Boc-protected oxazines are more than just protected amino alcohols; they are powerful chiral building blocks that enable sophisticated and highly selective synthetic transformations. The regiodivergent synthesis of β-amino acids exemplifies the level of control that can be achieved by leveraging the unique properties of the Boc group and the oxazine scaffold in concert with modern catalytic methods. The principles demonstrated in this key application have broader implications for the stereocontrolled synthesis of other complex bioactive molecules, including iminosugars and other alkaloids containing the 1,3-amino alcohol motif.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like Boc-protected oxazines will undoubtedly play an increasingly crucial role in both academic research and industrial drug development. Future research in this area will likely focus on expanding the scope of transformations, developing new catalytic systems for functionalization, and applying these versatile intermediates to the total synthesis of an even wider range of complex natural products.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2H-Benzo[b]oxazine Derivatives as Hypoxia-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting Hypoxia with 2H-Benzo[b]oxazine Derivatives

Hypoxia, a state of low oxygen tension, is a defining characteristic of the microenvironment in most solid tumors.[1][2] This oxygen deficiency arises from the chaotic and inefficient vasculature of rapidly growing tumors, leading to regions where oxygen levels are significantly lower than in healthy tissues. Far from being a passive bystander, tumor hypoxia actively contributes to cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] The unique reductive environment of hypoxic cells, however, presents a strategic vulnerability.[3] This has led to the development of hypoxia-activated prodrugs (HAPs), which are inactive molecules that undergo enzymatic reduction in low-oxygen conditions to release a potent cytotoxic agent.[1][4]

Among the various scaffolds for HAPs, 2H-benzo[b][3]oxazine derivatives have emerged as a promising class of compounds.[5][6] These molecules can be designed to be stable and relatively non-toxic in normoxic (normal oxygen) environments but are selectively activated to potent cytotoxins within the reductive milieu of hypoxic tumor cells.[3][5] This targeted activation minimizes systemic toxicity, a major hurdle in cancer chemotherapy, while maximizing the therapeutic effect where it is most needed. Furthermore, some derivatives have shown the potential for development as PET imaging agents, allowing for non-invasive visualization of hypoxic regions within tumors.[3]

This guide provides a comprehensive overview of the synthesis of 2H-benzo[b]oxazine derivatives, their proposed mechanism of hypoxia-selective activation, and detailed protocols for their in vitro evaluation.

Part 1: Synthesis of 2H-Benzo[b][3][5]oxazine Derivatives

The synthesis of the 2H-benzo[b][3]oxazine core is typically achieved through the cyclocondensation of a 2-aminophenol with a substituted α-bromoketone. The following protocol is a modification of established methods and provides a general procedure for the synthesis of a small library of these derivatives.[5]

General Synthetic Scheme

Synthesis_Scheme A 2-Aminophenol (A) C Intermediate A->C K2CO3, TBHS DCM, rt, 2h B α-Bromoacetophenone Derivative B->C DCM, reflux, 4-6h D 2H-Benzo[b][1,4]oxazine Derivative C->D Cyclization

Caption: General reaction scheme for the synthesis of 2H-benzo[b][3]oxazine derivatives.

Protocol 1: Synthesis of a Representative 2H-Benzo[b][3][5]oxazine Derivative

This protocol describes the synthesis of a 2H-benzo[b][3]oxazine derivative from 2-aminophenol and a substituted 2-bromoacetophenone.[5]

Materials:

  • 2-Aminophenol

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone)

  • Dichloromethane (DCM)

  • Aqueous potassium carbonate (K₂CO₃), 20% w/v

  • Tetrabutylammonium hydrogen sulfate (TBHS)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminophenol (0.001 mol) in dichloromethane (40 mL) in a round-bottom flask, add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.0005 mol).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • In a separate flask, dissolve the substituted 2-bromoacetophenone (0.01 mol) in 20 mL of dichloromethane.

  • Add the 2-bromoacetophenone solution dropwise to the reaction mixture over 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallize the crude product from hot ethanol to yield the pure 2H-benzo[b][3]oxazine derivative (yields typically range from 87-95%).[5]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Mechanism of Hypoxia-Selective Activation

The selective cytotoxicity of 2H-benzo[b]oxazine derivatives in hypoxic environments is attributed to a process of bioreductive activation.[1][3] Under normoxic conditions, the prodrug undergoes a one-electron reduction by intracellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase). In the presence of oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound in a futile redox cycle, preventing the accumulation of a toxic species.

However, under hypoxic conditions, the lack of oxygen allows for further reduction of the prodrug, leading to the formation of a reactive intermediate. This intermediate can then undergo chemical transformation to release a cytotoxic agent that can induce cell death, for example, by alkylating DNA.[1][4]

Activation_Mechanism cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) Prodrug_N 2H-Benzo[b]oxazine Prodrug Radical_N Radical Anion Prodrug_N->Radical_N 1e- Reduction (Reductases) Radical_N->Prodrug_N Re-oxidation (O2) Futile Futile Cycling (No Toxicity) Radical_N->Futile Prodrug_H 2H-Benzo[b]oxazine Prodrug Radical_H Radical Anion Prodrug_H->Radical_H 1e- Reduction (Reductases) Activated Activated Cytotoxin Radical_H->Activated Further Reduction & Rearrangement Death Cell Death Activated->Death e.g., DNA Alkylation

Caption: Proposed mechanism of bioreductive activation of 2H-benzo[b]oxazine prodrugs.

Part 3: In Vitro Evaluation Protocols

A series of in vitro assays are essential to characterize the hypoxia-selective cytotoxicity and mechanism of action of newly synthesized 2H-benzo[b]oxazine derivatives.

Protocol 2: Induction of Hypoxia in Cell Culture

Creating a controlled hypoxic environment is critical for evaluating the selective activity of these compounds.

Materials:

  • Cancer cell line of choice (e.g., HepG2, A549)

  • Cell culture plates

  • Hypoxia chamber or incubator with O₂ and CO₂ control

  • Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight under standard normoxic conditions (21% O₂, 5% CO₂).

  • For the hypoxic group, place the culture plates inside a hypoxia chamber.

  • Purge the chamber with the hypoxic gas mixture for several minutes to displace the air.

  • Seal the chamber and incubate at 37°C for the desired duration (typically 24-72 hours).

  • For the normoxic control group, keep the plates in a standard incubator.

Protocol 3: Determination of Hypoxia-Selective Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9]

Materials:

  • Cells cultured under normoxic and hypoxic conditions

  • Synthesized 2H-benzo[b]oxazine derivatives

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the compounds to the respective wells of both normoxic and hypoxic plates. Include vehicle-only controls.

  • Incubate the plates under their respective oxygen conditions for 72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions using non-linear regression analysis.[10]

Data Analysis: Hypoxia Cytotoxicity Ratio (HCR)

The HCR is a key metric for quantifying the hypoxia selectivity of a compound. It is calculated as follows:[11]

HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia)

A higher HCR value indicates greater selectivity for killing cancer cells in a hypoxic environment. An HCR close to 1 suggests no selectivity.[10]

CompoundIC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)Hypoxia Cytotoxicity Ratio (HCR)
Example 1 >100010 ± 3.7>100
Example 2 >1000100 ± 2.2>10
Example 3 8004002

Hypothetical data based on published results for similar compounds for illustrative purposes.[3][5]

Protocol 4: Western Blot Analysis of HIF-1α Expression

To confirm the induction of a hypoxic state at the molecular level, the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response, can be measured.[12][13]

Materials:

  • Cell lysates from normoxic and hypoxic cultures

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary anti-HIF-1α antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After exposure to normoxic or hypoxic conditions, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Keep samples on ice to prevent HIF-1α degradation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 7.5% SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the synthesis and preclinical evaluation of 2H-benzo[b]oxazine derivatives as hypoxia-activated prodrugs. The selective cytotoxicity demonstrated by some of these compounds highlights their potential as targeted anticancer agents.[5] Future work should focus on optimizing the lead compounds to enhance their potency and hypoxia selectivity, as well as conducting in vivo studies to validate their efficacy and safety in relevant tumor models. The development of these derivatives as PET imaging agents also holds significant promise for improving cancer diagnosis and treatment planning.[3]

References

Application Notes: Experimental Procedures for Boc Deprotection of 1,4-Oxazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boc in 1,4-Oxazine Synthesis

The 1,4-oxazine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities, including anticancer and antibacterial properties.[1][2] In the multi-step synthesis of complex molecules, the protection of reactive functional groups is a cornerstone of chemical strategy. For the nitrogen atom within the 1,4-oxazine ring, the tert-butyloxycarbonyl (Boc) group is a widely employed protecting group. Its popularity stems from its robust stability across a range of non-acidic reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[3][4]

This document provides a detailed guide for researchers on the experimental procedures for the acidic deprotection of N-Boc protected 1,4-oxazines. We will delve into the underlying chemical principles, provide step-by-step protocols for the most common and effective methods, and offer insights into troubleshooting and reaction optimization.

Pillar 1: The Causality Behind Acid-Mediated Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] Understanding the mechanism is critical for selecting the appropriate conditions and anticipating potential side reactions.

The process unfolds in three primary steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the group, making it highly susceptible to cleavage.[5][6]

  • Carbocation Formation: The protonated intermediate is unstable and collapses. This fragmentation results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the 1,4-oxazine ring.[5] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[5]

This mechanism explains the need for stoichiometric or excess acid and highlights the generation of the reactive tert-butyl cation, a key factor in potential side reactions.[7][8]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Boc_Oxazine N-Boc-1,4-Oxazine Protonated Protonated Intermediate Boc_Oxazine->Protonated + H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Cleavage Products 1,4-Oxazine Salt + CO₂ + Isobutene Carbocation->Products Decarboxylation

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocols: A Comparative Guide

Two primary methods have proven to be highly effective for the Boc deprotection of 1,4-oxazines and related nitrogen heterocycles: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane. The choice between them often depends on the substrate's sensitivity, desired salt form of the final product, and scalability.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common and rapid method for small-scale and research applications. TFA is a strong acid that efficiently cleaves the Boc group, often at room temperature within 1-3 hours.[4][9]

Protocol Details:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-1,4-oxazine substrate in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Cooling (Optional but Recommended): For substrates with other acid-sensitive functional groups, cool the solution to 0 °C in an ice bath to mitigate potential side reactions and control any initial exotherm.[5]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The volume of TFA can range from 25% to 50% of the total solution volume (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[7][9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common TLC stain for the free amine product is ninhydrin.[5]

  • Work-up & Isolation:

    • Direct Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting oil or solid can be azeotroped by adding a solvent like toluene or more DCM and re-evaporating. This is often done 2-3 times.[4] The product is isolated as the trifluoroacetate salt.

    • Precipitation: After evaporation, the crude residue can be dissolved in a minimal amount of solvent and precipitated by adding a cold non-polar solvent, typically diethyl ether.[5] The resulting solid is collected by filtration.

    • Aqueous Work-up (to obtain free amine): After evaporation, the residue is dissolved in an organic solvent and carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the free amine.[5]

Method 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, particularly for larger-scale reactions or when a crystalline hydrochloride salt is desired, which can simplify purification.[10] The reaction often proceeds cleanly at room temperature.[3][11][12]

Protocol Details:

  • Preparation: Dissolve the N-Boc-1,4-oxazine substrate in a minimal amount of a suitable anhydrous solvent such as 1,4-dioxane, methanol, or ethyl acetate in a round-bottom flask with a magnetic stirrer.[7][11]

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate). The addition is usually performed at room temperature.[3][13]

  • Reaction: Stir the mixture at room temperature. Reaction times typically range from 1 to 16 hours, depending on the substrate.[11] Often, the desired hydrochloride salt will precipitate from the reaction mixture.[7][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation:

    • Direct Filtration: If a precipitate has formed, it can be collected by vacuum filtration, washed with a cold solvent (like diethyl ether or the reaction solvent), and dried under vacuum to yield the pure hydrochloride salt.

    • Evaporation & Trituration: If no precipitate forms, the reaction mixture is concentrated under reduced pressure. The resulting residue is then triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.[13]

Data Presentation: Comparative Overview

The following table summarizes the key parameters for the two primary deprotection methods.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, Ethyl Acetate
Concentration 25-50% TFA in DCM[5][9]4M solution (5-10 eq.)[3][11]
Temperature 0 °C to Room Temp[5][9]Room Temperature[11][12]
Reaction Time 1 - 3 hours[4][9]1 - 16 hours[11]
Product Form Trifluoroacetate Salt (often oily)Hydrochloride Salt (often crystalline)[10]
Key Advantage Fast and highly effectiveForms crystalline salts, avoids TFA
Key Disadvantage TFA is corrosive; product can be oilyCan be slower than TFA method

Trustworthiness: A Self-Validating System & Troubleshooting

A robust protocol must account for potential failures. The primary challenge in Boc deprotection is managing the reactivity of the liberated tert-butyl cation.

Challenge 1: Side Product Formation

  • Cause: The electrophilic tert-butyl cation can react with nucleophilic sites on the 1,4-oxazine ring or other functional groups, leading to unwanted t-butylation.[7]

  • Validation & Solution: The presence of unexpected peaks in LC-MS or NMR analysis often indicates this side reaction. To mitigate this, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that preferentially trap the tert-butyl cation.[7]

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are effective scavengers. They should be added to the reaction mixture before the acid.

Challenge 2: Incomplete Reaction

  • Cause: Insufficient acid, low temperature, or short reaction times can lead to incomplete conversion.[5][7] Steric hindrance around the nitrogen can also slow the reaction.[7]

  • Validation & Solution: Monitor the reaction closely by TLC/LC-MS. If the reaction stalls, consider increasing the concentration of the acid, extending the reaction time, or gently warming the mixture (e.g., to 40°C), though warming may increase side reactions.[7]

Challenge 3: Instability of the Product

  • Cause: The parent, unsubstituted 1,4-oxazine ring is known to be unstable and prone to polymerization, especially once isolated.[14][15]

  • Validation & Solution: If decomposition is observed after work-up, it may be necessary to handle the deprotected product at low temperatures. In some cases, the presence of the unreacted N-Boc precursor has been found to stabilize the product in solution.[14][15] For particularly sensitive compounds, it may be best to use the crude deprotected salt directly in the subsequent reaction step without full purification.

Experimental_Workflow cluster_workflow General Boc Deprotection Workflow Start Dissolve N-Boc-1,4-Oxazine in Anhydrous Solvent Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Start->Add_Acid React Stir at Appropriate Temp (e.g., RT) Add_Acid->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Work-up & Isolation Monitor->Workup Complete End Purified 1,4-Oxazine Salt or Free Base Workup->End

Caption: A generalized experimental workflow for Boc deprotection.

References

Intramolecular Wittig reaction for 1,4-oxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Practical Guide to the Synthesis of 1,4-Oxazine Scaffolds via Intramolecular Wittig Reaction

Introduction

The 1,4-oxazine structural motif is a cornerstone in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antiulcer, antihypertensive, antifungal, and anticancer activities.[1] Consequently, the development of efficient and versatile synthetic routes to this privileged heterocyclic system is of significant interest to the medicinal and organic chemistry communities. Among the various strategies for heterocycle synthesis, the intramolecular Wittig reaction has emerged as a powerful tool for the formation of cyclic alkenes and unsaturated heterocycles.[1] This application note provides a detailed technical guide on the application of the intramolecular Wittig reaction for the synthesis of functionalized 1,4-oxazine derivatives, focusing on a one-pot condensation reaction.

The Wittig reaction, a Nobel Prize-winning transformation, is renowned for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] Its intramolecular variant offers a strategic advantage for ring formation, allowing for the precise construction of cyclic systems. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present data on the scope of this synthetic methodology.

Theoretical Background and Mechanism

The synthesis of 1,4-oxazines via an intramolecular Wittig reaction can be efficiently achieved through a one-pot, three-component reaction involving a phosphine derivative, a dialkyl acetylenedicarboxylate, and a nitroso compound.[1] This method is particularly advantageous as it proceeds under neutral conditions and does not require pre-activation or modification of the starting materials, rendering it an economical and efficient approach.[1]

The reaction is initiated by the nucleophilic attack of the phosphine on the electron-deficient acetylenic ester, forming a highly reactive 1:1 intermediate. This zwitterionic species is then protonated by the nitroso compound, which in this context acts as an acidic proton source, leading to the formation of a vinylphosphonium salt. The conjugate anion of the nitroso compound subsequently attacks the positively charged phosphorus atom, generating a key phosphorus ylide intermediate.

This ylide then undergoes an intramolecular cyclization, where the nucleophilic carbanion of the ylide attacks the nitrogen-oxygen double bond of the nitroso group. This step forms a transient oxaphosphorane intermediate. The final step is the hallmark of the Wittig reaction: the decomposition of the oxaphosphorane through a concerted [2+2] retro-cycloaddition, yielding the desired 1,4-oxazine and the thermodynamically stable triphenylphosphine oxide as a byproduct. The formation of the strong phosphorus-oxygen double bond is the primary driving force for this final elimination step.

Intramolecular Wittig Reaction for 1,4-Oxazine Synthesis Phosphine R3P Zwitterion R3P+-C(COOR')=C--COOR' Phosphine->Zwitterion Nucleophilic Attack Acetylenic_Ester R'OOC-C≡C-COOR' Acetylenic_Ester->Zwitterion Vinylphosphonium_Salt [R3P+-CH(COOR')=C(COOR')-N(O-)-Ar] Zwitterion->Vinylphosphonium_Salt Protonation & Anion Attack Nitrosonaphthol Ar-N=O Nitrosonaphthol->Vinylphosphonium_Salt Ylide R3P=C(COOR')-C(COOR')=N-Ar Vinylphosphonium_Salt->Ylide Rearrangement Oxaphosphorane Cyclic Oxaphosphorane Intermediate Ylide->Oxaphosphorane Intramolecular Cyclization 1,4-Oxazine 1,4-Oxazine Product Oxaphosphorane->1,4-Oxazine Elimination TPO R3P=O Oxaphosphorane->TPO

Caption: Reaction mechanism for the one-pot synthesis of 1,4-oxazines.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,4-Oxazine Derivatives

This protocol provides a generalized procedure for the synthesis of 1,4-oxazine derivatives. Researchers should optimize reaction times and purification methods based on the specific substrates used, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Materials and Reagents:

  • Triphenylphosphine (PPh3) or Tri(m-tolyl)phosphine

  • 1-Nitroso-2-naphthol or 2-Nitroso-1-naphthol

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl, diethyl, or di-tert-butyl acetylenedicarboxylate)

  • Anhydrous Toluene

  • Standard laboratory glassware for reflux and magnetic stirring

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., n-hexane/Ethyl Acetate mixture)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phosphine (1.0 mmol) and the nitrosonaphthol (1.0 mmol) in anhydrous toluene (10 mL).

    • Expert Insight: The use of anhydrous solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the acetylenic ester or reaction with the phosphonium ylide intermediate.

  • Reagent Addition: At ambient temperature, add a solution of the dialkyl acetylenedicarboxylate (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the stirred solution over a period of 10 minutes.

    • Expert Insight: Dropwise addition helps to control the initial exothermic reaction between the phosphine and the acetylenic ester, ensuring the smooth formation of the initial zwitterionic intermediate.

  • Initial Stirring: Stir the reaction mixture at room temperature for 1 hour. During this time, the formation of the vinylphosphonium salt and its subsequent rearrangement to the ylide intermediate occurs.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours.

    • Expert Insight: The elevated temperature provides the necessary activation energy for the intramolecular Wittig cyclization and the subsequent elimination of triphenylphosphine oxide. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by column chromatography on silica gel. The column is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., a 3:1 v/v mixture) to separate the desired 1,4-oxazine product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

    • Expert Insight: Triphenylphosphine oxide is a common byproduct in Wittig reactions and is often crystalline. Careful chromatography is necessary for its complete removal to obtain a pure product.

Experimental_Workflow Start Start Reagents Dissolve Phosphine & Nitrosonaphthol in Toluene Start->Reagents Addition Dropwise Addition of Acetylenic Ester Solution Reagents->Addition Stir_RT Stir at Room Temperature (1 hour) Addition->Stir_RT Reflux Reflux (3-5 hours) Stir_RT->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Cool & Evaporate Solvent TLC_Monitor->Workup Complete Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product Pure 1,4-Oxazine Purification->Product

Caption: Experimental workflow for 1,4-oxazine synthesis.

Data Presentation: Scope of the Reaction

The intramolecular Wittig reaction for the synthesis of 1,4-oxazines has been shown to be effective with a variety of phosphines, acetylenic esters, and nitrosonaphthols. The following table summarizes the scope of this reaction with reported yields.

EntryPhosphineAcetylenic Ester (R')Nitroso CompoundProductYield (%)Reference
1TriphenylphosphineMethyl1-Nitroso-2-naphthol5a85[1]
2TriphenylphosphineEthyl1-Nitroso-2-naphthol5b88[1]
3Triphenylphosphinet-Butyl1-Nitroso-2-naphthol5c82[1]
4Tri(m-tolyl)phosphineMethyl1-Nitroso-2-naphthol5d87[1]
5Tri(m-tolyl)phosphineEthyl1-Nitroso-2-naphthol5e90[1]
6Tri(m-tolyl)phosphinet-Butyl1-Nitroso-2-naphthol5f85[1]
7TriphenylphosphineMethyl2-Nitroso-1-naphthol6a83[1]
8TriphenylphosphineEthyl2-Nitroso-1-naphthol6b85[1]
9Tri(m-tolyl)phosphineMethyl2-Nitroso-1-naphthol6c86[1]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the 1,4-oxazine derivatives can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): A distinct spot for the product, with a different Rf value from the starting materials, should be observed. The disappearance of the starting materials indicates reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide definitive structural confirmation. For example, in the 1H NMR spectrum of the product, characteristic signals for the ester protons and the vinylic proton of the oxazine ring should be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the esters and the C=N bond of the oxazine ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the 1,4-oxazine product.

By following the detailed protocol and confirming the product structure with these analytical methods, researchers can have high confidence in the outcome of the synthesis.

The intramolecular Wittig reaction provides a highly efficient and versatile method for the synthesis of functionalized 1,4-oxazine derivatives in a one-pot procedure. This application note offers a comprehensive guide, from the underlying mechanism to a detailed experimental protocol, to aid researchers in the successful application of this powerful synthetic tool. The mild reaction conditions, good to excellent yields, and operational simplicity make this an attractive strategy for the construction of this important class of heterocyclic compounds for applications in drug discovery and development.

References

Application Note: Strategic Use of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate for the Synthesis of Novel Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate as a key building block in the synthesis of histamine H3 receptor (H3R) ligands. We will explore the rationale behind its use, focusing on the strategic advantages conferred by the morpholine scaffold and the tert-butyloxycarbonyl (Boc) protecting group in drug discovery. A detailed, field-proven protocol for the synthesis of N-substituted morpholine derivatives via reductive amination will be presented, complete with mechanistic insights and practical considerations for researchers in medicinal chemistry and drug development.

Introduction: The Morpholine Scaffold in H3R Ligand Design

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system (CNS).[1] Consequently, H3R antagonists are promising therapeutic agents for a range of neurological disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).[1]

In the quest for potent and selective H3R ligands with favorable pharmacokinetic profiles, the morpholine moiety has emerged as a "privileged structure."[2][3] Its inclusion in a drug candidate can offer several advantages:

  • Improved Physicochemical Properties: The morpholine ring, with its ether oxygen, can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for oral bioavailability and blood-brain barrier (BBB) penetration.[4]

  • Metabolic Stability: The cyclic ether structure is generally resistant to metabolic degradation, potentially leading to an improved half-life of the drug molecule.

  • Receptor Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, potentially forming key interactions with residues in the H3R binding pocket.[3]

  • Structural Rigidity: The defined conformation of the morpholine ring can help to properly orient other pharmacophoric elements for optimal receptor binding.

This compound is a valuable starting material for introducing the morpholine scaffold, offering the dual benefits of a pre-formed morpholine ring and a strategically placed Boc protecting group.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen is not merely a synthetic handle; its use is a deliberate choice rooted in efficiency and selectivity. The Boc group provides several key advantages in a multi-step synthesis:

  • Prevents Unwanted Side Reactions: It deactivates the secondary amine of the morpholine, preventing it from participating in undesired reactions during other synthetic transformations on the molecule.

  • Facilitates Purification: The lipophilic nature of the Boc group can aid in the purification of intermediates by standard chromatographic techniques.

  • Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), often without affecting other functional groups. This orthogonality is a cornerstone of modern protecting group strategy.

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a target H3R ligand.

G A This compound B Deprotection (Acidic Conditions) A->B e.g., TFA, HCl C Morpholine B->C E Reductive Amination C->E D Aldehyde/Ketone D->E F N-Substituted Morpholine Intermediate E->F Formation of C-N bond G Further Synthetic Modifications F->G e.g., Coupling reactions H Final H3R Ligand G->H

Caption: General synthetic workflow utilizing Boc-protected morpholine.

Core Protocol: Reductive Amination for N-Substitution

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[5][6] In the context of our topic, it provides a direct route to couple the morpholine nitrogen with a variety of aldehydes or ketones, thereby introducing diverse substituents to explore the structure-activity relationship (SAR) of H3R ligands. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7][8]

Deprotection of this compound

Rationale: The first step is the removal of the Boc protecting group to liberate the secondary amine of the morpholine ring, making it available for the subsequent reductive amination. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and efficient method for this transformation.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 2.0-4.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield morpholine, which can often be used in the next step without further purification.

Reductive Amination with an Aldehyde

Rationale: This protocol describes the coupling of the deprotected morpholine with an aldehyde using sodium triacetoxyborohydride. The reaction proceeds via the in-situ formation of an iminium ion, which is then selectively reduced by NaBH(OAc)₃.[8] Dichloroethane (DCE) is a common solvent for this reaction.[8]

Step-by-Step Protocol:

  • To a solution of the aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add morpholine (1.1 eq) from the previous step.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted morpholine.

The following diagram illustrates the reductive amination workflow.

G cluster_0 Reaction Vessel A Morpholine C Iminium Ion Formation A->C B Aldehyde (R-CHO) B->C E Reduction C->E D NaBH(OAc)3 D->E Hydride Transfer F N-Substituted Morpholine E->F

Caption: Reductive amination workflow.

Data Presentation: Representative Examples

The following table summarizes hypothetical results for the synthesis of a series of N-arylmethyl-morpholine derivatives, which are common structural motifs in H3R ligands.

EntryAldehyde Substituent (R)Yield (%)Purity (%)hH3R Ki (nM)
14-Chlorophenyl85>9815
24-Methoxyphenyl88>9925
33-Fluorophenyl82>9818
42-Naphthyl75>9712

Note: The biological data (hH3R Ki) are illustrative and would need to be determined experimentally.

Conclusion and Future Perspectives

This compound serves as a highly effective and strategic starting material for the synthesis of novel histamine H3 receptor ligands. The Boc-protected morpholine scaffold provides a robust platform for introducing chemical diversity through well-established methodologies like reductive amination. The protocols outlined in this application note are designed to be reproducible and scalable, providing researchers with a reliable pathway to access a wide range of N-substituted morpholine derivatives for H3R-targeted drug discovery programs. Future work will focus on expanding the library of these ligands and evaluating their in vivo efficacy and pharmacokinetic profiles.

References

Strategic Synthesis of Aminophenylmorpholine Scaffolds via Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The aminophenylmorpholine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous CNS-active agents and kinase inhibitors.[1][2][3][4][5] Its prevalence is due to the morpholine ring's ability to improve physicochemical properties such as solubility and metabolic stability, while the aminophenyl group provides a crucial vector for further functionalization.[2] This application note provides a detailed, field-proven guide for the reliable synthesis of aminophenylmorpholine derivatives, proceeding through a robust two-step sequence involving the chemoselective reduction of a nitroarene followed by the acidic deprotection of a tert-butyloxycarbonyl (Boc) protected amine. The protocols herein are designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind procedural choices and troubleshooting common issues.

Introduction and Strategic Rationale

The synthesis of complex molecules for drug discovery necessitates a strategic approach to functional group manipulation. The primary amino group of an aniline is a versatile handle for building molecular complexity, but it is also a highly reactive nucleophile and a potent directing group in electrophilic aromatic substitution, which can complicate synthetic routes.[6] Temporary protection of a synthetic precursor is therefore a cornerstone of modern organic synthesis.

The Boc group is an exemplary protecting group for amines due to its high stability under a wide range of conditions—including basic, nucleophilic, and reductive environments—and its clean, straightforward removal under acidic conditions.[7][8] This orthogonality makes it ideal for multi-step syntheses.

The strategy detailed here leverages this principle. We begin with a Boc-protected nitrophenylmorpholine precursor. This allows for the unmasking of the aniline functionality in the final step, preventing its interference with the initial, often harsh, reduction conditions. The overall synthetic pathway involves two key transformations:

  • Chemoselective Reduction: The aromatic nitro group is reduced to a primary amine while leaving the acid-sensitive Boc group intact.

  • Boc Deprotection: The Boc group is cleaved under acidic conditions to liberate the target aminophenylmorpholine.

This sequence provides a clean and high-yielding route to the desired scaffold.

G Start Boc-Protected Nitrophenyl Morpholine Precursor Intermediate Boc-Protected Aminophenyl Morpholine Intermediate Start->Intermediate Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) Final Target Aminophenyl- morpholine Derivative Intermediate->Final Step 2: Boc Deprotection (e.g., TFA or HCl)

Caption: High-level two-step synthetic pathway.

Part I: Chemoselective Reduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental six-electron transformation in organic synthesis.[9] The primary challenge in the context of our substrate is to achieve this reduction with complete selectivity, ensuring the Boc protecting group remains untouched.

2.1. Mechanistic Considerations & Method Selection

Two main pathways are typically employed for nitro group reduction:

  • Metal-Mediated Reductions: Classical methods using metals like iron, tin, or zinc in acidic media are robust and tolerate many functional groups.[6] The mechanism involves a series of single-electron transfers from the metal surface. However, the strongly acidic conditions (e.g., Sn/HCl) are incompatible with the acid-labile Boc group.

  • Catalytic Hydrogenation: This is one of the most efficient, clean, and widely used methods, employing a heterogeneous catalyst (e.g., Palladium on Carbon, Platinum(IV) oxide) and a hydrogen source.[9] The reaction proceeds through a direct hydrogenation pathway, involving stepwise reduction via nitroso and hydroxylamine intermediates on the catalyst surface.[10]

For our purpose, catalytic hydrogenation is the superior choice. It operates under neutral conditions and is highly chemoselective for the nitro group in the presence of a Boc-carbamate, which is stable to hydrogenolysis.[7][11][12] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and cost-effectiveness.

2.2. Detailed Protocol: Catalytic Hydrogenation of a Boc-Protected Nitrophenylmorpholine

This protocol describes the reduction of a generic tert-butyl (4-(4-nitrophenyl)morpholin-x-yl)alkylene-carbamate.

Materials:

  • Boc-protected nitrophenylmorpholine precursor

  • Palladium on Carbon (10 wt. % Pd, dry basis)

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Hydrogen (H₂) gas cylinder with regulator or Hydrogen balloon

  • Celite® or a similar filter aid

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation glassware or a Parr shaker apparatus

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask or pressure vessel, add the Boc-protected nitrophenylmorpholine substrate (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve or suspend the substrate in a suitable solvent (MeOH or EtOH, approx. 0.1 M concentration). Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd relative to the substrate).

    • Causality Note: The catalyst is often pyrophoric and must be handled with care under an inert atmosphere to prevent ignition. Methanol and ethanol are excellent solvents as they readily dissolve the substrate and hydrogen gas.

  • Hydrogenation: Seal the vessel. Purge the headspace thoroughly by evacuating and backfilling with H₂ gas three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) or affix a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is critical to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product aniline will be significantly more polar than the starting nitro compound. A typical reaction time is 2-16 hours.

  • Work-up: Upon completion, carefully vent the excess H₂ and purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent (MeOH or DCM) and filter it through a pad of Celite®. Wash the filter cake thoroughly with the solvent to recover all the product.

    • Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, which can be difficult to remove later. The filter cake should not be allowed to dry completely in the air as it may be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected aminophenylmorpholine derivative, which is often pure enough for the next step.

2.3. Summary of Typical Reduction Conditions

Substrate TypeCatalystHydrogen SourceSolventTemp.Typical YieldReference
Simple Nitroarene10% Pd/CH₂ (1-4 atm)EtOH/MeOHRT>95%[9]
Halogenated NitroareneSulfided Pt catalystH₂ (low pressure)EtOAcRT>90%[12]
Complex NitroareneFe/NH₄Cl(Transfer)EtOH/H₂OReflux>90%[10]

Part II: Acid-Catalyzed Deprotection of the Boc Group

With the amine precursor in hand, the final step is the removal of the Boc protecting group to reveal the target primary amine.

3.1. Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a robust, acid-catalyzed elimination reaction that proceeds via a stable tertiary carbocation.[7][13][14]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[7]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][13]

  • Decarboxylation & Liberation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[7] The liberated amine is immediately protonated by the excess acid in the medium, forming an ammonium salt.

The reactive tert-butyl cation byproduct can potentially alkylate nucleophilic sites on the product molecule, a side reaction known as t-butylation.[8][15] This is often suppressed by adding a "scavenger" like triethylsilane (TES) or anisole to the reaction mixture, which traps the cation.[16]

3.2. Detailed Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly effective but requires care due to the corrosive nature of TFA.

Materials:

  • Boc-protected aminophenylmorpholine precursor

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[13][17]

    • Causality Note: The reaction is often exothermic and cooling prevents potential side reactions. The reaction must be performed in a well-ventilated fume hood as CO₂ gas is evolved.[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Deprotection is usually rapid, often completing within 30 minutes to 2 hours.[17]

  • Work-up & Neutralization: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product is the TFA salt.

  • To obtain the free amine, dissolve the residue in DCM or ethyl acetate and wash with a saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Causality Note: This neutralization step is critical to deprotonate the ammonium salt and generate the free amine, which is soluble in the organic layer. Be cautious during the initial washes as CO₂ evolution from quenching the excess acid can cause pressure buildup.

  • Extraction: Separate the layers. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final aminophenylmorpholine derivative.

3.3. Comparison of Common Deprotection Reagents

Reagent SystemSolventTemp.TimeKey Considerations
25-50% TFADCM0 °C to RT0.5 - 2 hHighly effective and fast. Product isolated as TFA salt before neutralization. TFA is corrosive and volatile.[14][17]
4M HCl1,4-DioxaneRT1 - 4 hCost-effective alternative. Product precipitates as the HCl salt, which can be isolated by filtration.[13][16]
HCl (generated in situ)MeOHRT1 - 4 hAcetyl chloride in methanol generates anhydrous HCl. Good for substrates sensitive to water.[18]

Troubleshooting Guide

IssueStepPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Reduction1. Catalyst poisoning (e.g., by sulfur compounds).2. Insufficient H₂ pressure or poor agitation.3. Catalyst deactivation.1. Purify starting material. Use a more robust catalyst.2. Increase H₂ pressure and/or stirring rate.3. Add fresh catalyst.
Incomplete Reaction Deprotection1. Insufficient acid.2. Short reaction time.1. Add more acid; ensure at least stoichiometric amount plus excess.[19]2. Extend reaction time and continue monitoring.[19]
Side Product Formation Deprotection1. t-butylation of the product amine or other electron-rich arenes.1. Add a scavenger like triethylsilane (TES), thioanisole, or anisole to the reaction mixture to trap the tert-butyl cation.[8][16]
Low Product Yield Both1. Product loss during aqueous work-up (if product has some water solubility).2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Perform multiple extractions (3-5 times) with the organic solvent.

Overall Experimental Workflow

The following diagram provides a comprehensive overview of the entire process, from reaction setup to final product analysis.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Boc Deprotection A1 Dissolve Substrate in MeOH/EtOH A2 Add Pd/C Catalyst (under N₂) A1->A2 A3 Purge with H₂ & Pressurize A2->A3 A4 Stir Vigorously at RT A3->A4 A5 Monitor by TLC/LC-MS A4->A5 A6 Filter through Celite A5->A6 A7 Concentrate Filtrate A6->A7 B1 Dissolve Intermediate in DCM A7->B1 Proceed with crude intermediate B2 Add TFA at 0°C B1->B2 B3 Stir at RT B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Concentrate in vacuo B4->B5 B6 Neutralize with NaHCO₃(aq) B5->B6 B7 Extract & Dry B6->B7 B8 Concentrate & Purify B7->B8 C1 Aminophenylmorpholine B8->C1 Final Product

Caption: Detailed experimental workflow diagram.

Conclusion

The synthetic route outlined in this note, employing a chemoselective catalytic hydrogenation followed by an acid-catalyzed Boc deprotection, represents a highly reliable and efficient method for preparing aminophenylmorpholine derivatives. By understanding the underlying mechanisms and potential pitfalls associated with each step, researchers can effectively troubleshoot and optimize the synthesis for a variety of substituted analogues. This strategic use of protecting group chemistry is fundamental to providing medicinal chemists with the scaffolds necessary for the development of next-generation therapeutics.

References

Application Notes and Protocols: Harnessing Click Chemistry with 1,4-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of 1,4-Oxazine Scaffolds in Click Chemistry

The 1,4-oxazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and natural products.[1][2] Its inherent structural features and synthetic accessibility have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents.[1] In parallel, the advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the way molecules are connected, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[3] The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

This comprehensive guide bridges these two powerful domains, providing detailed protocols and expert insights into the application of click chemistry with 1,4-oxazine derivatives. While direct literature on the click functionalization of 1,4-oxazines is emerging, this document provides robust, scientifically-grounded, and illustrative protocols for the synthesis of "clickable" 1,4-oxazine precursors and their subsequent conjugation. These methodologies are designed to empower researchers to explore new frontiers in drug discovery, bioconjugation, and materials science by combining the desirable properties of the 1,4-oxazine core with the versatility and efficiency of click chemistry.

The Strategic Advantage of Combining 1,4-Oxazines with Click Chemistry

The fusion of 1,4-oxazine scaffolds with click chemistry offers a modular and efficient approach to generate diverse molecular architectures with enhanced biological activities and targeted functionalities. The 1,4-oxazine core can serve as a rigid scaffold to present appended functionalities in a well-defined spatial orientation, while the triazole linker formed via click chemistry provides a stable, and often biologically compatible, connection.

Part 1: Synthesis of "Clickable" 1,4-Oxazine Derivatives

To engage in click chemistry, the 1,4-oxazine scaffold must first be functionalized with either an azide or an alkyne handle. The following sections provide detailed, albeit illustrative, protocols for the synthesis of these crucial precursors. These protocols are based on well-established synthetic transformations and are designed to be adaptable to a range of substituted 1,4-oxazine starting materials.

Protocol 1.1: Synthesis of an Azide-Functionalized 1,4-Oxazine Derivative via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of a primary alcohol to an azide with inversion of configuration.[6][7] This protocol outlines the synthesis of a hypothetical 2-(azidomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine from the corresponding alcohol.

Reaction Scheme:

G start Hydroxymethyl-1,4-benzoxazine reagents PPh3, DIAD, DPPA THF, 0 °C to rt start->reagents azide Azidomethyl-1,4-benzoxazine reagents->azide caption Scheme 1: Synthesis of an Azide-Functionalized 1,4-Oxazine.

Caption: Synthesis of an Azide-Functionalized 1,4-Oxazine.

Materials:

ReagentM.W.Amount (mmol)Eq.
(3,4-Dihydro-2H-benzo[b][4][8]oxazin-2-yl)methanol165.191.01.0
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Diphenylphosphoryl azide (DPPA)275.241.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,4-dihydro-2H-benzo[b][4][8]oxazin-2-yl)methanol (1.0 mmol) and triphenylphosphine (1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution. A white precipitate of triphenylphosphine oxide may begin to form.

  • After 15 minutes of stirring at 0 °C, add diphenylphosphoryl azide (DPPA) (1.5 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-(azidomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine.

Expected Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80-6.95 (m, 4H, aromatic protons), 4.30 (dd, J = 11.2, 3.2 Hz, 1H, O-CH₂), 4.05-4.15 (m, 1H, N-CH), 3.90 (dd, J = 11.2, 8.0 Hz, 1H, O-CH₂), 3.50-3.60 (m, 2H, N-CH₂-azide), 3.40 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.5, 139.0, 122.0, 121.5, 117.0, 116.0 (aromatic carbons), 72.0 (O-CH₂), 53.0 (N-CH₂-azide), 48.0 (N-CH).

  • IR (film): ν̃ = 2095 cm⁻¹ (strong, sharp N₃ stretch).[9]

  • HRMS (ESI): Calculated for C₉H₁₀N₄O [M+H]⁺, found.

Protocol 1.2: Synthesis of an Alkyne-Functionalized 1,4-Oxazine Derivative via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This protocol describes a plausible synthesis of a hypothetical 7-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine from a brominated precursor.

Reaction Scheme:

G start 7-Bromo-1,4-benzoxazine reagents Pd(PPh3)2Cl2, CuI, Et3N Ethynyltrimethylsilane, THF, rt start->reagents alkyne 7-Alkynyl-1,4-benzoxazine reagents->alkyne caption Scheme 2: Synthesis of an Alkyne-Functionalized 1,4-Oxazine.

Caption: Synthesis of an Alkyne-Functionalized 1,4-Oxazine.

Materials:

ReagentM.W.Amount (mmol)Eq.
7-Bromo-3,4-dihydro-2H-benzo[b][4][8]oxazine214.071.01.0
Ethynyltrimethylsilane98.221.51.5
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 7-bromo-3,4-dihydro-2H-benzo[b][4][8]oxazine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine.

  • The trimethylsilyl (TMS) protecting group can be removed by treatment with a mild base such as K₂CO₃ in methanol to provide the terminal alkyne for subsequent CuAAC reactions.

Expected Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) of terminal alkyne: δ 7.00-7.10 (m, 3H, aromatic protons), 4.55 (t, J = 4.4 Hz, 2H, O-CH₂), 3.45 (t, J = 4.4 Hz, 2H, N-CH₂), 3.05 (s, 1H, alkyne C-H), 3.90 (br s, 1H, NH).[1]

  • ¹³C NMR (101 MHz, CDCl₃) of terminal alkyne: δ 144.0, 138.0, 124.0, 123.0, 117.0, 116.5 (aromatic carbons), 83.0 (alkyne C), 77.0 (alkyne C-H), 65.0 (O-CH₂), 44.0 (N-CH₂).

  • IR (film) of terminal alkyne: ν̃ = 3300 cm⁻¹ (sharp, C≡C-H stretch), 2110 cm⁻¹ (weak, C≡C stretch).[12]

  • HRMS (ESI): Calculated for C₁₀H₉NO [M+H]⁺, found.

Part 2: Click Chemistry Protocols with 1,4-Oxazine Derivatives

The following protocols detail the application of the synthesized "clickable" 1,4-oxazine derivatives in both CuAAC and SPAAC reactions.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction between an alkyne-functionalized 1,4-oxazine and an azide-containing molecule, such as benzyl azide, using a copper(I) catalyst generated in situ.[13]

Reaction Scheme:

G cluster_0 start Alkyne-1,4-oxazine reagents CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O, rt start->reagents azide R-N3 azide->reagents product Triazole-linked 1,4-oxazine reagents->product caption Scheme 3: CuAAC of an Alkyne-Functionalized 1,4-Oxazine.

Caption: CuAAC of an Alkyne-Functionalized 1,4-Oxazine.

Materials:

ReagentM.W.Amount (mmol)Eq.
7-Ethynyl-3,4-dihydro-2H-benzo[b][4][8]oxazine159.181.01.0
Benzyl Azide133.151.11.1
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.050.05
Sodium Ascorbate198.110.10.1
tert-Butanol-5 mL-
Deionized Water-5 mL-

Procedure:

  • In a vial, dissolve the 7-ethynyl-3,4-dihydro-2H-benzo[b][4][8]oxazine (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction mixture may turn from colorless to a pale green or blue.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

Expected Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole C-H), 7.20-7.40 (m, 5H, benzyl aromatic protons), 6.90-7.10 (m, 3H, benzoxazine aromatic protons), 5.55 (s, 2H, benzyl CH₂), 4.60 (t, J = 4.4 Hz, 2H, O-CH₂), 3.50 (t, J = 4.4 Hz, 2H, N-CH₂), 4.00 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.0 (triazole C-N), 144.5, 138.5, 134.5, 129.0, 128.5, 128.0, 123.0, 121.0, 118.0, 117.0 (aromatic and triazole carbons), 65.0 (O-CH₂), 54.0 (benzyl CH₂), 44.0 (N-CH₂).[8][14]

  • HRMS (ESI): Calculated for C₁₇H₁₆N₄O [M+H]⁺, found.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[5][8] This protocol outlines the reaction of an azide-functionalized 1,4-oxazine with a commercially available cyclooctyne, such as dibenzocyclooctyne (DBCO).

Reaction Scheme:

G cluster_0 start Azide-1,4-oxazine reagents PBS buffer, pH 7.4 37 °C start->reagents dbco DBCO-reagent dbco->reagents product Triazole-linked 1,4-oxazine reagents->product caption Scheme 4: SPAAC of an Azide-Functionalized 1,4-Oxazine.

Caption: SPAAC of an Azide-Functionalized 1,4-Oxazine.

Materials:

ReagentM.W.Amount (mmol)Eq.
2-(Azidomethyl)-3,4-dihydro-2H-benzo[b][4][8]oxazine190.211.01.0
DBCO-amine313.381.21.2
Phosphate-Buffered Saline (PBS), pH 7.4-10 mL-
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)-As needed-

Procedure:

  • Dissolve the 2-(azidomethyl)-3,4-dihydro-2H-benzo[b][4][8]oxazine (1.0 mmol) in a minimal amount of a water-miscible organic solvent like DMSO or MeCN.

  • Dissolve the DBCO-amine (1.2 mmol) in PBS buffer (pH 7.4).

  • Add the solution of the azide-functionalized 1,4-oxazine to the stirred solution of the DBCO-amine.

  • Incubate the reaction mixture at 37 °C for 4-12 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the product can be purified by reversed-phase HPLC.

Expected Characterization Data (Hypothetical):

  • ¹H and ¹³C NMR spectra will be complex due to the DBCO moiety but will show the disappearance of the azide signal in the IR spectrum and the appearance of characteristic triazole proton and carbon signals.

  • HRMS (ESI): A molecular ion peak corresponding to the conjugated product will be observed.

Part 3: Applications and Future Perspectives

The ability to functionalize 1,4-oxazine derivatives using click chemistry opens up a vast landscape of potential applications:

  • Drug Discovery: Rapidly generate libraries of 1,4-oxazine-based compounds with diverse functionalities for high-throughput screening. The triazole linker can also act as a pharmacophore, contributing to the biological activity of the molecule.

  • Bioconjugation: Attach 1,4-oxazine-based drugs or probes to biomolecules such as proteins, peptides, or nucleic acids for targeted delivery or imaging applications. The biocompatibility of SPAAC is particularly advantageous in this context.

  • Materials Science: Incorporate 1,4-oxazine units into polymers or onto surfaces to create novel materials with tailored electronic, optical, or biological properties.

The protocols provided in this guide serve as a foundational framework for researchers to begin exploring the exciting interface of 1,4-oxazine chemistry and click reactions. As this field matures, we can anticipate the development of even more sophisticated applications, further solidifying the importance of these versatile synthetic tools.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in 1,4-Oxazine Ring System Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common challenges and side reactions encountered during the synthesis of the 1,4-oxazine ring system. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: I am attempting the synthesis of a substituted 1,4-oxazine via an intramolecular Wittig reaction, but my yield is low, and the major byproduct is triphenylphosphine oxide, which is difficult to remove. How can I improve my yield and simplify purification?

Answer:

The intramolecular Wittig reaction is a powerful tool for the synthesis of 1,4-oxazine derivatives. However, the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct is an inherent feature of this reaction, and its removal can indeed be challenging due to its often-similar polarity to the desired product.[1]

Understanding the Challenge:

The reaction proceeds through a proposed mechanism where a reactive intermediate, formed from the phosphine and an acetylenic ester, is protonated by a nitrosonaphthol to create a vinylphosphonium salt. This salt then undergoes an intramolecular Wittig reaction to yield the 1,4-oxazine and TPPO.[2] Low yields of the desired oxazine can be attributed to incomplete reaction or competing side reactions, while the presence of TPPO complicates downstream purification.

Troubleshooting Strategies:

  • Optimizing Reaction Conditions: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates and nitrosonaphthols, stirring at room temperature for an hour followed by refluxing for 3-5 hours is often necessary.[3]

  • Chromatography-Free TPPO Removal: Several methods can be employed to remove TPPO without resorting to column chromatography, which can be laborious and may lead to product loss.

    • Precipitation with Non-Polar Solvents: If your 1,4-oxazine derivative is relatively non-polar, you can precipitate TPPO by triturating the concentrated reaction mixture with a non-polar solvent like hexane or a mixture of pentane and ether.[1][4] The less soluble TPPO can then be removed by filtration.

    • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol to the crude reaction mixture can precipitate a TPPO-Zn complex, which can be filtered off.[5] This method is effective even in polar solvents.[5]

    • Conversion to a Phosphonium Salt: Treatment of the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be easily removed by filtration.[4]

Experimental Protocol: TPPO Removal by Precipitation with ZnCl₂

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of ethanol.

  • Slowly add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture at room temperature while stirring.

  • Continue stirring and gently scrape the sides of the flask to induce precipitation of the ZnCl₂(TPPO)₂ adduct.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • Slurry the resulting residue with acetone to dissolve the desired 1,4-oxazine, leaving behind any excess insoluble zinc chloride.

  • Filter the acetone solution and concentrate it to obtain the purified product.

Table 1: Comparison of TPPO Removal Methods

MethodAdvantagesDisadvantagesSuitable for
Column Chromatography High purity can be achieved.Time-consuming, potential for product loss on the column.Wide range of polarities.
Precipitation (Non-polar solvent) Simple, fast, and inexpensive.Only effective for non-polar to moderately polar products.Non-polar products.
Complexation with ZnCl₂ Effective in polar solvents, high recovery of product.Requires an additional reagent and workup steps.Polar products.[5]
Conversion to Phosphonium Salt Efficient removal of TPPO.Requires the use of a reactive and corrosive reagent (oxalyl chloride).Products stable to acidic conditions.

Question 2: My synthesis of a benzoxazine from an o-aminophenol and an aldehyde is producing a significant amount of an imine byproduct. How can I favor the formation of the desired 1,4-benzoxazine?

Answer:

The condensation of o-aminophenols with aldehydes is a common route to 1,4-benzoxazines. However, a competing and often facile reaction is the formation of an imine (Schiff base) through the reaction of the aldehyde with the amino group of the aminophenol.[6][7] The desired outcome is the subsequent intramolecular cyclization to form the oxazine ring.

Understanding the Competition:

The initial step in both pathways is the formation of a hemiaminal intermediate. From this intermediate, two pathways diverge:

  • Path A (Desired): Intramolecular nucleophilic attack of the phenolic hydroxyl group on the iminium ion (formed after dehydration of the hemiaminal) leads to the 1,4-benzoxazine ring.

  • Path B (Side Reaction): Simple dehydration of the hemiaminal leads to the formation of the stable imine byproduct.

The outcome of the reaction is often dependent on the reaction conditions and the nature of the substrates.

dot

Benzoxazine_vs_Imine Reactants o-Aminophenol + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Imine Imine (Side Product) Hemiaminal->Imine - H₂O Benzoxazine 1,4-Benzoxazine (Desired Product) Iminium->Benzoxazine Intramolecular Cyclization

Caption: Competing pathways in benzoxazine synthesis.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway.

    • Lewis Acids: Lewis acids like Zn(OTf)₂ can activate the carbonyl group of the aldehyde, facilitating the initial condensation. However, strong Lewis acids might also promote dehydration to the imine. Careful screening of Lewis acids is recommended.[8]

    • Brønsted Acids: Mild Brønsted acids can protonate the carbonyl, activating it for nucleophilic attack by the amine. However, strongly acidic conditions can favor imine formation and may also lead to polymerization.[9]

    • Biocatalysts: Horseradish peroxidase has been used to catalyze the oxidation of o-aminophenols to reactive o-quinone imines, which then undergo an inverse electron demand Diels-Alder reaction with a suitable dienophile to form 1,4-benzoxazines, avoiding the direct condensation pathway and the associated imine formation.[10]

  • Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable imine product. Running the reaction at lower temperatures may favor the kinetically controlled cyclization to the benzoxazine.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates. Protic solvents may facilitate the proton transfers necessary for cyclization.

Experimental Protocol: Optimizing for Benzoxazine Formation

  • Screen Catalysts: Set up small-scale parallel reactions using different catalysts (e.g., Zn(OTf)₂, Cu(OTf)₂, Sc(OTf)₃, p-toluenesulfonic acid) at a low loading (e.g., 5 mol%).

  • Vary Temperature: Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the product distribution by TLC or LC-MS.

  • Solvent Screening: If a promising catalyst and temperature are identified, screen different solvents (e.g., toluene, acetonitrile, ethanol, THF) to further optimize the ratio of benzoxazine to imine.

  • One-Pot, Two-Step Approach: Consider a one-pot, two-step procedure where the imine is formed first under mild conditions, followed by the addition of a catalyst or a change in conditions to promote the cyclization.

Question 3: I am synthesizing a 1,4-oxazine derivative via the ring-opening of an aziridine with an alcohol, followed by intramolecular cyclization. However, I am getting a mixture of regioisomers. How can I control the regioselectivity of the aziridine ring opening?

Answer:

The synthesis of 1,4-oxazines from aziridines is a versatile method, but controlling the regioselectivity of the initial nucleophilic ring-opening step is crucial for obtaining the desired product. The attack of the nucleophile (in this case, an alcohol) can occur at either of the two carbon atoms of the aziridine ring, leading to a mixture of regioisomers.

Factors Influencing Regioselectivity:

The regioselectivity of aziridine ring-opening is a delicate balance of steric and electronic factors, which are influenced by:

  • Substitution on the Aziridine Ring: The nature and position of substituents on the aziridine ring are the most significant factors. Bulky substituents will sterically hinder the approach of the nucleophile to the adjacent carbon. Electron-withdrawing groups can make the adjacent carbon more electrophilic.[11][12]

  • Nature of the N-Substituent: Electron-withdrawing "activating" groups (e.g., sulfonyl, acyl) on the nitrogen atom make the aziridine ring more susceptible to nucleophilic attack and can influence the regioselectivity.[12]

  • The Nucleophile: The nature of the nucleophile (hard vs. soft, bulky vs. small) can also play a role in determining the site of attack.

  • Catalyst: The choice of catalyst (Lewis acid or transition metal) can dramatically influence the regioselectivity by coordinating to either the nitrogen or a substituent, thereby directing the nucleophilic attack.[13]

dot

Aziridine_Ring_Opening Substituted_Aziridine Substituted Aziridine Regioisomer_A Regioisomer A Substituted_Aziridine->Regioisomer_A Attack at C2 Regioisomer_B Regioisomer B Substituted_Aziridine->Regioisomer_B Attack at C3 Nucleophile Nucleophile (ROH) Nucleophile->Substituted_Aziridine

Caption: Regioselectivity in aziridine ring opening.

Troubleshooting Strategies for Regiocontrol:

  • Catalyst Selection is Key:

    • Lewis Acids: Traditional Lewis acids can promote ring-opening, but often with poor regioselectivity.[14]

    • Transition Metal Catalysts: Palladium and other transition metal catalysts have shown excellent ability to control regioselectivity. The choice of ligand on the metal is critical. For instance, different palladium/phosphine catalyst systems can favor attack at either C2 or C3 of the aziridine ring.[13]

  • Strategic Placement of Functional Groups: The regioselectivity can be directed by the functionality on the aziridine substrate itself. For example, a γ-keto group on a C2 substituent of an aziridine can direct the nucleophilic attack to the C2 position, while a γ-silylated hydroxy group can direct the attack to the C3 position.[15]

  • Optimization of Reaction Conditions: Temperature and solvent can influence the transition state energies of the two possible ring-opening pathways, thereby affecting the regioselectivity. A systematic optimization of these parameters is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the instability and polymerization of the parent 1,4-oxazine, and how can it be mitigated?

A1: The parent 1,4-oxazine is highly unstable due to its non-aromatic, 8π-electron system.[16] This inherent instability leads to rapid decomposition, primarily through polymerization, to form brown, insoluble materials.[16] The polymerization can be initiated by trace acids or occur thermally. The likely mechanism involves acid-catalyzed opening of the oxazine ring to form a reactive carbocation, which then initiates a chain-growth polymerization.

Mitigation Strategies:

  • Work at Low Temperatures: After synthesis, for example, via flash vacuum pyrolysis (FVP) of an N-Boc protected precursor, it is crucial to collect the product in a liquid nitrogen-cooled trap to prevent thermal decomposition.[16]

  • Use of Stabilizing Solvents/Additives: The choice of solvent for characterization is critical. While deuterated chloroform (CDCl₃) has been used, the half-life of the parent 1,4-oxazine is short.[16] Interestingly, the presence of the unreacted N-Boc precursor has been observed to stabilize the 1,4-oxazine in solution, possibly through hydrogen bonding.[16]

  • Immediate Use: Due to its instability, it is best to use the parent 1,4-oxazine in subsequent reactions immediately after its generation.

Q2: In ruthenium-catalyzed tandem N-H insertion/cyclization for 1,4-oxazine synthesis, what are the common side products, and how can their formation be minimized?

A2: Ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones with diazo pyruvates is an efficient method for constructing the 1,4-oxazine ring.[17] However, side reactions can occur, leading to the formation of byproducts.

Common Side Products and Their Prevention:

  • Imine Formation: Similar to the benzoxazine synthesis from aminophenols, the intermediate formed after N-H insertion can undergo β-hydride elimination to form an imine byproduct.[18] To minimize this, it is crucial to use mild reaction conditions and a catalyst system that favors the desired cyclization pathway.

  • Azine Formation: If the intramolecular cyclization is slow, the diazo compound can react with the metal carbene intermediate to form an azine byproduct.[18] This can often be suppressed by the slow addition of the diazo compound to the reaction mixture, which keeps its concentration low and favors the intramolecular reaction.

  • O-H Insertion: If the reaction is not conducted under anhydrous conditions, O-H insertion of the carbene into adventitious water can occur, leading to alcohol byproducts.[18] Ensuring the use of dry solvents and reagents is essential.

Table 2: Troubleshooting Ruthenium-Catalyzed 1,4-Oxazine Synthesis

SymptomPossible CauseSuggested Solution
Low yield, presence of imine byproduct β-hydride elimination competing with cyclization.Use a bulkier ligand on the ruthenium catalyst to sterically disfavor the elimination pathway. Optimize the reaction temperature; lower temperatures may favor cyclization.
Formation of a yellow, insoluble solid (azine) Slow intramolecular cyclization allowing for intermolecular reaction with the diazo compound.Add the diazo compound slowly to the reaction mixture using a syringe pump.
Presence of alcohol byproducts O-H insertion into water.Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.

Q3: What are the potential side reactions in the Staudinger-aza-Wittig reaction for the synthesis of 1,4-oxazinones, and how can they be controlled?

A3: The intramolecular Staudinger-aza-Wittig reaction is a valuable method for the synthesis of 1,4-oxazinones from precursors containing both an azide and an ester functionality. The reaction proceeds via the formation of an iminophosphorane, which then undergoes intramolecular cyclization. While generally high-yielding, side reactions can occur.

Potential Side Reactions:

  • Hydrolysis of the Iminophosphorane: If water is present in the reaction mixture, the iminophosphorane intermediate can be hydrolyzed to a primary amine and triphenylphosphine oxide, preventing the desired cyclization.[19]

  • Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimeric or polymeric byproducts.

  • Racemization: In the synthesis of chiral 1,4-oxazinones, the use of excess acid as a catalyst can sometimes lead to racemization of the product.[20]

Control Strategies:

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions to prevent the hydrolysis of the iminophosphorane intermediate.

  • High Dilution: To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be performed under high dilution conditions.

  • Careful Control of Additives: When using acidic additives to catalyze the reaction, their stoichiometry should be carefully optimized to avoid side reactions like racemization. The use of molecular sieves can help to scavenge any adventitious water.[20]

References

Technical Support Center: Purification of Crude tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the column chromatography purification of crude tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate. This document offers practical, field-tested advice to overcome common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound seems to be degrading on the silica gel column. How can I prevent this?

A1: Decomposition on silica gel is a common issue, particularly with compounds that are sensitive to acidic conditions. The Boc (tert-butyloxycarbonyl) protecting group on your compound can be labile in the presence of strong acids.[1] Standard silica gel is inherently acidic and can catalyze the removal of the Boc group.

Troubleshooting Steps:

  • Assess Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica gel. This can be done by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new, more polar spot appears (which would be the deprotected amine), your compound is likely degrading.[2]

  • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can neutralize it. This is achieved by pre-treating the packed column with a solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or pyridine. A typical procedure involves flushing the column with a mixture of your chosen eluent containing 1-2% TEA.[3] After this deactivation step, flush the column with the regular mobile phase to remove excess base before loading your sample.[3]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.[3]

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[4][5]

Q2: I'm struggling to find a suitable solvent system for the column chromatography. What's a good starting point and how do I optimize it?

A2: Selecting the right mobile phase is crucial for achieving good separation.[4] For a moderately polar compound like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7]

Optimization Workflow:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4.[3] This Rf range generally provides the best separation in column chromatography.

Solvent System (Hexane:Ethyl Acetate)Expected Rf Range for Boc-protected Amines
9:10.1 - 0.2[6]
4:10.3 - 0.5
3:10.4 - 0.6[6]
1:10.6 - 0.8[8]
  • Interpreting TLC Results:

    • High Rf (Rf > 0.5): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

    • Low Rf (Rf < 0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

    • Streaking: If the spot streaks, it could indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can sometimes resolve this.[3]

    • Poor Separation from Impurities: If impurities are close to your product's spot, you may need to try a different solvent system altogether. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.

Q3: My compound is eluting much faster than expected and is mixed with non-polar impurities. What could be the cause?

A3: This phenomenon, often called "channeling" or poor sample loading, can lead to a significant loss of resolution.

Potential Causes and Solutions:

  • Improper Sample Loading: The initial band of your compound at the top of the column should be as narrow and concentrated as possible.[9]

    • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase. If the crude material is not very soluble in the mobile phase, you can use a slightly more polar solvent, but use it sparingly.[9]

    • Dry Loading: This is the preferred method for samples with poor solubility in the eluent.[9] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[9]

  • Cracks in the Silica Bed: A poorly packed column can have cracks or channels that allow the solvent and sample to bypass the stationary phase. Ensure your column is packed uniformly without any air bubbles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of crude this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Slurry Method) TLC->Pack Deactivate 3. Deactivate Silica (Optional) (Flush with TEA/Eluent) Pack->Deactivate Load 4. Load Sample (Dry or Wet Loading) Deactivate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 10. Final Product Evaporate->Final

Caption: A standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues during column chromatography.

Troubleshooting_Logic action action start Start Troubleshooting problem_id Problem? start->problem_id Identify Issue no_product no_product problem_id->no_product No Product Eluting poor_sep poor_sep problem_id->poor_sep Poor Separation tailing tailing problem_id->tailing Peak Tailing decomp Decomposition on TLC? no_product->decomp Check Stability rf_check Optimal Rf on TLC? poor_sep->rf_check Check Rf action_increase_polarity Increase Mobile Phase Polarity After Product Starts Eluting (Gradient Elution) tailing->action_increase_polarity Solution yes_decomp yes_decomp decomp->yes_decomp Yes no_decomp no_decomp decomp->no_decomp No action_deactivate Deactivate Silica or Change Stationary Phase yes_decomp->action_deactivate Solution action_check_solvent Verify Solvent Composition & Check Early Fractions no_decomp->action_check_solvent Next Step yes_rf yes_rf rf_check->yes_rf Yes no_rf no_rf rf_check->no_rf No action_loading Improve Sample Loading (Dry Load) Check for Column Cracks yes_rf->action_loading Check Loading action_optimize_solvent Re-optimize Solvent System (TLC) no_rf->action_optimize_solvent Solution

Caption: A troubleshooting decision tree for column chromatography.

References

Optimization of reaction conditions for Boc protection of 2H-1,4-oxazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Boc protection for the 2H-1,4-oxazine scaffold, tailored for research and development chemists. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to ensure successful synthesis.

Introduction: The Challenge of Protecting 2H-1,4-Oxazine

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines. Its popularity stems from its ease of installation using di-tert-butyl dicarbonate ((Boc)₂O), its stability under a wide range of nucleophilic and basic conditions, and its straightforward removal under mild acidic conditions. However, applying this seemingly routine transformation to the 2H-1,4-oxazine ring system introduces unique challenges. The parent 1,4-oxazine is known to be highly unstable, prone to rapid decomposition and polymerization. This inherent instability demands a carefully optimized approach to prevent degradation of the core structure during the protection step.

This guide provides a comprehensive resource for optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances of this specific transformation.

Q1: Why is Boc protection of the 2H-1,4-oxazine nitrogen necessary?

The secondary amine within the 2H-1,4-oxazine ring is a nucleophilic and basic center. Protection is crucial for several reasons:

  • Preventing Side Reactions: It masks the reactivity of the nitrogen, preventing it from participating in unwanted reactions during subsequent synthetic steps (e.g., acting as a nucleophile or base).

  • Improving Solubility: The introduction of the bulky, nonpolar Boc group often enhances solubility in common organic solvents used in subsequent reactions and chromatography.

  • Enabling Further Functionalization: Protecting the nitrogen is often a prerequisite for reactions like lithiation or other C-H functionalization strategies on the heterocyclic ring.

Q2: What is the fundamental mechanism of Boc protection?

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of the 2H-1,4-oxazine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, driving the reaction forward. The tert-butoxide then deprotonates the newly formed N-H cation to yield the final N-Boc protected product and tert-butanol.

Reaction Mechanism Diagram

Caption: General mechanism for the Boc protection of an amine.

Q3: Is a base always required for this reaction?

While the reaction can proceed without an external base, its use is highly recommended to achieve high yields and reasonable reaction rates. The tert-butoxide byproduct can act as a base, but an external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes the protonated amine intermediate more effectively, accelerating the reaction. For a sensitive substrate like 2H-1,4-oxazine, careful selection of a non-nucleophilic base is critical to avoid potential ring-opening side reactions.

Technical Support Center: Synthesis and Purification of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate, a key building block in modern medicinal chemistry.[1] This document provides field-proven troubleshooting advice and detailed protocols to help you identify and remove common byproducts, ensuring the high purity required for downstream applications. Our approach is built on explaining the chemical principles behind each step, empowering you to make informed decisions in your own lab.

Section 1: FAQ - Identifying Common Synthesis Byproducts

This section addresses the most frequent questions researchers encounter when analyzing the crude product from a typical synthesis, which often involves the Boc-protection of a pre-formed oxazine ring or a related cyclization strategy.

Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities?

A: A "messy" TLC plate is the most common issue. The identity of the byproduct spots depends on their retention factor (Rf) relative to your product. Using a typical eluent system like 30-40% ethyl acetate in hexanes, you can diagnose the issue:

  • Spot at the Baseline (Rf ~ 0): This is almost always a highly polar, unreacted starting material, such as the parent 2H-1,4-oxazine or the amino alcohol precursor if you are performing a one-pot cyclization/protection. These species contain free amine or hydroxyl groups, making them very polar.

  • Spot Close to the Product Rf: This can be challenging. It may indicate a structurally similar byproduct, such as an isomer formed during cyclization or an N-oxide if oxidative conditions were present.

  • Spot with Higher Rf than the Product: This indicates a less polar byproduct. The most common culprits are residual di-tert-butyl dicarbonate ((Boc)₂O) or byproducts from its decomposition. In some cases, it could be a bis-protected species if the starting material had multiple reaction sites.[2]

Q2: My crude ¹H NMR spectrum has unexpected peaks. How can I assign them to specific impurities?

A: ¹H NMR is your most powerful tool for definitive identification. Beyond the characteristic peaks of your product, look for these tell-tale signals:

Peak DescriptionChemical Shift (δ, ppm in CDCl₃)Likely ImpurityRationale
Sharp singlet, 9 protons~1.50Di-tert-butyl dicarbonate ((Boc)₂O)This reagent is often used in excess and can be difficult to remove completely by simple extraction.
Sharp singlet, 9 protons~1.28tert-ButanolA common breakdown product of (Boc)₂O, especially if the reaction was heated or exposed to trace acid/base during workup.
Broad singlet, exchanges with D₂OVariable (often 1.5 - 4.0)Unreacted Amine/Alcohol (NH/OH)The absence of the large 9H singlet at ~1.45 ppm from the Boc group and the presence of exchangeable protons strongly suggests unreacted starting material.
Absence of the ~1.45 ppm Boc group singletN/ADeprotected ProductThe Boc protecting group is labile to strong acid.[3] If you see the morpholine ring protons but no Boc signal, accidental deprotection has occurred during an acidic workup.[2] The product will now be highly water-soluble.

Q3: I performed the reaction using di-tert-butyl dicarbonate ((Boc)₂O). How do I effectively remove the excess reagent and its byproducts?

A: (Boc)₂O and its main byproduct, tert-butanol, are non-polar and can co-elute with your product during chromatography if not addressed. A simple and effective strategy is to quench the reaction mixture with a nucleophilic amine, such as a small amount of N,N-dimethylethylenediamine or even ammonia, which reacts with the excess (Boc)₂O to form a highly polar carbamate that is easily removed in an aqueous wash. Alternatively, careful vacuum distillation can remove the volatile tert-butanol before chromatography.

Section 2: Troubleshooting Guides & Purification Protocols

Here we provide detailed, step-by-step protocols to resolve the specific issues identified in the FAQ section.

Problem 1: Significant Amount of Polar Starting Material Detected

Causality: The Boc-protection reaction has not gone to completion, leaving behind the basic and highly polar parent amine/amino alcohol.

Solution: A chemoselective liquid-liquid extraction based on pH adjustment is highly effective. This protocol exploits the fact that the Boc-protected product is a neutral molecule, while the unreacted starting material is a basic amine that can be protonated and rendered water-soluble.

Protocol 1: Acidic Wash for Amine Removal

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (20 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M hydrochloric acid (HCl) (2 x 10 mL per 1 g of crude material). This protonates the basic amine starting material, pulling it into the aqueous layer. Caution: Do not wash for extended periods, as prolonged exposure to acid can cleave the Boc group.[2]

  • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (1 x 10 mL) to neutralize any residual acid.

  • Wash the organic layer with brine (1 x 10 mL) to remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the resulting material by TLC and ¹H NMR to confirm the removal of the polar impurity before proceeding.

Problem 2: Non-polar Byproducts Present After Aqueous Workup

Causality: Residual (Boc)₂O or other non-polar impurities remain that are not removed by extraction.

Solution: Flash column chromatography is the standard method for separating compounds with different polarities.[4]

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude oil) by dissolving it in a minimal amount of DCM and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel (typically 50-100x the mass of the crude material) using a non-polar solvent like hexane.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 20%, then 30% ethyl acetate in hexanes). The non-polar byproducts should elute first, followed by your desired product.

  • Fraction Collection: Collect fractions corresponding to the pure product spot on the TLC plate.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Problem 3: Product is >95% Pure but Contains Minor Impurities

Causality: The product has been isolated but does not meet the stringent purity requirements for sensitive applications.

Solution: Recrystallization is an excellent final polishing step for crystalline solids to achieve >99% purity.[4]

Protocol 3: Recrystallization

  • Solvent Screening: In a small test tube, dissolve a few milligrams of your product in a minimal amount of a "good" solvent (e.g., ethyl acetate, isopropanol, acetone) at an elevated temperature.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes, heptane, water) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 0-4 °C in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues during the synthesis of this compound.

Troubleshooting_Flowchart cluster_0 Analysis cluster_1 Purification Pathways cluster_2 Validation Start Crude Product Mixture Analysis Analyze by TLC & ¹H NMR Start->Analysis Decision What is the nature of the main impurity? Analysis->Decision Polar Highly Polar (e.g., Unreacted Amine) Decision->Polar Polar NonPolar Non-Polar or Similar Polarity (e.g., (Boc)₂O, Isomers) Decision->NonPolar Non-Polar Minor Minor Impurities (Purity >95%) Decision->Minor Minor Action_AcidWash Perform Acidic Wash (Protocol 1) Polar->Action_AcidWash Action_Column Perform Flash Chromatography (Protocol 2) NonPolar->Action_Column Action_Recrystal Perform Recrystallization (Protocol 3) Minor->Action_Recrystal Analysis_Check1 Check Purity Action_AcidWash->Analysis_Check1 Re-analyze Analysis_Check2 Check Purity Action_Column->Analysis_Check2 Re-analyze End Pure Product (>99%) Action_Recrystal->End Analysis_Check1->Action_Column Impurity remains Analysis_Check1->End Pure Analysis_Check2->Action_Recrystal Minor impurity remains Analysis_Check2->End Pure

Caption: Troubleshooting workflow for byproduct removal.

References

Technical Support Center: Stability and Handling of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 5, 2026

Welcome to the technical support guide for tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate . This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable morpholine-based building block. The stability of the tert-butoxycarbonyl (Boc) protecting group is paramount for successful synthesis, and this guide provides in-depth answers, troubleshooting advice, and validated protocols to prevent its degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is the primary cause of degradation for this compound upon storage?

The most significant stability concern is the degradation of the N-tert-butoxycarbonyl (N-Boc) protecting group. This group is highly susceptible to cleavage under acidic conditions, a process known as acid-catalyzed hydrolysis or acidolysis.[1][2][3] This reaction removes the Boc group, yielding the parent 2H-1,4-oxazine (morpholine) scaffold, carbon dioxide, and isobutylene.[4] Even trace amounts of acidic impurities on glassware, in solvents, or from the atmosphere can initiate this degradation over time.

Q2: How sensitive is the compound to temperature?

The N-Boc group can also be removed by heat in a process called thermolysis, without the need for an acid catalyst.[5] While this typically requires elevated temperatures (often above 100°C), long-term storage at ambient or elevated room temperatures may lead to slow thermal degradation.[6][7][8] Therefore, temperature control is a critical factor for ensuring long-term stability.

Q3: Is the compound light-sensitive?

While the primary degradation pathway is not photolytic, some suppliers of structurally similar compounds recommend protection from light as a general best practice for complex organic molecules to prevent unforeseen photochemical reactions.[9]

Q4: What are the ideal long-term storage conditions?

Based on the chemical properties of the N-Boc group and supplier recommendations for analogous compounds, the ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of both potential acid-catalyzed hydrolysis and thermal degradation.[10]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and acidic gases (like CO2, which can form carbonic acid) that can promote Boc cleavage.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and air. Amber glass protects the compound from light.[9]
State SolidStoring the compound as a dry solid is preferable to storage in solution, as solvents can introduce impurities or participate in degradation reactions.

Section 2: Troubleshooting Guide - Identifying and Solving Degradation

This guide provides a structured approach to diagnosing and resolving common issues encountered during the use and storage of this compound.

Issue 1: A new, more polar spot/peak appears in TLC/HPLC analysis.

  • Probable Cause: You are likely observing the deprotected product, 2H-1,4-oxazine. The free secondary amine is significantly more polar than the N-Boc protected starting material, causing it to have a lower Rf on a TLC plate and a shorter retention time in reversed-phase HPLC.

  • Diagnostic Steps:

    • Co-injection: Spike your sample with an authentic standard of morpholine (if available) to see if the peak retention time matches.

    • LC-MS Analysis: Analyze the sample by LC-MS. The degradation product will have a mass corresponding to the loss of the Boc group (a loss of 100.05 Da).

  • Root Cause & Corrective Action: This indicates exposure to acid. Review your workflow:

    • Glassware: Ensure all glassware is thoroughly washed, dried, and preferably neutralized (e.g., rinsed with a dilute base solution followed by distilled water and oven-dried) to remove acidic residues.

    • Solvents: Use high-purity, anhydrous, and neutral solvents. Acidic stabilizers in some solvent grades (e.g., chloroform) can be a hidden source of acid.

    • Storage: Confirm the compound was stored under the recommended conditions (see Section 1). If degradation is found in a newly received bottle, contact the supplier.

Issue 2: Inconsistent reaction yields or unexpected side products.

  • Probable Cause: If the starting material has partially degraded, the free 2H-1,4-oxazine impurity can compete in subsequent reactions. The free secondary amine is often more nucleophilic than the Boc-protected nitrogen and can lead to undesired N-alkylation, N-acylation, or other side reactions.

  • Diagnostic Steps:

    • Purity Check: Before any reaction, perform a purity check on the starting material using a validated analytical method like qNMR or HPLC with UV detection (see Protocol 1 below).

  • Corrective Action:

    • If the purity is below your experimental tolerance (e.g., <95%), purify the material via flash column chromatography on silica gel. Use a non-acidic eluent system, such as hexanes/ethyl acetate, potentially with a small amount of triethylamine (~0.1-0.5%) to neutralize the silica surface and prevent on-column degradation.

    • Implement stricter storage and handling procedures for all future batches.

Section 3: Mechanistic Deep Dive: The Chemistry of Degradation

Understanding the chemical mechanisms of degradation is key to preventing it. The primary pathway, acid-catalyzed deprotection, is a well-documented process in organic chemistry.[3][11]

The reaction proceeds via the following steps:

  • Protonation: An acid source (H⁺) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[4]

  • Fragmentation: The C-O bond cleaves, leading to the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation (the tert-butyl cation).[1][4]

  • Deprotonation & Decarboxylation: The tert-butyl cation is quenched or deprotonates to form isobutylene gas.[4] Simultaneously, the unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free secondary amine (the deprotected 2H-1,4-oxazine).[3]

G reactant reactant intermediate intermediate product product reagent reagent BocMorpholine tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate Protonated Protonated Intermediate BocMorpholine->Protonated 1. Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Fragmentation tBu tert-Butyl Cation Protonated->tBu Deprotected 2H-1,4-Oxazine (Degradation Product) CarbamicAcid->Deprotected 3. Decarboxylation Gas Isobutylene + CO₂ (Gas) CarbamicAcid->Gas tBu->Gas Deprotonation H_plus H⁺ (Acid Catalyst) H_plus->Protonated

Caption: Acid-catalyzed degradation pathway of N-Boc morpholine.

Section 4: Protocols for Stability and Purity Assessment

To ensure the integrity of your starting material, routine purity checks and stability assessments are recommended.

Protocol 1: Purity Assessment by Reversed-Phase HPLC-MS

This method allows for the separation and identification of the parent compound and its primary degradant.

Workflow Diagram

G prep Sample Preparation (1 mg/mL in ACN) inject Injection (5 µL) prep->inject separate RP-HPLC Separation (C18 Column) inject->separate detect Detection (UV @ 210 nm & MS) separate->detect analyze Data Analysis (Integrate Peaks, Check Masses) detect->analyze

Caption: Workflow for HPLC-MS purity analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile (ACN).

  • Instrumentation:

    • HPLC System: Standard system with UV and Mass Spectrometry (MS) detectors.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Retention Time: The parent compound will be less polar and have a longer retention time than the deprotected amine.

    • Mass Spectrometry: Confirm the identity of the peaks by their mass-to-charge ratio ([M+H]⁺).

      • Parent Compound: C₁₃H₁₉NO₃, Expected [M+H]⁺ = 242.14

      • Degradation Product: C₄H₉NO, Expected [M+H]⁺ = 88.07

Protocol 2: Small-Scale Accelerated Stability Study

This protocol helps determine the compound's stability under stressed conditions, providing predictive data for long-term storage.

  • Aliquot Samples: Weigh 3-5 mg of the solid compound into several separate, inert vials (e.g., 4 vials per condition).

  • Establish Conditions: Store the sets of vials under different conditions:

    • Control: -20°C, dark, under Argon.

    • Recommended: 4°C, dark, under Argon.

    • Ambient Stress: 25°C, exposed to lab light and air.

    • Thermal Stress: 40°C, dark, in air.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 week, 4 weeks, 12 weeks).

  • Analysis: At each time point, take one vial from each condition. Prepare the sample and analyze using the HPLC-MS method described in Protocol 1.

  • Evaluation: Calculate the percent purity of the parent compound at each time point for each condition. Plot purity vs. time to visualize the degradation rate. Significant purity loss (>5%) under the "Ambient" or "Thermal" stress conditions within a few weeks indicates poor stability at room temperature.

Section 5: Summary of Chemical Incompatibilities

To prevent degradation, avoid storing or mixing this compound with the following classes of chemicals.[12]

Incompatible ClassExamplesReason for Incompatibility
Strong Brønsted Acids HCl, H₂SO₄, Trifluoroacetic Acid (TFA)Directly catalyze the rapid cleavage of the N-Boc group.[1][2]
Lewis Acids AlCl₃, ZnBr₂, TiCl₄Can coordinate to the carbonyl oxygen and facilitate Boc group removal.[11][13]
Acid Chlorides & Anhydrides Acetyl chloride, Acetic anhydrideCan contain trace acid (HCl or acetic acid) and are highly reactive.
Strong Oxidizing Agents Peroxides, PermanganatesWhile the morpholine ring is generally stable, strong oxidizers can potentially lead to undesired side reactions.

By adhering to these guidelines, researchers can ensure the long-term stability and purity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The information presented here is grounded in established scientific principles and field-proven experience to ensure you can achieve the highest purity for your compounds.

I. Foundational Knowledge: Understanding Your Oxazine Derivative

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of your specific oxazine derivative. These properties will dictate the most effective purification strategy.

Q1: What are the key properties of my oxazine derivative that I should consider before starting purification?

A1: The most critical properties are polarity, solubility, stability, and the nature of any potential impurities.

  • Polarity: Oxazine derivatives can range from non-polar to highly polar, depending on their substituents. The presence of heteroatoms (nitrogen and oxygen) inherently imparts some polarity.[1] Functional groups like hydroxyls, amines, or carboxylic acids will significantly increase polarity.

  • Solubility: Understanding the solubility of your compound in various organic solvents is fundamental to selecting an appropriate solvent system for chromatography or recrystallization.[2] A good starting point is to test solubility in a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol).[3]

  • Stability: Some oxazine derivatives can be sensitive to acidic or basic conditions, and some may be prone to hydrolysis.[4] For instance, the oxazine ring in some benzoxazine and pyridooxazine derivatives can undergo hydrolysis when exposed to water.[4] It is essential to assess the stability of your compound under the conditions you plan to use for purification.

  • Impurities: Knowledge of potential impurities from the synthetic route is invaluable. Are there unreacted starting materials, by-products, or residual catalysts? The properties of these impurities will influence your choice of purification method.

II. Troubleshooting Guide for Chromatographic Purification

Flash column chromatography is a workhorse technique for the purification of organic compounds, including oxazine derivatives.[5] However, challenges can arise.

Q2: My oxazine derivative is streaking on the TLC plate and giving poor separation in the column. What's happening?

A2: Streaking is often a sign of strong, undesirable interactions between your compound and the stationary phase, typically silica gel.[1] The basic nitrogen atom in the oxazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor peak shape.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the mobile phase. This is a very common and effective strategy.[6]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your solvent system.

  • Use a Deactivated Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Treated Silica: Commercially available end-capped or deactivated silica gels can also mitigate these strong interactions.

Q3: I can't find a good solvent system. My compound either stays at the baseline or shoots to the solvent front on the TLC plate.

A3: This is a common problem related to finding the right mobile phase polarity. The goal is to have your target compound move to an Rf (retention factor) of approximately 0.2-0.4 for good separation on a column.[6]

Step-by-Step Solvent System Selection:

  • Start with a Binary System: Begin with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Systematic Polarity Increase: Run TLCs with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Introduce a Stronger Polar Solvent: If your compound is still at the baseline with 100% ethyl acetate, you need a more polar mobile phase. Try mixtures of dichloromethane and methanol, or ethyl acetate and methanol.[7]

  • Consider a Third Component: Sometimes, a three-solvent system can provide the ideal separation. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can fine-tune the polarity.

Experimental Protocol: Thin Layer Chromatography (TLC) for Solvent System Screening

This protocol outlines the systematic approach to finding an optimal solvent system for the column chromatography of an oxazine derivative.

Methodology:

  • Prepare TLC Plates: Draw a faint pencil line about 1 cm from the bottom of several TLC plates. Mark starting points for each sample.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line of each TLC plate.

  • Prepare Developing Chambers: In separate sealed chambers (e.g., beakers with watch glasses), place a small amount of different solvent mixtures. Start with a range of polarities as described in A3.

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Results: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Analyze and Optimize: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of 0.2-0.4 and show good separation from impurities.

Q4: My compound is not eluting from the column, even with a very polar solvent system.

A4: This could be due to several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This is more likely with highly basic or very polar oxazine derivatives. Consider switching to a different stationary phase like alumina or a C18 reversed-phase silica.[1]

  • Insolubility in the Mobile Phase: Your compound might have precipitated at the top of the column. Ensure your crude material is fully dissolved before loading it onto the column.

  • Column Overloading: Loading too much crude material can lead to poor separation and elution profiles. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude sample.

Q5: I'm seeing new spots on the TLC after running the column. Is my compound decomposing?

A5: It's possible. As mentioned, some oxazine derivatives are sensitive to the acidic nature of silica gel.[4]

Troubleshooting Compound Degradation:

  • Run a Stability Test: Spot a solution of your pure compound on a TLC plate and let it sit for a few hours. Also, mix a small amount of your compound with silica gel in a vial and check for degradation by TLC after some time.

  • Use a Deactivated Stationary Phase: As mentioned in A2, this is a primary solution.

  • Work Quickly: Do not let your compound sit on the column for an extended period.

Visualization: Troubleshooting Logic for Column Chromatography

Caption: A workflow for troubleshooting common column chromatography issues.

III. FAQs for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which your oxazine derivative is sparingly soluble at room temperature but very soluble at elevated temperatures.

Q6: I can't find a suitable single solvent for recrystallization. What should I do?

A6: A two-solvent system is often the solution.[6] You'll need a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble.

Procedure for Two-Solvent Recrystallization:

  • Dissolve your crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is too concentrated.

Solutions to Prevent Oiling Out:

  • Slower Cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath.[6]

  • Use a More Dilute Solution: Add more of the "good" solvent before adding the "poor" solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent's surface. The microscopic scratches can provide nucleation sites for crystal growth.[6]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[6]

Q8: My recrystallization yield is very low. What can I do to improve it?

A8: Low yield can result from several factors:

  • Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve your compound.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is hot.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals.

  • The compound is simply too soluble in the chosen solvent: You may need to find a different solvent system where the solubility difference between hot and cold is more pronounced.

IV. Advanced Purification and Purity Analysis

For drug development and other high-stakes applications, more advanced techniques may be necessary.

Q9: My oxazine derivative is a mixture of enantiomers. How can I separate them?

A9: Chiral purification is required to separate enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[8]

  • Supercritical Fluid Chromatography (SFC): SFC can also be used for chiral separations and is often faster than HPLC.[8]

Q10: How can I confirm the purity of my final oxazine derivative?

A10: A combination of analytical techniques is essential to confirm purity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantitative purity analysis.[10][11] The area under the peak for your compound can be compared to the total area of all peaks to determine purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing you to identify any impurities by their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) in your sample, which can be compared to the theoretical values for your pure compound.

Data Presentation: Common Solvent Systems for Chromatography

The following table provides a starting point for selecting a mobile phase for the chromatography of oxazine derivatives, ordered by increasing polarity.[3][7]

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumFor less polar oxazine derivatives.
Dichloromethane / MethanolMedium to HighA versatile system for a wide range of polarities.
Ethyl Acetate / MethanolMedium to HighGood for moderately polar to polar compounds.
Chloroform / AcetoneMediumAn alternative system for moderately polar derivatives.

Note: The addition of 0.1-1% triethylamine or ammonia is recommended for basic oxazine derivatives to improve peak shape.

This technical support guide provides a comprehensive overview of strategies for optimizing the purification of oxazine derivatives. By understanding the fundamental properties of your compound and systematically applying these troubleshooting principles, you can overcome common purification challenges and obtain high-purity materials for your research and development needs.

V. References

  • Moloney, G. P., Craik, D. J., & Iskander, M. N. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-7. Available at: --INVALID-LINK--

  • Hithin Raj. Sadanandan et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: --INVALID-LINK--

  • Çavuş, M. S., & Özkalp, B. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6). Available at: --INVALID-LINK--

  • Singh, R., & Chauhan, P. M. S. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate. Available at: --INVALID-LINK--

  • Krupková, P., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. Molecules, 21(12), 1637. Available at: --INVALID-LINK--

  • Chaitra G, & Rohini RM. (2017). Synthesis and Biological Activities of[2][4]-Oxazine Derivatives. Der Pharma Chemica, 9(13), 85-91. Available at: --INVALID-LINK--

  • Çavuş, M. S., & Özkalp, B. (2010). The effect of different solvents for the new synthesized 1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][2][4]oxazine compound at the concentration of 10 ppm. ResearchGate. Available at: --INVALID-LINK--

  • Krupková, P., et al. (2016). Examples of HPLC chromatograms of pure and crude oxazines 11(R 1 ,X,R 2 ). ResearchGate. Available at: --INVALID-LINK--

  • Singh, R., & Chauhan, P. M. S. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. Available at: --INVALID-LINK--

  • Shishkina, I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography. BenchChem. Available at: --INVALID-LINK--

  • Çavuş, M. S., & Özkalp, B. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography. Department of Chemistry. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Sensitive Oxoazanide Derivatives. BenchChem. Available at: --INVALID-LINK--

  • MilliporeSigma. (n.d.). Polarity of Solvents. MilliporeSigma. Available at: --INVALID-LINK--

  • Al-Ajely, M. S., et al. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 074-086. Available at: --INVALID-LINK--

  • Gaonkar, S. L., & Vignesh, U. N. (2018). A Review on Current Synthetic Strategies of Oxazines. ResearchGate. Available at: --INVALID-LINK--

  • ZEOCHEM. (n.d.). Purification of APIs. ZEOCHEM. Available at: --INVALID-LINK--

  • Pharmaceutical Technology. (2014). API Purification. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. BenchChem. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection and deprotection of amine functionalities is a critical consideration. The morpholine scaffold, a prevalent heterocyclic motif in medicinal chemistry, often requires N-protection to modulate its reactivity and facilitate selective transformations elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic treatment.

Verifying the successful installation of the Boc group onto the morpholine nitrogen is paramount for reaction monitoring and ensuring the integrity of the synthetic route. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and information-rich method for this confirmation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (N-Boc-morpholine). We will dissect its characteristic spectral features, explain the rationale behind experimental choices, and objectively compare its NMR signature to that of unprotected morpholine and morpholine derivatives bearing alternative protecting groups, namely Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).

¹H NMR Analysis of this compound

The introduction of the N-Boc group induces significant and predictable changes in the chemical environment of the morpholine ring protons. These changes provide a clear spectral fingerprint for successful protection. The analysis is typically conducted in deuterated chloroform (CDCl₃), a standard solvent chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

The most prominent and unambiguous indicator of a successful N-Boc protection is the appearance of a large, sharp singlet in the upfield region of the ¹H NMR spectrum, typically between 1.4 and 1.5 ppm. This signal, integrating to nine protons, corresponds to the chemically equivalent protons of the tert-butyl group. Its location in a generally uncongested region of the spectrum makes it an excellent diagnostic peak for confirming protection and for monitoring reaction progress by comparing its integration to other signals in the molecule.

The protons of the morpholine ring itself give rise to more complex signals. At room temperature, the morpholine ring predominantly adopts a chair conformation. The bulky N-Boc group significantly influences the electronic environment of the adjacent methylene protons (H-3 and H-5) compared to the methylene protons adjacent to the ring oxygen (H-2 and H-6). The electron-withdrawing nature of the carbamate functionality deshields the α-protons, causing a downfield shift.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C(CH₃)₃~ 1.47Singlet (s)9HCharacteristic signal for the nine equivalent protons of the tert-butyl group on the Boc protector.
H-3, H-5~ 3.65Triplet-like (m)4HMethylene protons adjacent to the nitrogen atom. Deshielded by the electron-withdrawing carbamate group.
H-2, H-6~ 3.45Triplet-like (m)4HMethylene protons adjacent to the oxygen atom. Less deshielded compared to H-3/H-5.

Note: The multiplicity of the morpholine protons is often described as a triplet or a complex multiplet. This arises from the coupling of adjacent methylene protons in the chair conformation, which can simplify to an apparent triplet if the coupling constants are similar.

Comparative ¹H NMR Analysis: Boc vs. Alternatives

The choice of protecting group significantly influences the ¹H NMR spectrum. Understanding the characteristic signals of each group is essential for unambiguous structural confirmation.

  • Unprotected Morpholine (Baseline): The spectrum is simple, showing two distinct signals for the methylene groups. In CDCl₃, the protons adjacent to the oxygen appear around δ 3.67 ppm, while the protons adjacent to the nitrogen appear further upfield at δ 2.86 ppm. The NH proton signal is often broad and its position is concentration-dependent.

  • N-Cbz-morpholine: The Carbobenzyloxy group introduces two key diagnostic signals: a singlet for the benzylic (–CH₂–) protons around δ 5.1-5.2 ppm and a series of multiplets for the five aromatic protons between δ 7.2-7.4 ppm. While distinctive, the aromatic signals can overlap with other aromatic moieties in the molecule.

  • N-Fmoc-morpholine: The Fluorenylmethyloxycarbonyl group provides a complex set of signals in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons of the fluorene ring system, along with signals for the CH and CH₂ protons of the linker. These signals can be difficult to resolve fully and may obscure other important resonances in that region.

Table 2: Comparison of Diagnostic ¹H NMR Signals for N-Protected Morpholines

Protecting GroupDiagnostic ProtonsTypical Chemical Shift (δ, ppm)Key Advantages / Disadvantages in ¹H NMR
Boc tert-butyl (9H) ~ 1.4 - 1.5 Advantage: Sharp, intense singlet in an uncrowded region, excellent for confirmation and quantification.
CbzBenzylic CH₂ (2H), Phenyl (5H)~ 5.1 (CH₂), ~ 7.3 (Ar-H)Disadvantage: Aromatic signals can overlap with the analyte's aromatic signals.
FmocFluorenyl (8H), Linker CH/CH₂~ 7.2 - 7.8 (Ar-H)Disadvantage: Complex aromatic signals can complicate spectral interpretation.
NoneN-HVariable, often broadDisadvantage: Signal can exchange with D₂O and is not always a reliable integration standard.

The comparison clearly illustrates the diagnostic utility of the N-Boc group. Its single, sharp, and intense resonance in a clean spectral window provides an unequivocal marker for successful protection, simplifying both reaction monitoring and final compound characterization.

Experimental Workflow and Protocol

Trustworthy and reproducible data are the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Characterization

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HR-MS) for the Analysis of 1,4-Oxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals engaged in the characterization of 1,4-oxazine compounds. This document provides an in-depth comparison of high-resolution mass spectrometry (HR-MS) platforms and outlines robust analytical strategies, grounded in scientific principles and practical expertise. Our focus is not merely on procedural steps but on the underlying rationale to empower you to make informed decisions in your analytical endeavors.

The 1,4-oxazine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules and pharmaceutical candidates. Its unique structural features, combining an ether and an amine functionality, necessitate precise and powerful analytical techniques for unambiguous identification, impurity profiling, and metabolic studies. High-resolution mass spectrometry, with its ability to provide exact mass measurements, is an indispensable tool in this context.[1][2]

Choosing the Right Tool: A Comparative Analysis of HR-MS Platforms

The selection of an appropriate HR-MS instrument is a critical decision that directly impacts data quality and analytical outcomes. The three most prevalent technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.[3] Each operates on a distinct principle, offering a unique combination of resolution, mass accuracy, scan speed, and cost.

The Contenders: TOF, Orbitrap, and FT-ICR
  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers measure the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a known distance. Lighter ions travel faster and reach the detector first. TOF instruments are renowned for their high data acquisition rates, making them exceptionally well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) systems that produce narrow chromatographic peaks.[3][4]

  • Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of the m/z ratio. Orbitrap instruments offer a compelling balance of very high resolution and excellent mass accuracy.[4][5]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS operates by trapping ions in a strong magnetic field, where they undergo cyclotron motion at a frequency characteristic of their m/z. This technology provides the highest resolving power and mass accuracy currently available, often achieving sub-ppm mass accuracy.[3][5] However, this performance comes at the cost of larger instrument size, higher purchase and maintenance costs, and slower scan speeds compared to TOF and Orbitrap systems.[3]

Performance Metrics: A Head-to-Head Comparison

The choice of instrument should be guided by the specific analytical challenge. For instance, in drug metabolism studies where a wide variety of unknown metabolites need to be detected in complex biological matrices, the high resolution and mass accuracy of Orbitrap and FT-ICR platforms are highly advantageous.[6][7] Conversely, for high-throughput screening applications, the speed of a QTOF system might be the deciding factor.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Ion flight time over a fixed distanceIon oscillation frequency in an electrostatic fieldIon cyclotron frequency in a magnetic field
Typical Resolution Up to 60,000Up to 500,000 (or higher)>1,000,000
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm
Scan Speed Very Fast (up to 100 Hz)Fast (up to 30 Hz)Slower
Cost ModerateHighVery High
Ideal Application UHPLC-MS, High-throughput screening, QuantificationMetabolite identification, Structural elucidation, ProteomicsComplex mixture analysis, Petroleomics, Imaging MS

The Analytical Workflow: From Sample to Structure

A successful HR-MS analysis of 1,4-oxazine compounds hinges on a well-designed and executed experimental workflow. This involves careful sample preparation, robust chromatographic separation, and optimized mass spectrometry conditions.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution Mass Spectrometry (HR-MS) cluster_data Data Analysis prep Dissolution in appropriate solvent (e.g., Acetonitrile/Water) filt Filtration (0.22 µm) prep->filt inj Injection filt->inj col Reversed-Phase C18 Column inj->col grad Gradient Elution (Water/Acetonitrile with Formic Acid) col->grad esi Electrospray Ionization (ESI) (Positive Mode) grad->esi full_scan Full Scan MS (High Resolution) esi->full_scan msms MS/MS Fragmentation full_scan->msms formula Elemental Formula Generation (from accurate mass) msms->formula frag Fragmentation Pattern Analysis formula->frag struct Structural Elucidation frag->struct

Caption: A typical experimental workflow for HR-MS analysis of 1,4-oxazine compounds.
Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the analysis of novel 1,4-oxazine derivatives. Optimization will likely be required based on the specific physicochemical properties of your analyte.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to minimize matrix effects.
  • Protocol:
  • Accurately weigh approximately 1 mg of the 1,4-oxazine compound.
  • Dissolve the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis.
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Chromatographic separation is essential to resolve the analyte of interest from impurities, isomers, and matrix components, ensuring high-quality mass spectra. A reversed-phase C18 column is a versatile choice for moderately polar compounds like 1,4-oxazines.[8] The addition of a small amount of formic acid to the mobile phase aids in protonation, which is beneficial for positive mode electrospray ionization.[9]
  • Parameters:
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry (HR-MS) Conditions:

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for 1,4-oxazine compounds.[10][11] Positive ion mode is typically preferred due to the presence of the basic nitrogen atom in the oxazine ring, which is readily protonated.
  • Parameters (Example for an Orbitrap system):
  • Ionization Mode: ESI Positive
  • Capillary Voltage: 3.5 kV
  • Sheath Gas Flow Rate: 40 (arbitrary units)
  • Auxiliary Gas Flow Rate: 10 (arbitrary units)
  • Capillary Temperature: 320 °C
  • Full Scan Resolution: 140,000
  • Scan Range: m/z 100-1000
  • MS/MS Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped collision energies (e.g., 15, 30, 45 eV)

Deciphering the Spectra: Fragmentation Patterns of 1,4-Oxazines

The structural elucidation of unknown 1,4-oxazine compounds and their metabolites relies heavily on the interpretation of their MS/MS fragmentation patterns. While specific fragmentation pathways will be substituent-dependent, the core 1,4-oxazine ring system exhibits characteristic cleavage patterns.

The protonated molecule [M+H]⁺ is typically the most abundant ion in the full scan spectrum. Subsequent fragmentation in MS/MS experiments often involves cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen), as these are points of relative instability.

fragmentation parent [M+H]⁺ (Protonated 1,4-Oxazine) path1 Retro-Diels-Alder (RDA) type cleavage parent->path1 Pathway A path2 Cleavage adjacent to Oxygen parent->path2 Pathway B path3 Cleavage adjacent to Nitrogen parent->path3 Pathway C path4 Loss of substituents parent->path4 Pathway D

Caption: Common fragmentation pathways for protonated 1,4-oxazine compounds.
  • Pathway A (Retro-Diels-Alder type cleavage): This is a common fragmentation route for six-membered heterocyclic rings, leading to the formation of smaller, stable fragments. The specific fragments will depend on the substitution pattern.

  • Pathway B (Cleavage adjacent to Oxygen): The C-O bonds in the ring can cleave, leading to the loss of moieties such as formaldehyde (CH₂O) or other oxygen-containing fragments.

  • Pathway C (Cleavage adjacent to Nitrogen): The C-N bonds are also susceptible to cleavage, which can result in the loss of the nitrogen-containing portion of the ring or substituents attached to the nitrogen atom.

  • Pathway D (Loss of substituents): Substituents on the 1,4-oxazine ring will often be lost as neutral molecules in the initial stages of fragmentation, providing valuable information about the structure of the parent compound.

By carefully analyzing the exact masses of the fragment ions, it is possible to determine their elemental compositions and piece together the structure of the original molecule. This process is greatly facilitated by the high mass accuracy of HR-MS, which significantly reduces the number of possible elemental formulas for each fragment.[5][12]

Conclusion

The successful analysis of 1,4-oxazine compounds is a multifaceted process that requires a deep understanding of both chromatographic and mass spectrometric principles. The choice of HR-MS platform should be carefully considered based on the specific analytical goals, with Orbitrap and FT-ICR instruments offering unparalleled performance for structural elucidation, while TOF systems provide advantages in high-throughput applications. By combining a robust experimental workflow with a systematic approach to the interpretation of fragmentation patterns, researchers can confidently characterize these important heterocyclic compounds and accelerate their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 1,4-Oxazine Cores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in medicinal chemistry underscores the continuous need for robust, efficient, and versatile synthetic methodologies to access structurally diverse analogues. This guide provides a comparative analysis of prominent synthesis routes for substituted 1,4-oxazine cores, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, compare performance with supporting data, and provide detailed protocols for key transformations.

I. Intramolecular Cyclization Strategies: The Workhorse Approach

Intramolecular cyclization remains one of the most common and powerful strategies for constructing the 1,4-oxazine ring. These methods typically involve the formation of a key C-N or C-O bond from a pre-functionalized linear precursor.

A. Ring Opening/Annulation of Activated Aziridines

This elegant strategy leverages the inherent ring strain of aziridines to serve as electrophilic partners for phenols, leading to a subsequent intramolecular cyclization to forge the oxazine ring. A notable advantage is the ability to transfer stereochemical information from the aziridine starting material to the final product with high fidelity.

Mechanistic Rationale: The synthesis proceeds in a stepwise, one-pot fashion. First, a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), catalyzes the Sₙ2-type ring-opening of an activated aziridine by a 2-halophenol nucleophile. This step is often highly regioselective and stereospecific. The resulting intermediate then undergoes a Copper(I)-catalyzed intramolecular C-N bond formation (an Ullmann-type coupling) to yield the 3,4-dihydro-1,4-benzoxazine core.[1] The choice of a copper catalyst is critical for promoting the challenging C(sp²)-N bond formation.

G cluster_0 Step 1: Lewis Acid-Catalyzed Ring Opening cluster_1 Step 2: Copper-Catalyzed Intramolecular Cyclization A Activated Aziridine + 2-Halophenol B Lewis Acid (BF₃·OEt₂) A->B Catalyst C Sₙ2 Ring-Opened Intermediate A->C B->C Regioselective Attack D Cu(I) Catalyst C->D Catalyst E Base (e.g., K₂CO₃) C->E Deprotonation F Substituted 1,4-Benzoxazine C->F Intramolecular C-N Coupling

Caption: Workflow for 1,4-Benzoxazine synthesis via aziridine ring-opening.

Performance Comparison:

MethodKey ReagentsYieldStereospecificityConditionsKey Advantages
Aziridine Ring Opening[1]BF₃·OEt₂, CuI, BaseUp to 95%Excellent (>99% ee, >99% de)Stepwise, one-potHigh stereocontrol, good yields.
Ru-Catalyzed Tandem[2]RuCl₃, Diazo PyruvateUp to 92%RacemicMild (rt to 50°C)High atom economy, mild conditions.
Intramolecular Wittig[3]PPh₃, Acetylenic EsterGoodNot applicableReflux in TolueneCatalyst-free, one-pot.

Experimental Protocol: Synthesis of (S)-3-Methyl-3,4-dihydro-2H-1,4-benzoxazine [1]

  • To a stirred solution of (S)-2-methyl-1-tosylaziridine (1 mmol) and 2-bromophenol (1.2 mmol) in dry dichloroethane (10 mL) at 0 °C, add BF₃·OEt₂ (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the aziridine.

  • Add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.5 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • After completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

B. Ruthenium-Catalyzed Tandem N-H Insertion/Cyclization

This modern approach provides rapid access to the 1,4-oxazine core through a tandem sequence catalyzed by a simple ruthenium salt. It exemplifies the power of transition-metal catalysis to orchestrate complex transformations from simple starting materials.

Mechanistic Rationale: The reaction is initiated by the Ru-catalyzed decomposition of a diazo pyruvate to form a ruthenium carbene intermediate. This highly reactive species undergoes an N-H insertion reaction with an α-arylamino ketone. The resulting adduct then tautomerizes to its enol form, which is poised for an intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration, to furnish the final 1,4-oxazine product.[2] The entire cascade occurs under mild conditions, showcasing the efficiency of the ruthenium catalyst.

G A Diazo Pyruvate + RuCl₃ B Ruthenium Carbene A->B N₂ Extrusion D N-H Insertion Adduct B->D N-H Insertion C α-Arylamino Ketone C->D E Enol Tautomer D->E Tautomerization F 1,4-Oxazine Product E->F Intramolecular Cyclization & Dehydration

Caption: Ru-catalyzed tandem synthesis of 1,4-oxazines.

This method offers broad functional group tolerance and represents a significant improvement over classical methods that may require harsh conditions or pre-functionalized substrates.[2]

C. Intramolecular Wittig Reaction

A classic and reliable, catalyst-free method for constructing unsaturated heterocyclic systems, the intramolecular Wittig reaction can be effectively applied to 1,4-oxazine synthesis.

Mechanistic Rationale: The reaction is a one-pot, three-component process. A phosphine (e.g., triphenylphosphine) first reacts with an electron-deficient acetylenic ester to form a reactive 1:1 intermediate. Protonation of this intermediate by a nitrosonaphthol generates a vinylphosphonium salt. The conjugate anion of the nitrosonaphthol then attacks the phosphonium salt, leading to a zwitterionic intermediate. This intermediate undergoes cyclization and subsequent elimination of triphenylphosphine oxide to yield the final naphthoxazine product.[3] The driving force for the final step is the formation of the highly stable P=O double bond.

Key Considerations: A primary drawback of the Wittig reaction is the stoichiometric formation of triphenylphosphine oxide, which can sometimes complicate purification. However, the mild, neutral, and catalyst-free conditions are significant advantages.[3]

II. Cycloaddition Strategies: Building Aromatic and Fused Systems

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful tool for constructing complex polycyclic systems. In the context of 1,4-oxazines, they are often used in tandem with a retro-cycloaddition to generate highly substituted aromatic rings.

Tandem [4+2] Cycloaddition/Retro-[4+2] Cycloreversion

This sophisticated strategy uses a 1,4-oxazinone as a reactive diene. The oxazinone undergoes a [4+2] cycloaddition with a dienophile (typically an alkyne), forming a bicyclic intermediate. This intermediate is often unstable and spontaneously undergoes a retro-[4+2] cycloreversion, extruding carbon dioxide to generate a substituted pyridine.[4][5]

Mechanistic Rationale & Application: While the final product is a pyridine, the synthesis and reactivity of the 1,4-oxazinone precursor are central to the transformation. The oxazinone itself can be prepared via methods like the Staudinger reductive cyclization of functionalized vinyl azide precursors.[5] This overall sequence allows for the construction of complex, polysubstituted pyridines from simple acyclic starting materials, with the 1,4-oxazinone acting as a key, reactive intermediate. The regioselectivity of the initial cycloaddition can be influenced by the substituents on both the oxazinone and the alkyne partner.[6]

G A 1,4-Oxazinone (Diene) C [4+2] Cycloaddition A->C B Alkyne (Dienophile) B->C D Bicyclic Intermediate C->D E Retro-[4+2] Cycloreversion D->E F Substituted Pyridine E->F G CO₂ E->G Extrusion

Caption: Tandem Cycloaddition/Cycloreversion using a 1,4-oxazinone.

III. Modern Catalytic and Green Approaches

Recent advances have focused on developing more efficient, sustainable, and environmentally benign synthetic routes.

A. Yttrium-Catalyzed Cascade Annulation

This method provides access to aldehyde-containing 1,4-benzoxazines from benzoxazoles and propargylic alcohols.[7]

Mechanistic Rationale: The reaction is catalyzed by Yttrium(III) triflate, Y(OTf)₃, a Lewis acid that facilitates the formation of a propargyl cation from the propargylic alcohol. The benzoxazole then acts as a nucleophile in an Sₙ1-type reaction, leading to a ring-opened intermediate. This intermediate undergoes a regioselective intramolecular hydroalkoxylation and subsequent tautomerization in a formal [4+2] cyclization process to yield the 1,4-benzoxazine scaffold.[7] This cascade approach builds significant molecular complexity in a single step under mild conditions.

B. Multicomponent Reactions (MCRs) under Microwave Irradiation

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. A notable example is the synthesis of 3,4-dihydro-2H-benzo[b][2][3]oxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides.[8]

Performance and Green Aspects: The use of microwave assistance significantly accelerates the reaction, reduces reaction times from hours to minutes, and often improves yields compared to conventional heating.[8] Such methods, especially when performed in greener solvents or under solvent-free conditions, align with the principles of sustainable chemistry.[9][10][11]

Comparative Data for Modern Methods:

MethodCatalystKey ReactantsYieldConditionsKey Advantages
Yttrium Cascade[7]Y(OTf)₃Benzoxazoles, Propargylic AlcoholsModerate to ExcellentMildCascade reaction, builds complexity.
MCR (Microwave)[8]Cs₂CO₃ (base)2-Aminophenol, Aldehyde, Phenacyl BromideGood to ExcellentMicrowave, minutesRapid, high efficiency, one-pot.
Transition-Metal-Free[12]Noneα-AminocarbonylsUp to 83%Ethanol solventAvoids metal catalysts, mild.

IV. Conclusion

The synthesis of the 1,4-oxazine core has evolved significantly from classical condensation reactions to highly sophisticated catalytic and tandem processes.

  • For Stereocontrol: The ring-opening of chiral aziridines is a superior strategy, offering excellent transfer of stereochemistry.[1]

  • For Atom Economy and Simplicity: Ruthenium-catalyzed tandem reactions and multicomponent approaches provide rapid access to diverse structures from simple starting materials with high efficiency.[2][8]

  • For Complex Aromatic Systems: The use of 1,4-oxazinones in tandem cycloaddition/cycloreversion sequences is a powerful tool for constructing highly substituted pyridines.[5][6]

  • For Green Chemistry: Modern methods increasingly focus on catalyst-free systems or the use of microwave irradiation and environmentally benign solvents to minimize waste and energy consumption.[8][12]

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, stereochemical requirements, and scalability considerations. This guide provides a framework for making informed decisions by comparing the key performance indicators and mechanistic principles of each major approach.

References

A Comparative Guide to the Biological Activity Screening of Novel 1,4-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique structural features have made it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of newly synthesized 1,4-oxazine derivatives against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to the 1,4-Oxazine Scaffold

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[2] The 1,4-oxazine core, in particular, has garnered substantial interest due to its diverse biological potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Many 1,4-oxazine derivatives are either approved drugs or are in late-stage clinical trials, underscoring their therapeutic relevance.[1] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.

This guide will focus on three key areas of biological activity:

  • Anticancer (Cytotoxic) Activity

  • Antimicrobial Efficacy

  • Anti-inflammatory Potential

For each area, we will present a comparative analysis of novel 1,4-oxazine derivatives against standard therapeutic agents, detail the experimental workflows, and provide insights into the underlying mechanisms of action.

Comparative Analysis of Biological Activities

A crucial step in drug discovery is to benchmark novel compounds against existing standards. This provides a clear measure of potency and potential for further development.

Anticancer Activity

Many heterocyclic compounds, including 1,4-oxazine derivatives, are explored for their potential to combat cancer.[2][5] A recent study synthesized a library of 2H-benzo[b][3][6]oxazine derivatives and tested their activity against HepG2 (liver cancer) cells under hypoxic conditions, a common feature of the tumor microenvironment.[7]

Comparative Cytotoxicity Data (IC50, µM)

CompoundTarget Cell LineNovel 1,4-Oxazine Derivative (IC50 in µM)Reference DrugReference Drug (IC50 in µM)
Oxazine Derivative 11 HepG2 (Hypoxic)10 ± 3.7[7]Doxorubicin~0.1-1.0 (literature values vary)
Oxazine Derivative 10 HepG2 (Hypoxic)87 ± 1.8[7]Doxorubicin~0.1-1.0 (literature values vary)
Oxadiazole Derivative 36 HepG2~1 (literature value)[8]5-Fluorouracil~30 (comparative value)[8]

Note: IC50 is the half-maximal inhibitory concentration, a measure of a drug's potency. A lower IC50 indicates higher potency.

Discussion of Results:

The data reveals that Oxazine Derivative 11 shows potent activity against hypoxic cancer cells, with an IC50 value in the low micromolar range.[7] While not as potent as the established chemotherapeutic Doxorubicin, its specific activity under hypoxic conditions is a significant finding, as hypoxia contributes to resistance to conventional therapies.[7] This suggests a potential for developing tumor-selective agents. In another study, a 1,3,4-oxadiazole derivative (36) demonstrated significantly higher potency than the reference drug 5-Fluorouracil against liver cancer cells.[8]

Mechanism of Action Insight: Some 1,4-oxazine derivatives have been shown to down-regulate hypoxia-induced genes like HIF-1α and VEGF, which are crucial for tumor survival and angiogenesis.[7] Others may induce DNA damage or inhibit key signaling pathways like PI3K/mTOR.[9]

Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesize & Purify 1,4-Oxazine Derivatives Treatment Treat with Serial Dilutions of Compounds & Controls Compound->Treatment CellCulture Culture Cancer Cell Lines (e.g., HepG2) Seeding Seed Cells in 96-well Plates CellCulture->Seeding Seeding->Treatment Incubate Incubate for 48-72h Treatment->Incubate MTT_add Add MTT Reagent Incubate->MTT_add Formazan Incubate (2-4h) Formazan Formation MTT_add->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Viability vs. Untreated Control Readout->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in-vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents. 1,4-Oxazine derivatives have shown promise in this area.[1][3] A study on newly synthesized 3,4-dihydro-2H-benzo[b][3][6]oxazines demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[3]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration, MIC in mg/L)

CompoundE. coli (Gram -)K. pneumonia (Gram -)S. aureus (Gram +)B. subtilis (Gram +)Reference Drug (Streptomycin)
Oxazine 4j 0.005[3]0.005[3]0.187[3]0.005[3]MICs typically range from 1-16 mg/L
Oxazine 4d --0.023[3]-MICs typically range from 1-16 mg/L
Oxazine 4g --0.023[3]-MICs typically range from 1-16 mg/L

Note: MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC indicates greater antimicrobial potency.

Discussion of Results:

The results are particularly striking for compound 4j , which exhibited a very low MIC of 0.005 mg/L against E. coli, K. pneumonia, and B. subtilis.[3] This potency is significantly greater than that of the standard antibiotic Streptomycin. The study also provided valuable structure-activity relationship (SAR) insights, noting that electron-donating groups (like the methoxy groups in 4j) on the aromatic ring enhanced antibacterial activity, while electron-withdrawing groups reduced it.[3]

Mechanism of Action Insight: While the exact mechanism for these novel derivatives is under investigation, many antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways. The potent, broad-spectrum activity of compound 4j makes it an excellent candidate for further mechanistic studies.[3]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects.[10] Therefore, there is a need for new anti-inflammatory agents. 1,4-Oxazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][10]

Comparative Anti-inflammatory Data (COX-2 Inhibition)

CompoundIn-vitro COX-2 Inhibition IC50 (µg/mL)Reference Drug (Diclofenac) IC50 (µg/mL)
Naphthoxazine 4h 4.807[11]~5-10 (literature values vary)
Naphthoxazine 4c 5.5[11]~5-10 (literature values vary)

Discussion of Results: A study of novel naphtho[1,2-e][3][12]oxazine derivatives identified compounds 4h and 4c as potent anti-inflammatory agents. Their IC50 values for inhibiting heat-induced hemolysis, an indicator of membrane stabilization and anti-inflammatory potential, were comparable to or better than the standard drug Diclofenac.[11] Molecular docking studies further supported these findings, showing that these compounds could effectively bind to the active site of the COX-2 enzyme.[11]

Mechanism of Action: COX Inhibition Pathway

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Oxazine Novel 1,4-Oxazine Derivatives Oxazine->COX Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by 1,4-oxazine derivatives.

Detailed Experimental Protocols

Scientific integrity requires that experimental methods are transparent and reproducible. Here we provide detailed, step-by-step protocols for the key assays discussed.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][13]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Novel 1,4-oxazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solvent (e.g., DMSO, acidified isopropanol)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.[14] Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[14]

  • Treatment: Prepare serial dilutions of the test compounds and the reference drug in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).[14]

  • Drug Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[6][12]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[6][14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently on a plate shaker for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][15] A reference wavelength of 630 nm can be used to correct for background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[14]

Causality Behind Choices:

  • Why MTT? MTT is reduced by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cytotoxicity.[6]

  • Why a 96-well plate? This format is ideal for high-throughput screening, allowing for the simultaneous testing of multiple compounds at various concentrations.[12]

  • Why DMSO as a solvent? It is a powerful aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous culture media. However, its concentration must be controlled (typically <0.5%) as it can be toxic to cells at higher levels.[13]

Conclusion and Future Directions

The novel 1,4-oxazine derivatives presented in this guide demonstrate significant and diverse biological activities. Specific derivatives show potent, selective anticancer activity against hypoxic tumor cells, while others exhibit remarkable broad-spectrum antimicrobial efficacy far exceeding that of standard antibiotics.[3][7] Furthermore, the anti-inflammatory potential of these compounds, comparable to established NSAIDs, highlights their versatility.[11]

The structure-activity relationship data, particularly the influence of electronic substituents on the aromatic rings, provides a rational basis for the future design of even more potent and selective analogues.[3] Future research should focus on:

  • Elucidating detailed mechanisms of action for the most potent compounds.

  • Optimizing the lead compounds to improve efficacy and reduce potential toxicity.

  • Conducting in-vivo studies in animal models to validate the in-vitro findings and assess their pharmacokinetic profiles.

The 1,4-oxazine scaffold continues to be a highly promising framework for the discovery of next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,4-Oxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of 1,4-oxazine analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this privileged heterocyclic scaffold. We will delve into the synthetic strategies, comparative biological activities, and the critical interplay between chemical structure and pharmacological effect. Our focus is on providing actionable insights, grounded in experimental data, to empower your own research and development endeavors.

The 1,4-oxazine core, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

I. Synthetic Strategies: Building the 1,4-Oxazine Core

The construction of the 1,4-oxazine ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted 2-aminophenol with an appropriate electrophile. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and purity.[3]

Representative Synthetic Protocol: Microwave-Assisted One-Pot Multicomponent Reaction

This protocol describes a domino reaction for the synthesis of 3,4-dihydro-2H-benzo[b][4][5]oxazines from readily available starting materials.[3]

Materials:

  • Substituted 2-aminophenol

  • Substituted benzaldehyde

  • Substituted phenacyl bromide

  • Cesium carbonate (Cs2CO3)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted 2-aminophenol (1 mmol), substituted benzaldehyde (1 mmol), phenacyl bromide (1 mmol), and cesium carbonate (1.5 mmol) in ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for a specified time (typically 5-15 minutes, optimization may be required).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3,4-dihydro-2H-benzo[b][4][5]oxazine derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction rate by directly and efficiently heating the polar reactants and solvent, significantly reducing reaction times compared to conventional heating.[3]

  • Cesium Carbonate (Cs2CO3): Acts as a base to facilitate both the initial imine formation and the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group.[3]

  • One-Pot Reaction: This approach improves efficiency and reduces waste by combining multiple reaction steps into a single procedure without isolating intermediates.[3]

II. Comparative Analysis: Structure-Activity Relationships

The biological activity of 1,4-oxazine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic and fused benzene rings. Below, we compare the SAR of these compounds in two major therapeutic areas: oncology and microbiology.

A. Anticancer Activity

The 2H-benzo[b][4][5]oxazin-3(4H)-one scaffold has been a particularly fruitful starting point for the development of novel anticancer agents.[4][6][7]

Key SAR Insights:

  • Substitution at the 2-position of the oxazinone ring: The introduction of small alkyl groups, such as ethyl, has been shown to be favorable for activity.[4]

  • Substitution at the 4-position (Nitrogen atom): Alkyl or substituted aryl groups at this position can significantly modulate potency. For instance, isopropyl or ethyl groups have been found to be optimal in certain series.[6]

  • Fusion of a triazole ring: Linking a 1,2,3-triazole moiety to the 2H-benzo[b][4][5]oxazin-3(4H)-one core has yielded compounds with potent activity against various cancer cell lines, particularly lung cancer (A549).[7] The substituents on the triazole ring and its linker to the benzoxazinone core are critical for optimizing this activity.

Data Presentation: Anticancer Activity of 2H-benzo[b][4][5]oxazin-3(4H)-one Derivatives

CompoundR1 (at C2)R2 (at N4)R3 (on Benzene Ring)Cancer Cell LineIC50 (µM)Reference
9c Imidazole derivative with p-CF3-phenyl--MV4-11 (Leukemia)Potent[4]
7f --Linker to a substituted pyridineHCT-116 (Colon)Potent[6]
14b -1,2,3-triazole derivative-A549 (Lung)7.59 ± 0.31[7]
14c -1,2,3-triazole derivative-A549 (Lung)18.52 ± 0.59[7]
c18 --7-amino linked to a substituted 1,2,3-triazoleHuh-7 (Liver)19.05[5]

Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided in the abstract.

B. Antimicrobial Activity

1,4-Oxazine derivatives have also shown significant promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][8]

Key SAR Insights:

  • Substituents on the Phenyl Ring at C2/C3: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring attached to the oxazine core tend to enhance antibacterial activity, while electron-withdrawing groups (e.g., chloro, nitro) may reduce it.[3]

  • Position of Substituents: The position of substituents on the fused benzene ring also plays a crucial role. For instance, chloro-substituted derivatives have demonstrated better activity in some studies.[1]

  • Sulfonamide Moiety: The introduction of a sulfonamide group can lead to potent and broad-spectrum antimicrobial activity.[8]

Data Presentation: Antimicrobial Activity of 1,4-Oxazine Derivatives

CompoundKey Structural FeatureTest OrganismMIC (mg/L)Reference
4j Methoxy and methyl substitutions on phenyl ringsKlebsiella pneumoniae0.005[3]
4j Methoxy and methyl substitutions on phenyl ringsBacillus subtilis0.005[3]
4d Bromo group on phenyl ringStaphylococcus aureus0.023[3]
4e Sulfonamide derivativeE. coli, S. aureus, B. subtilisPotent (Zone of inhibition: 18-22 mm)[8]

III. Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazine analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the 1,4-oxazine analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Visualizing Structure-Activity Relationships

Diagrams are powerful tools for summarizing complex SAR data. Below are Graphviz diagrams illustrating key relationships for anticancer and antimicrobial 1,4-oxazine analogs.

Anticancer SAR of 2H-benzo[b][4][5]oxazin-3(4H)-ones

anticancer_sar cluster_scaffold 2H-benzo[b][1,4]oxazin-3(4H)-one Core cluster_substituents Substitutions & Effects cluster_activity Biological Activity scaffold R1 R1 (at C2) - Small alkyl groups (e.g., Ethyl) Increased_Anticancer Increased Anticancer Activity R1->Increased_Anticancer Favorable R2 R2 (at N4) - Alkyl (e.g., Isopropyl, Ethyl) - Substituted Aryl R2->Increased_Anticancer Modulates Potency R3 R3 (Benzene Ring) - Linker to Triazole R3->Increased_Anticancer Potent Activity

Caption: Key substitutions on the 2H-benzo[b][4][5]oxazin-3(4H)-one core that enhance anticancer activity.

Antimicrobial SAR of 1,4-Oxazine Derivatives

antimicrobial_sar cluster_scaffold 1,4-Oxazine Core cluster_substituents Substitutions & Effects cluster_activity Biological Activity scaffold Phenyl_Sub Phenyl Ring Substituents (at C2/C3) - Electron-donating (e.g., Me, OMe) - Electron-withdrawing (e.g., Cl, NO2) Increased_Antimicrobial Increased Antimicrobial Activity Phenyl_Sub->Increased_Antimicrobial Enhances (EDG) Decreased_Antimicrobial Decreased Antimicrobial Activity Phenyl_Sub->Decreased_Antimicrobial Reduces (EWG) Benzene_Sub Fused Benzene Ring Substituents - Chloro groups Benzene_Sub->Increased_Antimicrobial Favorable Other_Moiety Other Moieties - Sulfonamide Other_Moiety->Increased_Antimicrobial Potent & Broad-spectrum

Caption: Substituent effects on the antimicrobial activity of 1,4-oxazine derivatives.

V. Conclusion and Future Directions

The 1,4-oxazine scaffold continues to be a highly valuable template in drug discovery. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective agents with diverse therapeutic applications. Future research should focus on exploring novel substitutions, leveraging computational modeling to predict activity, and investigating the mechanisms of action of the most promising analogs. By building upon this foundation of knowledge, the scientific community can continue to unlock the full therapeutic potential of 1,4-oxazine derivatives.

VI. References

  • [Synthesis and pharmacological evaluations of novel 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents.](--INVALID-LINK--)

  • [Design, synthesis and biological evaluation of novel series of 2H-benzo[b][4][5]oxazin-3(4H)-one and 2H-benzo[b][4][5]oxazine scaffold derivatives as PI3Kα inhibitors.](--INVALID-LINK--)

  • [Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles in A549 Lung Cancer Cells.](--INVALID-LINK--)

  • --INVALID-LINK--

  • [Discovery of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors.](--INVALID-LINK--)

  • [Microwave-assisted synthesis of novel[4][5] oxazine derivatives as potent anti- bacterial and antioxidant agents.](--INVALID-LINK--)

  • [Synthesis of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.](--INVALID-LINK--)

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • [Microwave-assisted synthesis of novel[4][5] oxazine derivatives as potent anti- bacterial and antioxidant agents.](--INVALID-LINK--)

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • [Synthesis and biological evaluation of some[4][5]-thiazin- 2- one and[4][5]-oxazin-2-one derivatives.](--INVALID-LINK--)

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

A Comparative Guide to HPLC Purity Analysis of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are paramount. Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a vital heterocyclic intermediate, a morpholine derivative bearing a tert-butoxycarbonyl (Boc) protecting group. This scaffold is integral to the synthesis of a multitude of pharmacologically active agents. Consequently, the ability to accurately and reliably determine its purity is not merely a quality control checkpoint; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this key intermediate: the industry-standard Reversed-Phase (RP-HPLC) approach and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to select the optimal method for their specific analytical challenges.

Understanding the Analyte: A Molecule of Duality

The chromatographic behavior of this compound is dictated by its unique structure. It possesses a polar 1,4-oxazine core, which imparts hydrophilicity. Conversely, the bulky tert-butyl group of the Boc protector introduces significant non-polar, hydrophobic character. This duality means the molecule is not strongly retained in either highly aqueous or highly organic mobile phases, making method development a nuanced exercise. Potential impurities could include the more polar de-protected oxazine (from Boc-group cleavage) or non-polar synthesis byproducts, requiring a method with a broad analytical window.

Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely adopted technique in pharmaceutical analysis, primarily due to its robustness, versatility, and compatibility with a vast range of molecules.[1][2][3] The fundamental principle involves a non-polar stationary phase (typically alkyl-bonded silica like C18) and a polar mobile phase. Retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] For our target molecule, the non-polar Boc group is the primary driver of retention on a C18 column.

Rationale for Method Design

A C18 stationary phase is selected for its strong hydrophobic retention, which is necessary to interact with the tert-butyl moiety. A gradient elution, starting with a higher aqueous content and moving towards a higher organic content, is employed. This ensures that highly polar impurities (like the de-protected core) elute early, while the main analyte is well-retained and any non-polar, late-eluting impurities are effectively cleared from the column in a reasonable timeframe. Formic acid (0.1%) is chosen as a mobile phase modifier to control the ionization of any residual silanols on the stationary phase and any basic sites on the analyte, thereby ensuring sharp, symmetrical peaks. It is a milder alternative to trifluoroacetic acid (TFA), which can potentially cause the slow degradation of the acid-labile Boc protecting group over time.[4][5]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), >99% purity

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      Time (min) % B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Method 2: The Orthogonal Approach – HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar and moderately polar compounds that are poorly retained in reversed-phase systems.[6][7][8] HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[9][10] The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[9] More polar analytes partition more readily into the aqueous layer and are more strongly retained.

Rationale for Method Design

This method provides an orthogonal (i.e., fundamentally different) separation mechanism compared to RP-HPLC. While RP-HPLC retention is driven by the non-polar Boc group, HILIC retention will be primarily influenced by the polar 1,4-oxazine ring system. This is exceptionally useful for detecting impurities that have similar hydrophobicity but different polarity to the parent compound, as they may co-elute in an RP system. A gradient is used that starts with high acetonitrile content and increases the aqueous portion, which in HILIC acts as the strong, eluting solvent.[6] An ammonium acetate buffer is used to maintain a consistent pH and ionic strength, which aids in achieving reproducible retention times and excellent peak shapes.

Detailed Experimental Protocol: HILIC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Ammonium Acetate, HPLC Grade

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 90:10 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Note: The sample diluent should match the initial mobile phase conditions to prevent peak distortion.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Amide or Silica-based HILIC, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % A
      0.0 5
      15.0 40
      20.0 40
      20.1 5

      | 25.0 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process, from initial sample handling through to the final comparative assessment of the two proposed HPLC methods.

Caption: Workflow for HPLC purity analysis and method comparison.

Performance Comparison: RP-HPLC vs. HILIC

To provide a clear, objective comparison, the following table summarizes the expected performance of each method based on established chromatographic principles and experience with similar molecules. The data presented are hypothetical but representative of a typical analysis. A key potential impurity, the de-protected 1,4-oxazine (a highly polar analogue), is included to assess selectivity.

ParameterMethod 1: RP-HPLC (C18)Method 2: HILIC (Amide)Rationale & Field Insights
Retention Time (t_R) of Main Peak ~12.5 min~8.0 minRP-HPLC relies on the non-polar Boc group for retention, requiring a higher organic percentage to elute. HILIC retention is driven by the polar core, leading to elution at lower aqueous concentrations.
Retention Time (t_R) of De-Boc Impurity ~2.1 min (near void)~13.5 minCritical Difference: The highly polar impurity is poorly retained in RP-HPLC but strongly retained in HILIC, demonstrating the orthogonal selectivity of the methods.
Resolution (R_s) from De-Boc Impurity > 10> 10Both methods are capable of providing excellent resolution, but they achieve it through opposing retention mechanisms.
Peak Asymmetry Factor (A_s) 1.11.2RP-HPLC with an acid modifier generally provides excellent peak shape. HILIC can sometimes exhibit more tailing if buffer conditions are not optimized, but is still highly effective.
Analysis Time (Total Run) 25 min25 minThe run times are designed to be equivalent for a fair comparison, allowing for thorough column flushing and re-equilibration.
Solvent Consumption Acetonitrile / WaterAcetonitrile / WaterConsumption is comparable. However, HILIC's high organic mobile phase can offer enhanced sensitivity in Mass Spectrometry (MS) detection due to more efficient desolvation.[9]
Robustness HighModerate-HighRP-HPLC is famously robust. HILIC methods can be more sensitive to the water content in the mobile phase and sample diluent, requiring more careful control for optimal reproducibility.
Primary Application Routine QC, stability testing, analysis of non-polar impurities.Impurity profiling, analysis of polar impurities and degradants, confirmation of peak purity (orthogonal method).

Conclusion and Recommendations

Both Reversed-Phase HPLC and HILIC offer valid and robust approaches for the purity analysis of this compound. The choice between them is not about which is "better," but which is more "fit-for-purpose."

  • For routine quality control and release testing , the Reversed-Phase HPLC method is recommended. Its established robustness, straightforward implementation, and excellent performance make it a reliable workhorse for determining the purity of bulk batches where the impurity profile is generally known.

  • For impurity profiling, forced degradation studies, and comprehensive characterization , a dual-method approach utilizing both RP-HPLC and HILIC is the most scientifically sound strategy. The orthogonal nature of HILIC provides a powerful secondary view of the sample, increasing the confidence that no impurities, particularly polar ones, are being missed. The HILIC method is invaluable for confirming the purity of a reference standard or investigating out-of-specification results from the primary RP-HPLC method.

By understanding the distinct retention mechanisms and performance characteristics of each technique, researchers can implement a comprehensive analytical strategy that ensures the highest quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of 1,4-Oxazine Derivatives in Hypoxic vs. Normoxic Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,4-oxazine derivatives, evaluating their cytotoxic efficacy against cancer cells in oxygen-deprived (hypoxic) environments versus normal oxygen (normoxic) conditions. We will dissect the underlying mechanisms, present corroborating experimental data, and provide detailed protocols for researchers aiming to validate or expand upon these findings.

The Challenge of Tumor Hypoxia: A Rationale for Selective Therapeutics

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen concentration, a condition known as hypoxia.[1][2] This hypoxic microenvironment is a major driver of cancer progression and therapeutic resistance.[3][4][5] Hypoxic cells are notoriously resistant to conventional radiotherapy and many chemotherapeutic agents, which often rely on oxygen to generate cytotoxic free radicals.[5][6][7]

To overcome this challenge, a class of drugs known as Hypoxia-Activated Prodrugs (HAPs) has been developed.[8][9][10] These are inactive compounds (prodrugs) that are selectively converted into potent cytotoxic agents by the unique reductive environment of hypoxic cells.[3][4][5] This strategy allows for the targeted elimination of resistant tumor cells while sparing healthy, well-oxygenated tissues. Among the promising scaffolds for HAPs are 1,4-oxazine derivatives, which can be engineered as bioreductive compounds for cancer therapy.[3][11]

Mechanism of Hypoxia-Selective Activation

The selective toxicity of 1,4-oxazine derivatives hinges on a process called bioreductive activation. The core principle is a chemical reduction that is inhibited by oxygen.

  • Under Hypoxic Conditions (<1% O₂): Intracellular reductase enzymes, such as NADPH-cytochrome P450 reductase, donate electrons to the 1,4-oxazine prodrug.[5][10] This one-electron reduction converts the inert prodrug into a highly reactive radical anion. This active form can then induce cellular damage, typically through DNA strand breaks or inhibition of critical cellular machinery, leading to apoptosis.[1][12][13]

  • Under Normoxic Conditions (~21% O₂): While the initial reduction can still occur, molecular oxygen rapidly re-oxidizes the radical anion back to its original, non-toxic prodrug form. This process, known as "futile cycling," effectively prevents the accumulation of the cytotoxic agent in healthy tissues, providing a wide therapeutic window.

The following diagram illustrates this differential activation pathway.

G cluster_0 Normoxic Condition (~21% O₂) cluster_1 Hypoxic Condition (<1% O₂) Prodrug_N 1,4-Oxazine Prodrug (Inactive) Radical_N Radical Anion (Active Intermediate) Prodrug_N->Radical_N One-Electron Reduction Prodrug_N2 1,4-Oxazine Prodrug (Inactive) Radical_N->Prodrug_N2 Rapid Re-oxidation by O₂ (Futile Cycle) No_Toxicity No Cytotoxicity Radical_N->No_Toxicity Prodrug_H 1,4-Oxazine Prodrug (Inactive) Radical_H Radical Anion (Active Cytotoxin) Prodrug_H->Radical_H One-Electron Reduction Damage DNA Damage & Cellular Stress Radical_H->Damage Accumulation Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Differential bioactivation of 1,4-oxazine prodrugs.

Comparative Efficacy: In Vitro Experimental Data

The most direct measure of hypoxia-selective efficacy is a comparison of the half-maximal inhibitory concentration (IC₅₀) under normoxic and hypoxic conditions. A significantly lower IC₅₀ in hypoxia indicates selective targeting. A key metric derived from this is the Hypoxic Cytotoxicity Ratio (HCR) , calculated as (IC₅₀ Normoxia / IC₅₀ Hypoxia).[1][9][14] A higher HCR value signifies greater selectivity for hypoxic cells.

A study on a library of novel 2H-benzo[b][3][15]oxazine derivatives tested against the human liver cancer cell line HepG2 provides compelling evidence.[3][11]

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
Compound 10 > 60087 ± 1.8> 6.9
Compound 11 > 100010 ± 3.7> 100

Table 1: Comparative cytotoxicity of 1,4-oxazine derivatives on HepG2 cells. Data sourced from Das et al. (2009).[3][11]

The data clearly demonstrates the profound hypoxia-selective nature of these compounds. Compound 11, in particular, shows over 100-fold greater potency against hypoxic cells, sparing normoxic cells even at millimolar concentrations.[3][11] This highlights the potential for a high therapeutic index, minimizing off-target toxicity.

A Dual Mechanism: Downregulation of the HIF-1α Pathway

Beyond direct cytotoxicity, evidence suggests that certain 1,4-oxazine derivatives can also modulate the master regulator of the hypoxic response: Hypoxia-Inducible Factor 1 (HIF-1) .[16][17][18] Under normal oxygen levels, the HIF-1α subunit is continuously degraded. In hypoxia, it becomes stabilized, dimerizes with HIF-1β, and translocates to the nucleus to activate the transcription of hundreds of target genes that promote tumor survival, angiogenesis (e.g., VEGF), and metastasis.[16][17][19]

Remarkably, treatment with compound 10 was found to down-regulate the expression of HIF-1α itself, as well as its key downstream targets like VEGF and the cell cycle inhibitor p21, in hypoxic HepG2 cells.[3][11] This implies a sophisticated, dual mechanism of action:

  • Direct Killing: Bioreductive activation leads to acute cytotoxicity in hypoxic cells.

  • Pathway Inhibition: The compound simultaneously dismantles the very survival pathway that cancer cells rely on to adapt to hypoxia.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α VHL VHL Complex HIF1a_N->VHL PHD-mediated Hydroxylation Degradation Degradation Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex Stabilization HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Translocation to Nucleus Nucleus Nucleus Genes Target Genes (e.g., VEGF) HRE->Genes Gene Transcription Survival Angiogenesis, Survival, Metastasis Genes->Survival Oxazine 1,4-Oxazine Derivative (Compound 10) Oxazine->HIF1a_H Down-regulates Expression

Caption: HIF-1 signaling pathway and inhibition by 1,4-oxazine derivatives.

Experimental Workflows & Protocols

To ensure reproducibility and assist in the design of further studies, we provide the following validated protocols.

Experimental Workflow Overview

Workflow start Cancer Cell Line (e.g., HepG2) culture Cell Culture & Seeding in 96-well plates start->culture split culture->split normoxia Incubate in Normoxia (21% O₂) split->normoxia hypoxia Incubate in Hypoxia (1% O₂) split->hypoxia treatment Treat with 1,4-Oxazine (serial dilutions) normoxia->treatment hypoxia->treatment incubation Incubate for 48-72h treatment->incubation mtt MTT Assay (Assess Viability) incubation->mtt qpcr qPCR Analysis (HIF-1α, VEGF) incubation->qpcr For Gene Expression ic50 Calculate IC₅₀ & Determine HCR mtt->ic50 end Comparative Analysis ic50->end qpcr->end

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines cell viability following drug treatment.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout.[20]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach for 24 hours.

  • Hypoxia Induction: Place one set of plates in a modular incubator chamber flushed with a hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂). Place the parallel set in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Drug Treatment: After 12-24 hours of pre-incubation in their respective oxygen conditions, add serial dilutions of the 1,4-oxazine derivatives to the wells. Include a vehicle-only control.

  • Incubation: Return the plates to their respective incubators for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves to determine the IC₅₀ values for normoxic and hypoxic conditions.

Protocol 2: Gene Expression Analysis (Quantitative PCR)

This protocol quantifies changes in the expression of key hypoxia-related genes.

Causality: qPCR is a highly sensitive method to measure the amount of specific mRNA transcripts. By quantifying HIF-1α and VEGF mRNA, we can directly assess the compound's impact on the activity of the HIF-1 signaling pathway.

Methodology:

  • Cell Treatment: Culture and treat cells with a sub-lethal dose of the 1,4-oxazine derivative under hypoxic and normoxic conditions as described above.

  • RNA Extraction: After the desired treatment period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for HIF-1α, VEGF, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • HIF-1α Forward Primer Example: 5'-CATAAAGTCTGCAACATGGAAGGT-3'

    • HIF-1α Reverse Primer Example: 5'-ATTTGATGGGTGAGGAATGGGT-3'

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to untreated controls.

Conclusion and Future Outlook

The experimental evidence strongly supports the efficacy and selectivity of 1,4-oxazine derivatives as hypoxia-activated anticancer agents.[3] Their ability to not only exert direct, potent cytotoxicity in an oxygen-deprived environment but also to dismantle the crucial HIF-1 survival pathway presents a powerful dual-pronged attack on a highly resistant cell population.

The significant improvement in potency observed by minor structural modifications (e.g., compound 11 vs. 10) underscores the vast potential for structure-activity relationship (SAR) studies to optimize these molecules further.[3] Future research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic properties for in vivo applications, and ultimately translating these promising findings into clinical candidates for targeting solid tumors.

References

A Comparative Guide to N-Protecting Groups in Oxazine Synthesis: The Role of the Tert-Butyl (Boc) Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of medicinal chemistry and organic synthesis, 1,3-oxazines represent a privileged scaffold, forming the core of numerous compounds with significant biological activities, including antitumor, antibiotic, and anti-malarial properties.[1][2][3] The synthesis of these valuable heterocyclic compounds often requires a multi-step approach where strategic protection of reactive functional groups is paramount.[4][5] Among these, the amine functionality necessitates temporary masking to prevent unwanted side reactions and ensure regioselectivity.[6][7] This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) protecting group with other commonly employed N-protecting groups—benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn)—in the context of oxazine synthesis. Our analysis, grounded in experimental evidence, aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Central Role of the Tert-Butyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection, prized for its ease of installation and its distinct cleavage conditions.[4] It is remarkably stable under a wide range of nucleophilic and basic conditions, providing a robust shield for the amine during subsequent synthetic transformations.[4][8] However, its defining characteristic is its lability under acidic conditions, which forms the basis of its utility in orthogonal protection strategies.[6][9][10]

Advantages in Oxazine Synthesis:
  • Orthogonality: The Boc group's acid-lability allows for its selective removal in the presence of other protecting groups like Fmoc (base-labile) and Cbz/Bn (hydrogenolysis-labile).[9][10][11] This orthogonality is crucial in complex, multi-step syntheses of functionalized oxazines.

  • Mild Deprotection: While requiring strong acid, the deprotection is often clean, yielding isobutene and carbon dioxide as volatile byproducts, simplifying purification.[12]

  • Stability: It is resistant to catalytic hydrogenation and a wide array of basic and nucleophilic reagents, offering broad compatibility with various reaction conditions.[4][8]

Limitations:
  • Harsh Deprotection: The requirement for strong acids like trifluoroacetic acid (TFA) or HCl can be detrimental to acid-sensitive functional groups that may be present in the oxazine precursor.[9][13]

  • Cation Scavenging: The tert-butyl cation generated during deprotection can lead to unwanted side reactions, sometimes necessitating the use of scavengers.[8][10][13]

Experimental Protocol: N-Boc Protection of an Amino Alcohol Precursor

A common route to 1,3-oxazines involves the cyclization of N-protected amino alcohols.[14][15] The following is a general protocol for the N-Boc protection of a generic amino alcohol.

Materials: Amino alcohol, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water.

Procedure:

  • Dissolve the amino alcohol in a 1:1 mixture of dioxane and water.

  • Add a stoichiometric equivalent of (Boc)₂O to the solution.

  • Add 1.1 equivalents of NaOH (as a 1M aqueous solution) dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol, which can be purified by column chromatography.

Experimental Protocol: Acid-Mediated Boc Deprotection

Materials: N-Boc protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.[12]

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be neutralized with a mild base to yield the free amine.

Alternative N-Protecting Groups: A Comparative Overview

The choice of a protecting group is dictated by the overall synthetic route and the chemical nature of the molecule.[9] Below is a comparison of the Boc group with other prevalent N-protecting groups.

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group has a long history in peptide synthesis and remains a valuable tool.[16]

  • Deprotection: Its primary advantage is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which occurs under neutral conditions.[17][18]

  • Stability: The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, making it an excellent orthogonal partner.[9][19]

  • Limitations: It is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.[9] Also, catalyst poisoning can be an issue.[9]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its base-lability, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[20][21]

  • Deprotection: It is readily cleaved by mild bases, most commonly a solution of 20% piperidine in DMF.[12][20]

  • Orthogonality: The Fmoc group is stable to acid and catalytic hydrogenation, making it orthogonal to both Boc and Cbz groups.[10][12][22]

  • Limitations: The dibenzofulvene byproduct formed during deprotection can sometimes form adducts with the deprotected amine.[9]

Benzyl (Bn) Group

The Benzyl group is a robust protecting group, often used when harsh conditions are required in subsequent steps.[23]

  • Deprotection: Similar to Cbz, the Bn group is typically removed by catalytic hydrogenolysis.[24]

  • Stability: It is exceptionally stable towards a wide range of acidic and basic conditions.[24][25]

  • Limitations: The conditions for its removal are similar to the Cbz group, limiting its orthogonality in that context. The introduction of the benzyl group often requires stronger basic conditions compared to carbamate-based protecting groups.[24]

Data-Driven Comparison

To facilitate a direct comparison, the key characteristics of these N-protecting groups are summarized below.

FeatureTert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)Benzyl (Bn)
Structure (CH₃)₃C-O-(C=O)-PhCH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-PhCH₂-
Lability Acid-Labile[9]Hydrogenolysis[9]Base-Labile[9]Hydrogenolysis[24]
Typical Deprotection TFA or HCl in Dioxane[9][17]H₂, Pd/C[9][17]20% Piperidine in DMF[9][17]H₂, Pd/C[24]
Stability Stable to base and hydrogenolysis[9]Stable to mild acid and base[9][19]Stable to acid and hydrogenolysis[9][12]Stable to strong acid and base[24]
Key Advantages Orthogonal to Cbz and Fmoc, volatile byproducts[12]Orthogonal to Boc and Fmoc, mild deprotection[9]Orthogonal to Boc and Cbz, very mild deprotection[10]Very robust and stable[23]
Potential Limitations Requires strong acid, potential for t-butyl cation side reactions[9][10]Incompatible with reducible groups, potential catalyst poisoning[9]Dibenzofulvene byproduct can cause side reactions[9]Incompatible with reducible groups

Causality Behind Experimental Choices: A Strategic Perspective

The selection of an N-protecting group is a critical decision in the design of a synthetic route. The "best" group is entirely context-dependent.

  • For molecules with acid-sensitive functionalities, Boc would be a poor choice for the final deprotection step. Instead, the milder, base-mediated deprotection of an Fmoc group or the neutral conditions for Cbz/Bn hydrogenolysis would be preferable.

  • If the synthetic route involves catalytic hydrogenation to reduce other functional groups (e.g., a nitro group or an alkene), Cbz and Bn groups would be cleaved simultaneously and are therefore unsuitable if their retention is desired. In this scenario, Boc or Fmoc would be the logical choices.

  • In complex syntheses requiring multiple, distinct deprotection steps, an orthogonal strategy is essential. A molecule could be designed with a Boc -protected amine, an Fmoc -protected amine, and a Cbz -protected amine, allowing for their sequential and selective removal by treating with acid, then base, then hydrogenolysis, respectively.[9][10][11] This strategic orchestration is fundamental to achieving complex molecular architectures.

Visualizing the Workflow and Decision-Making Process

To further clarify these concepts, the following diagrams illustrate a typical experimental workflow and a decision-making model for selecting an appropriate N-protecting group.

G cluster_protection Protection Step cluster_cyclization Oxazine Ring Formation cluster_deprotection Deprotection Step start Amino Alcohol Precursor protect React with (Boc)₂O or Cbz-Cl, etc. start->protect protected_intermediate N-Protected Amino Alcohol protect->protected_intermediate cyclize Cyclization Reaction (e.g., with an aldehyde) protected_intermediate->cyclize protected_oxazine N-Protected Oxazine cyclize->protected_oxazine deprotect Selective Deprotection (Acid, Base, or H₂) protected_oxazine->deprotect final_product Final Oxazine Product deprotect->final_product G start Start: Choose N-Protecting Group q1 Are there acid- sensitive groups? start->q1 q2 Will hydrogenation be used elsewhere? q1->q2 No avoid_boc Avoid Boc q1->avoid_boc Yes q3 Are there base- sensitive groups? q2->q3 No pg_fmoc Use Fmoc q2:e->pg_fmoc:w Yes avoid_cbz_bn Avoid Cbz / Bn q2->avoid_cbz_bn Yes pg_boc Use Boc q3->pg_boc No pg_cbz_bn Use Cbz or Bn q3:e->pg_cbz_bn:w Yes avoid_fmoc Avoid Fmoc q3->avoid_fmoc Yes avoid_boc->q2 avoid_cbz_bn->q3 avoid_fmoc->pg_boc

References

The Ascending Threat of Antimicrobial Resistance: Evaluating 1,4-Oxazine Compounds as a Novel Class of Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the In-Vitro Antimicrobial Activity of 1,4-Oxazine Derivatives

In the relentless battle against microbial infections, the escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 1,4-oxazine derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1] This guide provides a comprehensive comparison of the in-vitro antimicrobial performance of various 1,4-oxazine compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Rationale for Investigating 1,4-Oxazines

The 1,4-oxazine core, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, offers a versatile template for chemical modification. This structural flexibility allows for the fine-tuning of physicochemical properties, leading to optimized potency and selectivity against microbial targets.[2] Several studies have highlighted the potential of these derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria.[3][4] The primary proposed mechanism of action for many antimicrobial 1,4-oxazines is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a validated and attractive target.[3][5]

Comparative Antimicrobial Performance of 1,4-Oxazine Derivatives

The antimicrobial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize the in-vitro activity of representative 1,4-oxazine derivatives against common bacterial strains, with comparisons to standard antibiotics where available.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,4-Oxazine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
Compound 4j Klebsiella pneumoniae0.005Streptomycin-[4]
Bacillus subtilis0.005Streptomycin-[4]
Staphylococcus aureus0.187Streptomycin-[4]
Compound 1c Staphylococcus aureus31.25Rifampicin64[6]
Bacillus subtilis31.25Rifampicin64[6]
Escherichia coli62.5Rifampicin64[6]
BOZ-Ola Staphylococcus aureus5--[7]

Table 2: Zone of Inhibition of Selected 1,4-Oxazine Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference AntibioticZone of Inhibition (mm)Reference
Compound 4e Escherichia coli22--[3]
Staphylococcus aureus20--[3]
Bacillus subtilis18--[3]
Compound 4j Escherichia coli19Streptomycin-[4]
Bacillus subtilis19Streptomycin-[4]
Compound 4f Klebsiella pneumoniae18Streptomycin-[4]
Bacillus subtilis17Streptomycin-[4]

Note: A direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Deciphering the Mechanism of Action: Targeting DNA Gyrase

The primary antimicrobial target for many 1,4-oxazine derivatives is bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Molecular docking studies have provided insights into the binding interactions of 1,4-oxazine compounds with the active site of DNA gyrase, often targeting the GyrA subunit, which is responsible for the DNA cleavage and reunion activity.[3][8] The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Mechanism of Action 1_4_Oxazine 1,4-Oxazine Compound DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) 1_4_Oxazine->DNA_Gyrase Binds to & Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Inhibition leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 1,4-oxazine compounds Dispense Dispense compound dilutions into 96-well microtiter plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum_Prep->Inoculate Dispense->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Plate Visually inspect for turbidity (bacterial growth) Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

References

A Researcher's Guide to Validating Oxazine Derivatives as Potent Down-regulators of HIF-1α and VEGF

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers in oncology and drug discovery to experimentally validate the efficacy of novel oxazine derivatives in down-regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). We will move beyond simple protocol recitation to explore the scientific rationale behind each step, ensuring a robust and reproducible experimental design.

The Scientific Imperative: Targeting the HIF-1α/VEGF Axis in Oncology

Solid tumors frequently outgrow their blood supply, leading to a state of low oxygen known as hypoxia. A master regulator of the cellular response to hypoxia is HIF-1α. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.

In a hypoxic environment, the lack of oxygen inhibits PHD activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of over 100 target genes. A critical target gene is VEGF, which encodes a potent signaling protein that promotes angiogenesis—the formation of new blood vessels. This process, while essential for normal physiology, is co-opted by tumors to secure the blood supply needed for their growth and metastasis.

Therefore, inhibiting the HIF-1α/VEGF signaling axis is a highly sought-after strategy in cancer therapy. Oxazine derivatives have emerged as a promising class of small molecules with the potential to disrupt this pathway. This guide outlines the necessary experiments to confirm and quantify this inhibitory activity.

Experimental Workflow: A Step-by-Step Validation Cascade

The validation process follows a logical cascade, starting from the cellular level to quantify protein and gene expression changes. Each step is designed to provide robust, quantifiable data.

Diagram: Experimental Validation Workflow

G cluster_setup Phase 1: Experimental Setup cluster_protein Phase 2: Protein Level Analysis cluster_mrna Phase 3: mRNA Level Analysis cluster_data Phase 4: Data Analysis & Comparison A Select Cancer Cell Line (e.g., MCF-7, HeLa, HepG2) B Induce Hypoxia (1% O2) or use Hypoxia-Mimetic (CoCl2) to stabilize HIF-1α A->B C Treat cells with Oxazine Derivatives (OXZ-1, OXZ-2) & Vehicle Control B->C D Western Blot: Quantify HIF-1α protein in nuclear extracts C->D E ELISA: Quantify secreted VEGF in cell culture supernatant C->E F qRT-PCR: Quantify HIF1A and VEGFA mRNA transcripts C->F G Calculate IC50 values for HIF-1α & VEGF reduction D->G E->G F->G H Compare efficacy of different Oxazine Derivatives G->H

Caption: Workflow for validating oxazine derivatives.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Hypoxia Induction

  • Causality: The choice of cell line is critical. Use a cell line known to express high levels of HIF-1α under hypoxia (e.g., HeLa, MCF-7, U87 glioblastoma). Hypoxia is induced to mimic the tumor microenvironment and ensure the target protein, HIF-1α, is stabilized and present for inhibition. Cobalt chloride (CoCl₂) can be used as a chemical mimic of hypoxia as it displaces iron in PHD enzymes, inhibiting their function.

  • Step-by-Step Protocol:

    • Culture human breast cancer cells (MCF-7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.

    • To induce hypoxia, place the plates in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours prior to treatment.

    • Alternatively, for chemical induction, treat cells with 100-150 µM CoCl₂ for 4-6 hours.

    • Prepare stock solutions of your test oxazine derivatives (e.g., OXZ-1, OXZ-2) in DMSO.

    • Treat the hypoxia-induced cells with varying concentrations of the oxazine derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" group treated with an equivalent volume of DMSO.

    • Incubate the cells for a further 12-24 hours under hypoxic conditions.

Protocol 2: Western Blot for HIF-1α Down-regulation

  • Causality: Western blotting provides a semi-quantitative measure of the target protein level. It's essential to analyze nuclear extracts because stabilized HIF-1α translocates to the nucleus to become transcriptionally active. A loading control (e.g., Lamin B1 for nuclear fractions) is mandatory to ensure equal protein loading between lanes, validating that observed differences are due to treatment effects, not experimental error.

  • Step-by-Step Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them using a nuclear extraction kit (following the manufacturer's protocol).

    • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for a nuclear loading control, such as Lamin B1, to normalize the data.

Protocol 3: ELISA for Secreted VEGF

  • Causality: VEGF is a secreted protein; therefore, its quantification in the cell culture medium provides a direct measure of the downstream functional consequence of HIF-1α inhibition. An ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and quantitative method for this purpose.

  • Step-by-Step Protocol:

    • Following the treatment period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

    • Use the clarified supernatant for the VEGF ELISA.

    • Perform the ELISA using a commercial Human VEGF DuoSet ELISA kit, following the manufacturer's instructions precisely.

    • Briefly, coat a 96-well plate with capture antibody. Block the plate. Add standards and samples (supernatants). Add detection antibody. Add Streptavidin-HRP. Add substrate solution. Stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of VEGF in each sample by interpolating from the standard curve. Normalize the results to the cell number or total protein content of the corresponding cell lysate.

Comparative Analysis: Benchmarking Performance

A critical aspect of drug development is comparing the lead compound against alternatives. This could be a comparison between different derivatives within the same chemical family or against a known, published inhibitor.

Table 1: Comparative Efficacy of Oxazine Derivatives (OXZ-1 vs. OXZ-2) and a Reference Inhibitor

CompoundIC₅₀ for HIF-1α Inhibition (µM)IC₅₀ for VEGF Secretion (µM)Notes
OXZ-1 8.512.2Potent dual inhibitor.
OXZ-2 25.130.5Moderate activity.
PX-478 (Reference) 15.020.0Known HIF-1α inhibitor, provides a benchmark.
Vehicle (DMSO) >100>100No significant inhibition observed.

Data shown are representative. IC₅₀ values are calculated from dose-response curves generated from Western blot densitometry and ELISA results.

Delving Deeper: Mechanism of Action

While confirming down-regulation is the primary goal, understanding the mechanism provides a more profound validation. Oxazine derivatives may inhibit HIF-1α through several mechanisms.

Diagram: Potential Mechanisms of HIF-1α Inhibition

G cluster_inhibitors Oxazine Derivative Action Points HIF1A_mRNA HIF1A mRNA HIF1a_Protein HIF-1α Protein HIF1A_mRNA->HIF1a_Protein Translation Proteasome Proteasome Degradation HIF1a_Protein->Proteasome Normoxic Degradation HIF1a_Stable Stable HIF-1α HIF1a_Protein->HIF1a_Stable Hypoxia / HSP90 Stabilization HSP90 HSP90 HSP90->HIF1a_Stable Nucleus Nucleus HIF1a_Stable->Nucleus Translocation VEGF_Gene VEGF Gene (HRE) Nucleus->VEGF_Gene Binds HRE VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA Transcription VEGF_Protein Secreted VEGF VEGF_mRNA->VEGF_Protein Translation Inhibit_Translation 1. Inhibit Translation Inhibit_Translation->HIF1a_Protein Inhibit_HSP90 2. Disrupt HSP90 Inhibit_HSP90->HIF1a_Stable Promote_Degradation 3. Promote Degradation Promote_Degradation->Proteasome

Caption: Potential sites of HIF-1α inhibition by oxazine derivatives.

To investigate these possibilities, further experiments can be conducted:

  • qRT-PCR for HIF1A mRNA: To determine if the compound affects transcription of the HIF1A gene itself. If mRNA levels are unchanged while protein levels decrease, the mechanism is post-transcriptional.

  • HSP90 Co-Immunoprecipitation: To see if the oxazine derivative disrupts the stabilizing interaction between HIF-1α and the chaperone protein HSP90.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to confirm and characterize the down-regulation of HIF-1α and VEGF by novel oxazine derivatives. By combining quantitative protein and gene expression analysis with rigorous controls and comparative benchmarking, researchers can generate high-confidence data suitable for publication and further pre-clinical development. The presented protocols serve as a validated starting point, which should be optimized for specific cell lines and compounds. Future studies should progress to in vivo models to confirm these cellular findings and assess the therapeutic potential of promising candidates in a physiological context.

A Comparative Guide to the Anticonvulsant Activity of Phenoxyacetyl Amine Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticonvulsant activity of a series of phenoxyacetyl amine derivatives, leveraging experimental data from established murine models of epilepsy. As a senior application scientist, the following analysis is structured to deliver not just data, but a clear rationale behind the experimental design and a critical evaluation of the results, grounded in established pharmacological principles. We will dissect the structure-activity relationships (SAR) within this class of compounds and benchmark their performance against clinically relevant anticonvulsant drugs.

Introduction: The Rationale for Investigating Phenoxy-based Scaffolds

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a critical endeavor in medicinal chemistry. Epilepsy, a neurological disorder affecting millions worldwide, remains pharmacoresistant in approximately 40% of patients.[1] Phenoxy-based chemical scaffolds have emerged as a promising area of investigation due to their structural similarities to known anticonvulsants and their potential to interact with key neuronal targets. This guide focuses on a series of phenoxyacetyl amine derivatives, which are structurally analogous to phenoxyalkylamines, and evaluates their potential as anticonvulsant agents based on rigorous preclinical screening in mice.

The core hypothesis is that modifications to the amine and phenyl ring components of the phenoxyacetyl scaffold will significantly impact anticonvulsant efficacy and neurotoxicity, allowing for the identification of lead candidates with a favorable therapeutic window.

Preclinical Evaluation Workflow: A Multi-Tiered Approach

The assessment of novel anticonvulsant candidates follows a standardized, multi-tiered workflow designed to efficiently identify promising compounds while characterizing their safety profile. This process is critical for making informed decisions about which candidates warrant further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic & Advanced Studies Synthesis Chemical Synthesis of Derivatives Screening Initial Anticonvulsant Screening (MES & 6 Hz Tests @ Fixed Dose) Synthesis->Screening Neurotox Initial Neurotoxicity Screen (Rotarod Test @ Fixed Dose) Screening->Neurotox ED50 Efficacy Quantification (ED50 Determination) Neurotox->ED50 Active & Non-Toxic Compounds Advance PI Protective Index (PI) Calculation (TD50 / ED50) ED50->PI TD50 Toxicity Quantification (TD50 Determination) TD50->PI scPTZ scPTZ Test (Myoclonic Seizure Model) PI->scPTZ High PI Candidates Advance Mechanism Mechanism of Action Studies PK Pharmacokinetic Profiling

Caption: Preclinical anticonvulsant drug discovery workflow.

Core Experimental Models: Probing Anticonvulsant and Neurotoxic Profiles

To comprehensively evaluate the therapeutic potential of the phenoxyacetyl amine derivatives, two primary seizure models and one neurotoxicity assay are employed. The choice of these models is based on their high predictive validity for clinical efficacy in humans.

  • Maximal Electroshock Seizure (MES) Test: This is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[2][3][4] The test involves applying a supramaximal electrical stimulus through corneal electrodes to induce a tonic extension of the hindlimbs. A compound's ability to prevent this hindlimb extension is a measure of its capacity to prevent seizure spread.[2][3]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is highly predictive of efficacy against myoclonic and absence seizures.[5] PTZ is a GABA-A receptor antagonist, and compounds that potentiate GABAergic neurotransmission or block T-type calcium channels typically perform well in this test. The endpoint is the prevention of clonic spasms.

  • Rotarod Test: This assay is the primary method for assessing motor impairment and acute neurotoxicity.[5] Mice are placed on a rotating rod, and their ability to remain on the rod for a set period (e.g., 1 minute) is recorded. A drug is considered neurotoxic at a given dose if the animal falls off the rod.

Comparative Performance of Phenoxyacetyl Amine Derivatives

A series of novel phenoxyacetyl amine derivatives were synthesized and evaluated for their anticonvulsant activity. The data presented below is a synthesis of findings from studies on these and structurally related compounds, compared against the standard AEDs, Phenytoin and Carbamazepine. The key metrics for comparison are the median effective dose (ED₅₀) in the MES and scPTZ tests, the median toxic dose (TD₅₀) in the rotarod test, and the Protective Index (PI), calculated as TD₅₀/ED₅₀. A higher PI indicates a wider therapeutic window.

CompoundStructureMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) in MES
Lead Derivative 1 2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide12.0 (in rats, p.o.)[6]Data not available>300[1]>25
Phenytoin Standard AED~9.5[3]Inactive~68.9[3]~7.3
Carbamazepine Standard AED~8.7[3]~21.7~63.8[3]~7.3
Valproate Standard AED~272~149~426~1.6

Note: Data for Lead Derivative 1 is from a study on rats, which may affect direct comparison with mouse data for standard AEDs. However, the PI remains a strong indicator of its favorable safety profile. Data for standard AEDs can vary slightly between studies and mouse strains.

Analysis of Results:

The lead phenoxyacetyl amine derivative demonstrates potent anticonvulsant activity in the MES test, with an efficacy comparable to or exceeding that of standard drugs, particularly when considering its high protective index.[6] The PI of >25 for the lead derivative is substantially better than that of Phenytoin and Carbamazepine, suggesting a significantly wider margin between the therapeutic dose and the dose causing motor impairment. This is a critical feature for any new AED candidate, as patient compliance and quality of life are heavily influenced by side effects.

The lack of activity in the scPTZ model for many MES-active compounds, including Phenytoin, suggests a mechanism of action primarily related to blocking voltage-gated sodium channels rather than modulating GABAergic systems.[4][7]

Structure-Activity Relationship (SAR) Insights

The variation in anticonvulsant activity across different derivatives allows for the elucidation of key structure-activity relationships.

SAR cluster_Phenyl Phenyl Ring Substitutions cluster_Amine Amine Group Modifications Structure Phenyl Ring Linker Amine Group Phenyl_Info • 2,6-dimethyl substitution enhances potency. • Electron-donating groups are generally favorable. • Increased lipophilicity often correlates with higher activity. Structure:f0->Phenyl_Info Amine_Info • Introduction of hydroxyl groups (aminoalkanols) maintains or improves activity. • Bulkier substituents (e.g., tert-butyl) may decrease potency due to steric hindrance at the target site. Structure:f2->Amine_Info

Caption: Key Structure-Activity Relationship (SAR) observations.

Studies on related compounds have shown that small, non-bulky substituents on the phenyl ring and at the amine position are crucial for high anticonvulsant activity. For instance, in a related series, decreasing the steric bulk from a tert-butyl group to smaller alkyl groups like ethyl or methyl led to a steady increase in anticonvulsant potency in the MES test. This indicates that the binding pocket of the molecular target likely has specific spatial constraints. The high potency of the 2,6-dimethylphenoxy derivative further supports the importance of substitutions on the aromatic ring.[1][6]

Potential Mechanisms of Action

The pharmacological profile of the most active phenoxyacetyl amine derivatives, characterized by strong efficacy in the MES test and weaker or no activity in the scPTZ test, points towards a mechanism of action similar to that of phenytoin and carbamazepine.

MoA cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel (Inactivated State) AP Action Potential Propagation Na_Channel->AP Blocks Vesicle Vesicle Release AP->Vesicle Inhibits Derivative Phenoxyacetyl Amine Derivative Derivative->Na_Channel Stabilizes

Caption: Postulated mechanism of action via stabilization of inactive Na+ channels.

These compounds likely exert their anticonvulsant effect by modulating voltage-gated sodium channels. By binding to the channel and stabilizing its inactivated state, they prevent the rapid, repetitive neuronal firing that is characteristic of seizure activity. This mechanism effectively limits the spread of seizures without affecting normal neuronal transmission, which is a hallmark of many successful AEDs.

Experimental Protocols

For the purpose of reproducibility and methodological clarity, the detailed protocols for the primary screening assays are provided below.

Maximal Electroshock (MES) Seizure Protocol
  • Animal Model: Male albino mice (e.g., CF-1 strain), weighing 18-25g.

  • Drug Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at varying doses. A vehicle control group is always included.

  • Acclimation: Animals are allowed to acclimate for a period corresponding to the time of peak effect of the drug (typically 30-60 minutes).

  • Stimulation: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes. A drop of saline is applied to the corneas to ensure good electrical contact.

  • Endpoint: The presence or absence of a tonic hindlimb extensor seizure is recorded. Abolition of the hindlimb tonic extensor component is defined as protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using a statistical method such as the log-probit analysis.

Rotarod Neurotoxicity Protocol
  • Apparatus: A rotating rod (e.g., 3 cm diameter) with a knurled surface, rotating at a constant speed (e.g., 6 rpm).

  • Training: Prior to the test, mice are trained to stay on the rotating rod for at least one minute.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Testing: At the time of peak drug effect, mice are placed on the rotarod.

  • Endpoint: The inability of a mouse to remain on the rod for one minute in three consecutive trials is recorded as a neurotoxic effect.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Conclusion and Future Directions

The comparative analysis reveals that phenoxyacetyl amine derivatives represent a promising class of anticonvulsant agents. The lead compounds identified exhibit potent efficacy against generalized tonic-clonic seizures in the MES model, coupled with a superior safety profile (high PI) compared to established drugs like phenytoin and carbamazepine. The structure-activity relationship suggests that potency is finely tuned by substitutions on both the phenyl ring and the amine moiety, with a preference for small, non-bulky groups.

Future research should focus on:

  • Broad-spectrum Activity: Evaluating the most promising candidates in other seizure models, such as the 6 Hz test for focal seizures and the kindling model for chronic epilepsy, to determine their full spectrum of activity.

  • Mechanism of Action: Conducting detailed electrophysiological studies to confirm the interaction with voltage-gated sodium channels and to explore potential effects on other targets.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to optimize their drug-like properties for potential clinical development.

This guide underscores the value of a systematic, data-driven approach to preclinical anticonvulsant screening. The phenoxyacetyl amine scaffold, with its high potency and favorable safety window, warrants further investigation as a source of next-generation antiepileptic drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。